molecular formula C7H9BrN2 B1341949 5-bromo-N,3-dimethylpyridin-2-amine CAS No. 245765-66-6

5-bromo-N,3-dimethylpyridin-2-amine

Cat. No.: B1341949
CAS No.: 245765-66-6
M. Wt: 201.06 g/mol
InChI Key: QTBNIBCNVQMGPP-UHFFFAOYSA-N
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Description

5-bromo-N,3-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNIBCNVQMGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592854
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-66-6
Record name 5-Bromo-N,3-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-N,3-dimethylpyridin-2-amine

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, applications, and handling, with a focus on the scientific rationale behind its use.

This compound is a brominated derivative of dimethylpyridinamine.[1] Its unique structure, featuring a pyridine core with bromine, amino, and methyl substituents, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 245765-66-6[1][2]
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-N,3-dimethyl-2-pyridinamine[2]
Purity ≥97%[2]
Topological Polar Surface Area (TPSA) 24.92 Ų[2]
logP 2.19422[2]

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines like this compound often involves multi-step processes. While specific proprietary methods may exist, a general and plausible synthetic approach can be inferred from established organic chemistry principles and related literature. A common strategy involves the functionalization of a pre-existing pyridine ring.

One potential synthetic pathway starts from 2,5-dibromo-3-methylpyridine. This approach leverages the differential reactivity of the bromine atoms and the directing effects of the methyl group.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway start Starting Material: 2,5-Dibromo-3-methylpyridine step1 Nucleophilic Aromatic Substitution (SNAr) with Methylamine start->step1 intermediate Intermediate: This compound step1->intermediate step2 Reaction Conditions: Solvent (e.g., DMSO), Base (e.g., K2CO3) Elevated Temperature step1->step2

Caption: Proposed synthesis of this compound.

Causality in Experimental Design
  • Choice of Starting Material: 2,5-dibromo-3-methylpyridine is a logical precursor. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

  • Nucleophile Selection: Methylamine is chosen to introduce the N-methylamino group at the 2-position.

  • Reaction Conditions: A polar aprotic solvent like DMSO is suitable for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free. A base such as potassium carbonate is used to deprotonate the methylamine, increasing its nucleophilicity. The reaction is typically heated to overcome the activation energy barrier for the aromatic substitution.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of Ozenoxacin.[1] Ozenoxacin is a topical quinolone antibiotic used to treat impetigo. The structural features of this compound are essential for building the complex molecular architecture of the final active pharmaceutical ingredient (API).

The bromine atom on the pyridine ring is particularly important as it provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of larger, more complex fragments, which is a common strategy in modern drug discovery to explore chemical space and optimize pharmacological properties. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3]

Role in Ozenoxacin Synthesis

Ozenoxacin_Synthesis cluster_1 Ozenoxacin Synthesis Pathway start_mol This compound coupling_step Suzuki or Stille Coupling start_mol->coupling_step api Ozenoxacin (API) coupling_step->api other_reagents Other Building Blocks (e.g., boronic acids/esters) other_reagents->coupling_step

Caption: Role of this compound in Ozenoxacin synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.

  • Solvent and Catalyst Addition: Add the solvent mixture, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product with the expected values. The purity can be assessed by HPLC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the provided search results, general guidelines for similar brominated aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes.[4]

    • If inhaled: Move the person into fresh air.[4]

    • If swallowed: Rinse mouth with water.[4] In all cases of exposure, seek medical attention.[4]

References

  • apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the core physical properties of 5-bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6), a key pharmaceutical intermediate in the synthesis of the API Ozenoxacin.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of values. It delves into the causality behind why these properties are critical in a pharmaceutical context and provides detailed, field-proven methodologies for their accurate determination. By grounding experimental protocols in authoritative standards, this guide serves as a practical resource for characterizing this and similar molecules.

Introduction: The "Why" Behind Physical Property Characterization

In drug development, the journey from a promising molecule to a viable therapeutic is paved with data. Among the most fundamental data points are the physical properties of the active pharmaceutical ingredient (API) or its intermediates. For a molecule like this compound, understanding its physical characteristics is not merely an academic exercise; it is a predictive tool for its behavior in synthesis, formulation, and ultimately, its physiological fate.

Properties such as melting point, solubility, and pKa dictate critical downstream decisions. They influence purification strategies, choice of formulation excipients, and directly impact a drug's absorption and bioavailability. An impurity in a synthetic intermediate, revealed by a depressed and broadened melting point, could compromise the entire drug product. Poor aqueous solubility can render a highly potent compound therapeutically useless. This guide, therefore, emphasizes not just the "what," but the "how" and "why" of physical property determination, providing the robust framework necessary for successful drug development.

Molecular Identity and Core Physicochemical Data

The foundational step in any analysis is confirming the identity and basic characteristics of the compound. This compound is a brominated pyridinamine derivative with the following key identifiers.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 245765-66-6[1][2][3][4][5]
Molecular Formula C₇H₉BrN₂[1][2][3][4][5]
Molecular Weight 201.06 g/mol [1][5]
Appearance White to off-white crystalline solid[2]
Purity ≥97% - ≥98%[2][5]
Primary Use Intermediate for API Ozenoxacin[1]

Thermal Properties: Melting and Boiling Points

Thermal properties are indicators of purity and the strength of intermolecular forces within the crystal lattice. They are critical for process chemistry, defining drying temperatures and stability limits.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow range (typically <1°C). Impurities disrupt the crystal lattice, lowering and broadening the melting range, making it a crucial, simple test for purity.

Reported Data: There is a notable discrepancy in the literature for the melting point of this compound, which may be attributable to differences in sample purity or the presence of different polymorphic forms.

  • Melting Point: 62-64°C[3]

  • Melting Point: 85-90°C[2]

This variability underscores the necessity of in-house verification using a standardized protocol.

Authoritative Protocol: Melting Range Determination (Capillary Method, USP <741>)

This protocol adheres to the standards set by the United States Pharmacopeia (USP), ensuring regulatory compliance and data integrity.[6][7]

Causality: The capillary method is a globally accepted standard that provides high accuracy through controlled heating and precise temperature monitoring. The defined ramp rate ensures thermal equilibrium between the sample and the heating block, preventing artificially high readings.[8]

Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried, for instance in a vacuum desiccator over silica gel for 24 hours, to remove any residual solvent that could depress the melting point.[6]

    • Finely powder the crystalline solid using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

    • Charge a capillary tube (standard dimensions: 0.8–1.2 mm internal diameter) by tapping the open end into the powder.[9]

    • Compact the powder into a column of 2.5–3.5 mm at the bottom of the sealed tube by tapping it on a hard surface.[6]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) or a metal block.

    • Calibrate the apparatus using USP Melting Point Reference Standards at temperatures close to the expected melting point of the sample.[9]

  • Measurement:

    • Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected lower limit of the melting range.[6][8]

    • Insert the capillary tube into the apparatus.

    • Adjust the heating rate to a slow, controlled ramp of 1 ± 0.5°C per minute.[6][8]

    • Record Temperature T1 (Onset): The temperature at which the column of powder is first observed to collapse against the capillary wall.[6]

    • Record Temperature T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid.

  • Reporting: The melting range is reported as T1 – T2. For a pure substance, this range should be narrow.

Boiling Point

While less commonly determined for solid intermediates unless distillation is part of the purification process, the boiling point provides information on molecular volatility.

Reported Data:

  • Predicted Boiling Point: 264.6 ± 40.0°C (at 760 mmHg)[3]

Authoritative Protocol: Boiling Point Determination (OECD Guideline 103)

The Organisation for Economic Co-operation and Development (OECD) provides several methods. The dynamic method is described here as it also allows for vapor pressure determination.[10][11][12]

Causality: This method defines the boiling point as the temperature where the substance's vapor pressure equals the ambient pressure. By systematically varying the external pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed, providing more comprehensive data than a single-point measurement.

Methodology:

  • Apparatus Setup: Assemble a heating vessel with the substance, a pressure-tight connection to a vacuum pump and a manometer, and a calibrated temperature sensor immersed in the liquid.

  • Measurement:

    • Reduce the pressure in the apparatus to the lowest desired value (e.g., 10 kPa).

    • Heat the sample gently with continuous stirring.

    • Record the temperature at which boiling becomes steady and the pressure reading from the manometer. Boiling is defined by the persistent formation of bubbles from a boiling chip or the inner surface of the vessel, not just the release of dissolved gases.

    • Increase the pressure in controlled increments, recording the corresponding boiling temperature at each step.

  • Data Analysis:

    • Plot the logarithm of the measured pressures (log P) against the inverse of the corresponding absolute temperatures (1/T).

    • Using the Clausius-Clapeyron equation, interpolate the data to determine the boiling temperature at standard atmospheric pressure (101.325 kPa).

Solubility: A Cornerstone of "Druggability"

Solubility is arguably one of the most critical physical properties for a drug candidate. It governs how a compound dissolves in physiological fluids, a prerequisite for absorption. For an intermediate, solubility dictates the choice of solvents for reaction, crystallization, and purification.

Reported Data:

  • Solubility Profile: Soluble in Dichloromethane (DCM); sparingly soluble in water.[2]

Authoritative Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH/USP)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[13]

Causality: The shake-flask method ensures that the solution reaches a true equilibrium with an excess of the solid compound, providing a measure of thermodynamic solubility.[13] This is distinct from kinetic solubility, which often overestimates solubility by starting from a DMSO stock and can be influenced by the rate of precipitation.[14][15] The extended incubation period allows for the dissolution/re-precipitation process to stabilize.

Methodology:

  • Preparation:

    • Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.g., pH 1.2 for stomach, pH 6.8 for intestine) or the solvent of interest (e.g., water, ethanol).

    • Add an excess amount of the solid this compound to each vial. The excess should be clearly visible to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A time-course study can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase).

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a standard curve of the compound in the same solvent/buffer system.

    • Analyze the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, to determine the concentration.[14]

    • The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification A Add excess solid compound to buffer B Agitate at constant temp (24-48 hours) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter (e.g., 0.22 µm) D->E F Analyze via HPLC-UV or LC-MS/MS E->F G Determine concentration vs. standard curve F->G

Figure 1: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For an aminopyridine, the basic nitrogen atoms can be protonated. The pKa value is critical as it dictates the charge state of the molecule at different physiological pHs, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.

Reported Data:

  • Predicted pKa: 5.31 ± 0.10[3]

This predicted value suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form, which typically favors membrane permeation.

Authoritative Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate and precise method for directly measuring the pKa of ionizable compounds.[16][17][18]

Causality: The method works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[16] This provides a direct experimental measure of the compound's acidity or basicity.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurement.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[17] The constant ionic strength minimizes changes in activity coefficients during titration.

    • If aqueous solubility is too low, a co-solvent (like methanol or acetonitrile) can be used, and the aqueous pKa is then determined by extrapolation.

    • Purge the solution with nitrogen gas to remove dissolved CO₂ which can interfere with the titration of basic compounds.[17]

  • Titration:

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stirrer.

    • Since this compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, recording the pH value after it stabilizes with each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point (the point of maximum slope on the curve).

    • The pH at the half-equivalence point (where half the volume of titrant needed to reach the equivalence point has been added) is equal to the pKa of the conjugate acid.[16] The pKa of the base itself can be calculated from this value.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed. The signal area in ¹H NMR is directly proportional to the number of nuclei, allowing for quantitative analysis of purity against a certified internal standard.[19][20]

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

  • N-Methyl Protons: A singlet corresponding to the methyl group attached to the amine nitrogen.

  • Ring Methyl Protons: A singlet corresponding to the methyl group attached to the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule. For a solid sample, the KBr pellet method is a standard approach.[21][22]

Expected Key Vibrational Bands:

  • C-N stretching: In the region of 1250-1350 cm⁻¹.

  • C=C and C=N stretching: In the aromatic region of 1400-1600 cm⁻¹.

  • C-H stretching: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹).

  • C-Br stretching: Typically found in the lower frequency region (<600 cm⁻¹).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule.[23][24]

Expected Observation:

  • The mass spectrum should show a prominent ion cluster for the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this cluster will appear as two peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 201 and 203), which is a definitive signature for a monobrominated compound.

Conclusion

The physical properties of this compound are foundational to its successful application as a pharmaceutical intermediate. A melting point of 62-90°C, predicted pKa of ~5.3, and sparse aqueous solubility define its behavior in chemical and biological systems. This guide has provided not only the known values for these properties but, more importantly, has detailed the authoritative, standardized protocols required for their verification. For drug development professionals, adherence to these robust methodologies—from USP melting point determination to OECD boiling point analysis and shake-flask solubility—is non-negotiable. It ensures data integrity, facilitates regulatory acceptance, and ultimately de-risks the complex process of bringing a new therapeutic to fruition.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

  • Rocky Mountain Labs. What sample is needed for FTIR? [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Home Sunshine Pharma. This compound CAS 245765-66-6. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • PubMed. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • USP-NF. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • Northeastern University. Test No. 103: Boiling Point. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • University of Tennessee, Knoxville. Methods for Identification and Quantitation of Small Molecules and Peptides in Bioenergy, Metabolism, and Proteome Research. [Link]

  • YouTube. Melting point testing as per USP 741. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. [Link]

  • EPFL. pKa Values. [Link]

  • Request PDF. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

  • Iraqi National Journal of Chemistry. Effect of atomic Charge on pka 's of Substituted pyridines. [Link]

  • YouTube. NMR of molecules large and small in biomedical research and drug design. [Link]

  • UNL Digital Commons. NMR Metabolomics Protocols for Drug Discovery. [Link]

  • PMC - NIH. Current NMR Techniques for Structure-Based Drug Discovery. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • apicule. This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. [Link]

  • Arkivoc. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

Sources

Core Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-N,3-dimethylpyridin-2-amine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, provides detailed and validated synthetic protocols, and explains the chemical principles underpinning its application, with a focus on its role in the production of the antibiotic, Ozenoxacin.

This compound (CAS No: 245765-66-6) is a substituted bromopyridine derivative essential for the construction of complex molecular architectures in medicinal chemistry.[1] Its structure, featuring a reactive bromine atom and strategically placed methyl groups, makes it a valuable building block for introducing a functionalized pyridine moiety.

Molecular and Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂[2]
Molecular Weight 201.06 g/mol [2]
CAS Number 245765-66-6[2]
IUPAC Name This compound[1]
Synonyms 5-Bromo-3-methyl-2-(methylamino)pyridine, N-(5-bromo-3-methyl-2-pyridyl)-N-methylamine
Appearance Solid
Melting Point 62-64 °C
Boiling Point 264.6 ± 40.0 °C (Predicted)
Density 1.494 ± 0.06 g/cm³ (Predicted)
pKa 5.31 ± 0.10 (Predicted)
LogP 2.194[2]
TPSA 24.92 Ų[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and scalable route begins with the commercially available precursor, 2-amino-3-methylpyridine. The overall workflow involves bromination of the pyridine ring, followed by N-methylation of the amino group.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow A 2-Amino-3-methylpyridine (Precursor) B Step 1: Bromination (e.g., NBS or Br₂) A->B C 2-Amino-5-bromo-3-methylpyridine (Intermediate 1) B->C D Step 2: N-Methoxymethylation (Formalin, NaOH) C->D E N-(5-bromo-3-methyl-2-pyridyl)- N-(methoxymethyl)amine (Intermediate 2) D->E F Step 3: Reduction (Sodium Borohydride) E->F G This compound (Final Product) F->G

Caption: Synthesis workflow from precursor to final product.

Part I: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate 1)

Expertise & Experience: The synthesis begins with the selective bromination of 2-amino-3-methylpyridine. The amino group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The C5 position is sterically accessible and electronically activated by the C2 amino group, making it the preferred site for electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid source of electrophilic bromine that is easier and safer to handle than liquid bromine.[3]

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0-2 °C using an ice bath.

  • Brominating Agent Addition: Slowly add a solution of Bromine (1.0 eq.) in CH₂Cl₂ dropwise to the cooled solution over 1 hour, maintaining the temperature below 5 °C.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion. This typically takes 3-4 hours at room temperature after the addition is complete.

  • Work-up and Isolation: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~9.[4] An aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added to neutralize any remaining bromine.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. This material is often of sufficient purity (>95%) to be used directly in the next step without further purification.[4]

Part II: Synthesis of this compound (Final Product)

This stage involves a two-step, one-pot procedure starting from the brominated intermediate.[5]

Expertise & Experience: Direct N-methylation can be challenging and may result in a mixture of mono- and di-methylated products. A more controlled approach, as detailed in patent literature, involves first reacting the primary amine with formaldehyde to form a methoxymethyl intermediate.[5] This intermediate is then reduced in situ. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation; it is a mild, selective hydride donor that effectively reduces the iminium ion transiently formed from the methoxymethyl group without affecting the pyridine ring or the carbon-bromine bond.

Experimental Protocol:

  • Formation of Methoxymethyl Intermediate: Charge a round-bottom flask with 2-amino-5-bromo-3-methylpyridine (1.0 eq.), methanol, and sodium hydroxide. Add formalin solution (aqueous formaldehyde) and stir the mixture for 4-5 hours at room temperature.[5]

  • Isolation of Intermediate (Optional but recommended for scale-up): Quench the reaction with water. The product, N-(5-bromo-3-methyl-2-pyridyl)-N-(methoxymethyl)amine, will precipitate as a solid. Filter the solid, wash with water, and dry.[5]

  • Reduction to Final Product: In a new flask, suspend the dried methoxymethyl intermediate (1.0 eq.) in tetrahydrofuran (THF). Cool the mixture and add sodium borohydride (NaBH₄) portion-wise, stirring for 1 hour.[5]

  • Reaction Monitoring (Self-Validation): The reduction can be monitored by TLC or HPLC-MS. The disappearance of the methoxymethyl intermediate and the appearance of the final product confirms the completion of the reaction.

  • Work-up and Purification: Upon completion, carefully add water to quench any unreacted NaBH₄. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Ozenoxacin Synthesis

This compound is a crucial intermediate for the synthesis of Ozenoxacin, a topical quinolone antibiotic.[1] The bromine atom at the C5 position serves as a chemical handle for a palladium-catalyzed Suzuki cross-coupling reaction.

Expertise & Experience: To participate in the Suzuki coupling, the bromopyridine must be coupled with a boronic acid or boronate ester derivative of the quinolone core. Alternatively, and more commonly described, the bromopyridine itself is first converted into a boronic acid derivative. This is achieved by protecting the N-methylamino group (e.g., as a benzamide), performing a halogen-metal exchange on the C-Br bond with a strong base like n-butyllithium, and then quenching the resulting lithiated species with a trialkyl borate (e.g., triisopropyl borate) to form the boronic acid after acidic workup.[5] This boronic acid derivative then undergoes Suzuki coupling with the chlorinated quinolone core of Ozenoxacin.

Diagram: Role in Ozenoxacin Synthesis

Ozenoxacin_Synthesis cluster_0 Intermediate Preparation cluster_1 Core Structure A This compound B 1. N-Protection (e.g., Benzoyl Chloride) 2. Halogen-Metal Exchange (n-BuLi) 3. Borylation (B(O-iPr)₃) 4. Hydrolysis A->B C Pyridinylboronic Acid Derivative B->C E Suzuki Cross-Coupling (Pd Catalyst, Base) C->E D Chlorinated Quinolone Core D->E F Ozenoxacin Precursor E->F G Final Deprotection Steps F->G H Ozenoxacin (API) G->H

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel compound 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in the synthesis of pharmaceuticals such as Ozenoxacin[1]. This document moves beyond a simple recitation of analytical techniques, offering a logical and self-validating workflow designed for researchers and drug development professionals. Each step is rationalized, detailing the causality behind experimental choices and providing in-depth protocols. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build an unassailable structural proof. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of Structural Verification

In the realm of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The subject of this guide, this compound, presents a substituted pyridine scaffold, a common motif in medicinal chemistry. Its correct structural assignment is paramount to understanding its reactivity, potential biological activity, and the purity of subsequent active pharmaceutical ingredients.

This guide is structured to mirror the logical progression of a structural investigation, beginning with synthesis and proceeding through a hierarchy of spectroscopic and analytical techniques. Each section is designed to be a self-contained module, complete with theoretical underpinnings, detailed experimental protocols, and data interpretation strategies.

Synthesis and Purification: Establishing a Pure Analytical Sample

The journey to structure elucidation begins with the synthesis of the target compound. Several synthetic routes are available for N-substituted bromopyridines[2][3]. A common and effective method involves the reaction of a dibrominated pyridine precursor with an appropriate amine.

Recommended Synthetic Protocol

A plausible synthesis of this compound can be adapted from procedures for similar compounds, such as the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide[2][4].

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-dibromo-3-methylpyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-methylformamide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and elemental composition of the synthesized compound. Electron Impact (EI) ionization is a common technique for relatively small, volatile organic molecules.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (C₇H₉BrN₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Mass Spectrometry Data

FragmentPredicted m/zComments
[M]⁺200/202Molecular ion peak with bromine isotope pattern.
[M-CH₃]⁺185/187Loss of a methyl radical from the N-methyl group.
[M-Br]⁺121Loss of a bromine radical.

The fragmentation of substituted pyridines in EI-MS often involves cleavage of bonds adjacent to the ring and functional groups[4][5][6][7]. The loss of a methyl group from the N-methylamino substituent is a likely fragmentation pathway.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Scan Range: m/z 50-300

    • Ion Source Temperature: 200 °C

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet and acquire the mass spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For this compound, we expect to observe characteristic absorption bands for the N-H bond, C-N bonds, aromatic C-H and C=C bonds, and the C-Br bond.

Predicted IR Absorption Bands

Table 2: Predicted Infrared Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300-3500 (weak to medium)Secondary amine N-H stretching vibration.
C-H Stretch (aromatic)3000-3100Stretching vibrations of C-H bonds on the pyridine ring.
C-H Stretch (aliphatic)2850-2960Stretching vibrations of C-H bonds in the methyl groups.
C=C and C=N Stretch1400-1600Aromatic ring stretching vibrations.
C-N Stretch1250-1350Stretching vibration of the aryl-amine C-N bond.
C-Br Stretch500-600Stretching vibration of the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record the spectrum and perform a background subtraction using a clean ATR crystal as the reference[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete and unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: two aromatic protons on the pyridine ring and two signals for the methyl groups. The chemical shifts can be estimated using NMR prediction software[9][10][11].

Table 3: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
H-4~7.5d1H~2.5 Hz
H-6~8.0d1H~2.5 Hz
N-CH₃~2.9s3H-
C3-CH₃~2.3s3H-

The two aromatic protons, H-4 and H-6, are expected to be meta-coupled, resulting in doublets with a small coupling constant.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. Chemical shifts can be predicted using online databases and software[12][13][14][15][16].

Table 4: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (ppm)
C-2~158
C-3~125
C-4~140
C-5~110
C-6~150
N-CH₃~30
C3-CH₃~18
2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We expect to see a cross-peak between the signals for H-4 and H-6, confirming their meta-relationship[17][18][19].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will allow for the unambiguous assignment of the protonated carbons (C-4, C-6, N-CH₃, and C3-CH₃)[20][21][22].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons and for piecing together the molecular fragments. For example, the protons of the C3-methyl group should show correlations to C-2, C-3, and C-4. The protons of the N-methyl group should show a correlation to C-2[20][21][23].

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled)[24][25].

  • 2D NMR Acquisition:

    • Perform a standard COSY experiment.

    • Perform a standard HSQC experiment.

    • Perform a standard HMBC experiment[26].

  • Data Processing and Interpretation: Process the spectra using appropriate software and interpret the 1D and 2D data to assign all proton and carbon signals[17][18][27].

Visualization of NMR Correlations

The following diagram illustrates the key expected HMBC correlations for this compound.

Caption: Key HMBC correlations for this compound.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state[28].

Protocol for Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a common and effective technique for small organic molecules[1][29][30].

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents to find one in which it is sparingly soluble.

  • Crystal Growth:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.

Data Collection and Structure Refinement
  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software. The final refined structure will provide precise bond lengths, bond angles, and the overall 3D conformation of the molecule[31].

Workflow for X-ray Crystallography

XRay_Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Sources

1H NMR spectrum of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-N,3-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and spectral data from analogous substituted pyridine structures to predict and interpret the expected spectrum. This guide offers a detailed breakdown of anticipated chemical shifts, coupling constants, and signal multiplicities. Furthermore, a rigorous, step-by-step experimental protocol for the acquisition of a high-resolution ¹H NMR spectrum is presented, ensuring a self-validating system for researchers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted pyridine derivatives in fields such as medicinal chemistry and materials science.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research. Their inherent electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount, and ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for elucidating their molecular structure. The spatial arrangement and electronic environment of each proton in a molecule generate a unique spectral fingerprint, providing invaluable insights into its identity and purity.

This guide focuses on this compound, a molecule with distinct electronic features arising from the interplay of an electron-donating amino group, an electron-withdrawing bromine atom, and two methyl groups on the pyridine ring. Understanding the ¹H NMR spectrum of this compound is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the pyridine ring.[1][2][3] The electron-donating amino group and the methyl group at the 3-position will shield nearby protons, shifting their signals upfield, while the electronegative bromine atom will have a deshielding effect, moving adjacent proton signals downfield.[4]

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1H-4~7.5 - 7.8Doublet (d)1H
2H-6~7.9 - 8.2Doublet (d)1H
3N-CH₃~2.9 - 3.2Singlet (s)3H
4C3-CH₃~2.2 - 2.5Singlet (s)3H

In-Depth Spectral Interpretation

Aromatic Protons (H-4 and H-6)

The two protons on the pyridine ring, H-4 and H-6, are expected to appear as distinct doublets in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[5]

  • H-4: This proton is situated meta to the bromine atom and ortho to the C3-methyl group. It is expected to be coupled to H-6 with a small meta coupling constant (⁴JHH), typically in the range of 2-3 Hz.[4] The electronic environment of H-4 is influenced by both the electron-donating C3-methyl group and the electron-withdrawing bromine at C5.

  • H-6: This proton is ortho to the bromine atom and meta to the N-methylamino group. The strong deshielding effect of the adjacent bromine atom is predicted to shift the H-6 signal significantly downfield compared to H-4. It will also appear as a doublet due to the meta coupling with H-4.

Methyl Protons (N-CH₃ and C3-CH₃)

The two methyl groups will each produce a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with.

  • N-CH₃: The protons of the N-methyl group are directly attached to a nitrogen atom, which is less electronegative than oxygen but still deshielding. This will result in a chemical shift that is typically in the range of δ 2.9-3.2 ppm.[6][7]

  • C3-CH₃: The protons of the methyl group at the C3 position are attached to an aromatic carbon. Their chemical shift is expected to be in the typical range for aryl methyl groups, around δ 2.2-2.5 ppm.

The integration of the peaks will be crucial for confirming the assignments, with the aromatic protons integrating to 1H each and the methyl groups integrating to 3H each.[8]

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a robust methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly alter the chemical shifts.

  • Concentration: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Signal Relationship

G cluster_protons Proton Environments cluster_spectrum Predicted ¹H NMR Signals H4 H-4 H6 H-6 H4->H6 meta-coupling (J ~ 2-3 Hz) Signal1 ~7.5-7.8 ppm Doublet H4->Signal1 Assignment Signal2 ~7.9-8.2 ppm Doublet H6->Signal2 Assignment NCH3 N-CH3 Signal3 ~2.9-3.2 ppm Singlet NCH3->Signal3 Assignment C3CH3 C3-CH3 Signal4 ~2.2-2.5 ppm Singlet C3CH3->Signal4 Assignment

Caption: Relationship between proton environments and predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. This guide provides a detailed prediction and interpretation of the spectrum, highlighting the expected chemical shifts and coupling patterns based on established NMR principles and data from related compounds. The provided experimental protocol offers a standardized and reliable method for acquiring a high-quality spectrum. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently characterize this and other substituted pyridine derivatives, advancing their work in drug discovery and materials science.

References

  • Castellano, S., & Günther, H. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 43(12), 4473-4477. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-546. [Link]

  • Zanger, M., & Simons, W. W. (1974). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 46(13), 2042–2045. [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Pazio, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13876–13888. [Link]

Sources

An In-Depth Guide to the Mass Spectrometric Analysis of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N,3-dimethylpyridin-2-amine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the development of novel APIs.[1] Its structural integrity and purity are paramount, making robust analytical techniques essential for its characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, offering unparalleled sensitivity and structural insight by providing precise molecular weight information and detailed fragmentation patterns.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, field-proven experimental workflow. We will explore the theoretical underpinnings of ionization and fragmentation, present a detailed protocol for analysis, and interpret the resulting mass spectra to build a complete structural portrait of the molecule.

Foundational Principles for Analysis

A successful mass spectrometry experiment is built on a clear understanding of the analyte's chemical nature. The structure of this compound (C₇H₉BrN₂) dictates the optimal analytical strategy.[1][2]

Ionization Technique Selection: The Case for Electrospray Ionization (ESI)

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation. For this compound, Electrospray Ionization (ESI) is the method of choice.

  • Causality: The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-methyl amine. These sites are readily protonated in the acidic mobile phases commonly used with ESI.[3][4] This high proton affinity allows for the efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the full scan (MS1) spectrum. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy, thus preserving the molecular ion for subsequent fragmentation analysis (MS/MS).

The Crucial Isotopic Signature of Bromine

A defining characteristic of any bromine-containing compound is its unique isotopic pattern.[5][6]

  • Expertise: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[5][7] Consequently, any ion containing a bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[7] For this compound, the protonated molecule will be detected as a doublet at nominal m/z values of 201 and 203, corresponding to [C₇H₁₀⁷⁹BrN₂]⁺ and [C₇H₁₀⁸¹BrN₂]⁺. This isotopic signature is a powerful, self-validating feature for confirming the presence of bromine in the molecule.[5]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While the MS1 scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecule's structure. Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD) is the most common technique used for this purpose.[8]

  • Mechanism: In a CID experiment, the mass-selected precursor ion (e.g., the [M+H]⁺ ion at m/z 201) is accelerated into a collision cell filled with an inert gas like argon or nitrogen.[8] The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[8][9] The resulting product ions are then analyzed to generate the MS/MS spectrum, which serves as a molecular fingerprint.

Experimental Protocol and Workflow

This section outlines a robust, step-by-step protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and System Preparation
  • Solvent Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The acidic modifier is critical for promoting efficient protonation in the ESI source.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a 50:50 mixture of acetonitrile/water to a final concentration of 1 µg/mL.

  • System Equilibration: Equilibrate the LC system with an appropriate starting gradient condition (e.g., 95% Solvent A / 5% Solvent B) until a stable baseline is achieved.

LC-MS/MS Configuration

The following table summarizes the recommended starting parameters for a typical triple quadrupole or Q-TOF mass spectrometer. These settings should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for retaining small organic molecules.
Flow Rate0.4 mL/minTypical flow rate for analytical LC-MS.
Injection Volume2 µLMinimizes peak broadening while providing sufficient analyte.
Gradient5% to 95% B over 5 minA standard gradient to elute the compound and clean the column.
Mass Spectrometry
Ionization ModeESI, PositiveTo generate protonated [M+H]⁺ ions.[3]
Capillary Voltage3.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature120 °CAids in desolvation of droplets.
Desolvation Gas Flow800 L/hr (Nitrogen)Removes solvent to produce gas-phase ions.
Desolvation Temp.350 °CEnsures complete desolvation before ions enter the mass analyzer.
MS/MS Parameters
Precursor Ion(s)m/z 201.0 and 203.0The isotopic doublet of the protonated molecule.
Collision GasArgonAn inert gas for efficient collision-induced dissociation.[8]
Collision Energy10-40 eV (Ramped)Ramping the energy allows for the observation of multiple fragmentation pathways.
Experimental Workflow Diagram

The overall analytical process can be visualized as a linear progression from sample introduction to data interpretation.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Sample Sample Injection Column C18 Separation Sample->Column ESI ESI Source (+ Ionization) Column->ESI MS1 MS1 Analyzer (Select m/z 201/203) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Detect Fragments) CID->MS2 Data Spectrum Generation MS2->Data Data Acquisition G cluster_frags Primary Fragments MH [M+H]⁺ C₇H₁₀BrN₂⁺ m/z 201.0 / 203.0 F1 C₇H₉N₂⁺ m/z 121.1 MH->F1 - HBr F2 C₆H₇BrN₂⁺ m/z 186.0 / 188.0 MH->F2 - CH₃•

Caption: Proposed CID fragmentation of this compound.

Summary of Expected Ions

The table below summarizes the key ions expected in the MS1 and MS/MS spectra. High-resolution mass would provide more precise values.

m/z (Nominal)Proposed FormulaDescription
201.0 / 203.0[C₇H₁₀BrN₂]⁺Protonated Molecular Ion ([M+H]⁺)
186.0 / 188.0[C₆H₇BrN₂]⁺Fragment from loss of methyl radical (CH₃•)
121.1[C₇H₉N₂]⁺Fragment from loss of hydrogen bromide (HBr)

Conclusion

The mass spectrometric analysis of this compound is a definitive method for its identification and structural confirmation. By leveraging ESI for soft ionization, analysts can readily observe the protonated molecule. The characteristic 1:1 isotopic doublet for bromine provides an immediate and unmistakable validation of the element's presence. Furthermore, tandem mass spectrometry through CID elucidates key structural features, with the neutral loss of HBr being a particularly diagnostic fragmentation pathway. The protocols and interpretive guidance provided herein constitute a robust framework for the confident analysis of this important pharmaceutical intermediate, ensuring the highest standards of scientific integrity and data quality in research and development settings.

References

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]

  • Altarawneh, I., & Al-Harahsheh, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available from: [Link]

  • Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. Available from: [Link]

  • PubChem. 5-Bromo-3,4-dimethylpyridin-2-amine. Available from: [Link]

  • Apicule. This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Available from: [Link]

  • Prasain, J. K., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Available from: [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Kercher, J. P., & Kool, E. T. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. PubMed. Available from: [Link]

  • Hofler, F., & Quist, P. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-bromo-N,3-dimethylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published empirical solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of molecular interaction. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From the synthetic route and purification strategies to formulation design and bioavailability, understanding how a compound behaves in different solvents is paramount. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its solubility profile dictates the choice of reaction media, crystallization conditions, and purification methods, directly impacting yield, purity, and overall process efficiency. An in-depth comprehension of its solubility in organic solvents is therefore not merely an academic exercise but a fundamental necessity for robust and scalable pharmaceutical manufacturing.

Physicochemical Properties of this compound

A molecule's structure and inherent properties are the primary determinants of its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉BrN₂ChemScene[2]
Molecular Weight 201.06 g/mol apicule[1], ChemScene[2]
Calculated logP 2.19ChemScene[2]
Topological Polar Surface Area (TPSA) 24.92 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]

The calculated octanol-water partition coefficient (logP) of 2.19 suggests that this compound has a moderately lipophilic character, indicating a preference for organic environments over aqueous media. The presence of a secondary amine group provides a site for hydrogen bonding, which can influence its interaction with protic solvents. The pyridine ring itself is polar, contributing to potential interactions with polar solvents.[3]

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound across different classes of organic solvents.[4] The molecule's structure, featuring a polar pyridine ring, a hydrogen-bonding amine group, and nonpolar methyl and bromo substituents, suggests a nuanced solubility profile.

Polar Aprotic Solvents
  • Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Predicted Solubility: High . The polarity of the pyridine ring and the potential for dipole-dipole interactions with these solvents should lead to good solubility. Solvents like DMF and DMSO, with their high polarity, are expected to be particularly effective.

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol

  • Predicted Solubility: Moderate to High . The secondary amine group can act as a hydrogen bond donor, and the nitrogen of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with protic solvents. However, the overall lipophilicity of the molecule (logP > 2) may limit its solubility in more polar alcohols compared to aprotic solvents of similar polarity.

Nonpolar Solvents
  • Examples: Hexane, Toluene, Dichloromethane

  • Predicted Solubility: Low to Moderate . The aromatic pyridine ring can engage in π-π stacking interactions with aromatic solvents like toluene, potentially leading to moderate solubility. In aliphatic nonpolar solvents like hexane, solubility is expected to be low due to the dominance of polar functional groups in the solute. Dichloromethane, with its ability to participate in dipole-dipole interactions, may show moderate solvating power.

The interplay of these structural features is visually represented in the diagram below.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₇H₉BrN₂ Pyridine Polar Pyridine Ring Solute->Pyridine contains Amine Secondary Amine (H-bond donor/acceptor) Solute->Amine contains Methyl Nonpolar Methyl Groups Solute->Methyl contains Bromo Bromo Group (Lipophilicity) Solute->Bromo contains PolarAprotic Polar Aprotic (e.g., THF, Acetone) Pyridine->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (e.g., Methanol, Ethanol) Pyridine->PolarProtic Dipole-Dipole Amine->PolarProtic H-Bonding Nonpolar Nonpolar (e.g., Hexane, Toluene) Methyl->Nonpolar van der Waals Bromo->Nonpolar van der Waals G start Start step1 Add excess solute to known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Allow undissolved solid to settle step2->step3 step4 Filter supernatant to obtain clear saturated solution step3->step4 step5 Transfer known volume of filtrate to pre-weighed vial step4->step5 step6 Evaporate solvent completely step5->step6 step7 Weigh vial with dried solute step6->step7 end Calculate Solubility step7->end

Caption: Workflow for quantitative solubility determination by isothermal saturation.

Factors Influencing Solubility

Several factors can affect the measured solubility of this compound:

  • Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of the Compound and Solvent: Impurities can either increase or decrease the apparent solubility. Using highly pure compound and analytical grade solvents is essential for accurate and reproducible results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

  • apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Retrieved from [Link]

  • Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

5-bromo-N,3-dimethylpyridin-2-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-bromo-N,3-dimethylpyridin-2-amine

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 245765-66-6), a key pharmaceutical intermediate used in the synthesis of active pharmaceutical ingredients such as Ozenoxacin.[1] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment for all research, development, and manufacturing professionals.

Foundational Safety Profile & Hazard Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of a self-validating safety system. This compound is a solid substance with a molecular weight of 201.06 g/mol .[2] While comprehensive toxicological data is not available for all endpoints, the compound is classified under the Globally Harmonized System (GHS) with specific, identified hazards that dictate all handling protocols.[2]

The primary directive for handling this compound is the avoidance of direct contact and aerosol generation. The causality is clear: the compound is known to cause significant irritation upon contact and may affect the respiratory system if inhaled.[2][3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of this compound.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07 (!)
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarningGHS07 (!)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07 (!)
Data sourced from the Fisher Scientific Safety Data Sheet.[2]

These classifications are not merely administrative; they are a direct reflection of the compound's reactivity with biological tissues. Skin and eye irritation (H315, H319) imply that the compound can cause inflammation and damage upon direct contact. The potential for respiratory irritation (H335) underscores the critical importance of preventing the inhalation of its dust or aerosols.[2][3]

The Risk Mitigation Workflow: A Multi-Layered Approach

A robust safety protocol is not a single action but a workflow involving engineering controls, administrative procedures, and personal protective equipment (PPE). This workflow is designed to create redundant layers of protection.

RiskMitigationWorkflow cluster_assessment Risk Assessment cluster_controls Control Hierarchy cluster_verification Verification & Review assess Identify Hazards (H315, H319, H335) evaluate Evaluate Exposure Potential (Weighing, Transfer, Reaction) assess->evaluate eng Engineering Controls (Fume Hood, Ventilated Enclosure) evaluate->eng Implement Controls admin Administrative Controls (SOPs, Training, Labeling) eng->admin Reinforce with Procedures ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Final Barrier review Review & Refine Protocols ppe->review Continuous Improvement

Caption: Risk Mitigation Workflow for Handling Chemical Intermediates.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning engineering control system.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a chemical fume hood. This is non-negotiable and serves to contain any dust or vapors, protecting the user from respiratory exposure.[3][4]

  • Ventilated Enclosures: For processes involving larger quantities, a dedicated ventilated balance enclosure or powder containment hood should be used for weighing operations to minimize dust dispersal.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the identified hazards.

Protection TypeSpecificationRationale & Standard
Eye/Face Safety glasses with side shields or tightly fitting safety goggles.Protects against splashes and airborne particles. Must conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][7]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact (H315). Gloves must be inspected for integrity before each use and disposed of properly after handling.[4]
Body Lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination. Fire/flame resistant clothing is recommended where applicable.[7]
Respiratory Not required under normal use with adequate engineering controls.A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if irritation symptoms occur.[7][8]
This table provides minimum PPE requirements. A site-specific risk assessment may necessitate additional protection.

Standard Operating Procedures: From Bench to Disposal

The following protocols provide a self-validating system for handling this compound safely.

Handling and Weighing Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Verify the fume hood is functioning correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound on the work surface inside the fume hood.

  • Transfer: Carefully transfer the required amount of solid this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

  • Containment: Immediately and securely close the stock bottle.

  • Use: Transfer the weighed solid to the reaction vessel or solvent.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated materials (e.g., wipes) into a designated, sealed hazardous waste container.

  • Final Steps: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Storage Requirements

Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] The Fisher Scientific SDS specifically recommends refrigeration.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.[5][6]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[8]

Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill handle Handle with Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->handle Yes large_spill Large Spill or Poor Ventilation small_spill->large_spill No contain Cover with Inert Absorbent Material (e.g., Vermiculite, Dry Sand) handle->contain collect Sweep Up Carefully Avoid Dust Generation contain->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose contact_ehs Contact Emergency Response / EH&S large_spill->contact_ehs

Caption: Emergency Response Protocol for a Solid Chemical Spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7][9]

  • Contaminated Materials: PPE, weigh boats, and other contaminated materials must also be disposed of as hazardous waste.

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid dust formation, heat, flames, and sparks.[3][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide gas may be formed.[3]

References

  • SAFETY DATA SHEET: 5-Bromo-3-methyl-2-(methylamino)pyridine. Acros Organics (Fisher Scientific). [Link]

  • 5-溴-N,3-二甲基吡啶-2-胺 (this compound) SDS. Anhui Kery Pharmaceutical Co., Ltd. [Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. apicule. [Link]

  • 2-Amino-5-bromopyridine. PubChem, National Center for Biotechnology Information. [Link]

Sources

5-bromo-N,3-dimethylpyridin-2-amine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 5-bromo-N,3-dimethylpyridin-2-amine

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound (CAS No: 245765-66-6), a key intermediate in pharmaceutical synthesis, notably in the production of the API Ozenoxacin[1]. As a complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide has been synthesized by analyzing data from structurally similar brominated pyridinamines. This approach allows for a robust, safety-oriented framework based on established chemical principles and data from close structural analogs, ensuring researchers and drug development professionals can operate with a high degree of informed caution.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. The structure, a pyridine ring substituted with bromine and two methyl groups, dictates its reactivity and potential biological interactions.

1.1. Core Identification

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 245765-66-6[1]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
Physical Form Solid

1.2. Chemical Structure

Caption: Molecular structure of this compound.

1.3. Estimated Physical Properties (Based on Analogs)

PropertyValueRationale / Analog Source
Melting Point 41-44°CBased on 5-Bromo-N,N-dimethylpyridin-2-amine
Boiling Point 253.5°C at 760 mmHgBased on 5-Bromo-N,N-dimethylpyridin-2-amine

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with substituted pyridines often involve irritation and acute toxicity. The classification below is a consensus based on data for closely related compounds, including isomers.

2.1. GHS Hazard Summary

GHS ClassificationHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2][3][4][5]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[2][5][6]

2.2. GHS Label Elements

Caption: GHS Pictogram and associated hazard statements.

Expert Insight: The H302 "Harmful if swallowed" classification necessitates strict controls to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory[2][7]. The irritation warnings (H315, H319, H335) are critical; they mandate the use of comprehensive Personal Protective Equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Section 3: Emergency Response and First-Aid Protocols

A self-validating safety protocol requires clear, actionable steps for exposure scenarios. The following measures are based on established best practices for chemicals with similar hazard profiles.

Exposure RouteProtocolSource(s)
Inhalation 1. Immediately move the affected person to fresh air.[2][6][8]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[9]3. Seek immediate medical attention.[8][2][6][8][9]
Skin Contact 1. Immediately remove all contaminated clothing.[2][9]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][8]3. If skin irritation occurs or persists, seek medical advice.[2][7][2][7][8][9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][8]2. Remove contact lenses if present and easy to do so. Continue rinsing.[2][7]3. Seek immediate medical attention, preferably from an ophthalmologist.[2][7][8]
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[2][9]2. Never give anything by mouth to an unconscious person.[9]3. Call a POISON CENTER or doctor immediately for medical help.[2][7][2][7][9]

Section 4: Safe Handling, Storage, and Exposure Control

Proactive measures are paramount to preventing exposure. This section outlines the necessary engineering controls, personal protective equipment, and storage conditions required for handling this compound.

4.1. Engineering Controls & Safe Handling Workflow

The primary directive is to minimize potential exposure. This is achieved by handling the substance in a controlled environment.

safe_handling_workflow cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal risk_assessment 1. Review SDS and Assess Risks ppe_selection 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_selection->engineering_controls handling 4. Handle Compound Exclusively Inside a Certified Fume Hood engineering_controls->handling avoid_dust 5. Avoid Dust Formation and Inhalation handling->avoid_dust hygiene 6. Practice Strict Hygiene (No Food/Drink, Wash Hands) avoid_dust->hygiene decontaminate 7. Decontaminate Work Surfaces hygiene->decontaminate waste_disposal 8. Dispose of Waste in Sealed, Labeled Containers decontaminate->waste_disposal ppe_removal 9. Remove PPE Correctly waste_disposal->ppe_removal

Caption: A workflow for the safe handling of this compound.

4.2. Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[2][7]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a full-face respirator with an appropriate cartridge for organic vapors and particulates.[2]

4.3. Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from heat and sources of ignition.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8][11][12]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]

Section 5: Toxicological and Ecological Information

While specific toxicological studies for this exact CAS number are not available, the GHS classifications from analogs provide a strong basis for risk assessment.

5.1. Toxicological Profile Summary

  • Acute Toxicity: Classified as harmful if swallowed (Acute Tox. 4).[2][3][4] The primary risk is acute illness upon ingestion.

  • Skin and Eye Irritation: The compound is expected to be a significant irritant to the skin and eyes, causing inflammation, redness, and pain upon contact.[2][5][13]

  • Respiratory Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[5]

  • Chronic Exposure: The long-term health effects have not been fully investigated.[5] As a standard precaution for novel or under-studied compounds, chronic exposure should be avoided.

5.2. Ecological Information

Data on the environmental impact is limited. However, good laboratory practice dictates that the chemical should not be allowed to enter drains or the environment.[9] All waste must be collected and disposed of as hazardous chemical waste according to local, regional, and national regulations.[6][7][9]

References

  • 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem. [Link]

  • 5-Bromo-3,4-dimethylpyridin-2-amine | C7H9BrN2 | CID 7010307 - PubChem. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers - apicule. [Link]

  • 2-Acetylamino-5-bromo-6-methylpyridine, 97% | 142404-84-0 - J&K Scientific. [Link]

  • Safety Data Sheet 3,4-Dimethoxybenzaldehyde 1. Identification Product name - metasci. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the synthesis, physicochemical properties, and reactivity profile of 5-bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6). As a key intermediate in the synthesis of high-value pharmaceutical agents, notably the topical antibiotic Ozenoxacin, a thorough understanding of its chemical behavior is critical for researchers, medicinal chemists, and process development scientists. This document elucidates the molecule's utility in palladium-catalyzed cross-coupling reactions, offering field-proven insights into optimizing reaction conditions and exploring its broader synthetic potential. Detailed experimental protocols, mechanistic considerations, and visual workflows are provided to serve as a practical resource for professionals in drug discovery and development.

Introduction and Strategic Importance

This compound is a substituted pyridinamine that has emerged as a valuable building block in modern synthetic chemistry. Its strategic importance is primarily linked to its role as a precursor in the synthesis of Ozenoxacin, a potent non-fluorinated quinolone antibiotic.[1][2] The pyridine core is a privileged scaffold in medicinal chemistry, often incorporated to enhance solubility, modulate pharmacokinetic properties, and engage in specific binding interactions with biological targets.

The reactivity of this molecule is dominated by the carbon-bromine bond at the C5 position, which serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The presence of the N-methylamino and methyl substituents at the C2 and C3 positions, respectively, introduces both steric and electronic factors that modulate the reactivity of the pyridine ring and must be carefully considered during synthetic planning. This guide will dissect these factors and provide a detailed framework for leveraging the synthetic potential of this key intermediate.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is paramount for any key intermediate. This compound can be efficiently prepared from commercially available starting materials. A notable method involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide.[3]

Recommended Synthesis Protocol

This procedure is adapted from the patent literature and provides a reliable method for laboratory-scale synthesis.[3]

Step 1: Preparation of (5-bromo-3-methyl-pyridin-2-yl)-methylamine

  • To a 1 L four-necked flask, add 125 g of N,N-dimethylformamide (DMF) and cool the solution to 10 °C.

  • Under inert atmosphere, carefully add 5.1 g (0.21 mol) of sodium hydride (NaH) in portions while stirring.

  • Add 12.4 g (0.21 mol) of N-methylformamide to the suspension.

  • Add 50.2 g (0.2 mol) of 2,5-dibromo-3-methylpyridine.

  • Heat the reaction mixture to 100 °C and maintain for 3 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to 20-40 °C and add 250 g of water.

  • Adjust the pH to ~1 using 30% hydrochloric acid for an extractive wash to remove specific impurities. Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 9.5-10.5 with 30% sodium hydroxide solution.

  • Extract the product with 200 g of isopropyl acetate.

  • Wash the organic layer with 0.5% dilute hydrochloric acid until the aqueous phase is pH 7-8.

  • Concentrate the organic layer under reduced pressure (vacuum at 45-50 °C) to remove the isopropyl acetate.

  • Add 120 g of n-hexane to the residue and cool to 0-10 °C to induce crystallization.

  • Collect the resulting flaky crystals by filtration and dry at 80 °C to yield the final product.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 2,5-dibromo-3-methylpyridine React 1. DMF, 10°C 2. Heat to 100°C, 3h SM1->React SM2 N-methylformamide SM2->React SM3 NaH SM3->React Workup 1. H₂O Quench 2. Acid/Base Extraction 3. Crystallization (n-Hexane) React->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's physical and spectroscopic properties is essential for its proper handling, characterization, and use in subsequent reactions.

PropertyValueSource
CAS Number 245765-66-6[1][4]
Molecular Formula C₇H₉BrN₂[1][4]
Molecular Weight 201.06 g/mol [1][4]
Appearance Solid (Flaky Crystals)[3][5]
Melting Point 62-64 °C[5]
Boiling Point 264.6 ± 40.0 °C (Predicted)[5]
Density 1.494 ± 0.06 g/cm³ (Predicted)[5]
  • ¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region for the protons at the C4 and C6 positions. The N-methyl and C3-methyl groups will appear as singlets in the aliphatic region. The chemical shift of the N-H proton may be broad and vary with solvent and concentration.

  • ¹³C NMR Spectroscopy: The spectrum will display seven distinct carbon signals. The carbon atom attached to the bromine (C5) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbons flanking the ring nitrogen (C2 and C6) will appear downfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching, aromatic C-H stretching, C=C and C=N ring vibrations, and a characteristic C-Br stretching vibration in the lower frequency region (~615 cm⁻¹ based on analogs).[6]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly realized in its application as an aryl halide substrate in palladium-catalyzed cross-coupling reactions. The C5-Br bond is the primary site of reactivity, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Mechanistic Overview of Palladium Catalysis

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.[7][8]

dot

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product ArX R¹-X (this compound) ArX->OxAdd Nu R²-M (e.g., Boronic Acid, Amine, Alkyne) Nu->Transmetal + Base (if needed)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for C-C coupling) or Ligand Exchange/Deprotonation (for C-N coupling): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center. For C-C couplings, this involves the transfer of an organic group from another metal (like boron) to palladium. For C-N couplings, the amine coordinates, and a base removes a proton to form a palladium-amido complex.[9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The most significant application of this compound is in the synthesis of Ozenoxacin, where it is first converted to a boronic acid derivative and then coupled with a quinolone core.[10] This demonstrates the C5 position's amenability to metal-halogen exchange and subsequent coupling. For direct coupling, protocols established for similar aminobromopyridines serve as excellent, field-proven starting points.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for structurally similar substrates and is expected to be effective for this compound.[10]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or isopropanol, and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring to 85-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale / Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(0) or Pd(II) precursors that readily form the active Pd(0) species.
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation; mild enough to be compatible with most functional groups.
Solvent Dioxane/H₂O, Toluene/H₂O, IsopropanolAprotic/protic mixtures aid in dissolving both the organic substrate and inorganic base.
Temperature 85 - 110 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines. This reaction is highly relevant for derivatizing the C5 position of the title compound with various amine-containing fragments, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The N-methylamino group at the C2 position is significantly less nucleophilic than the incoming amine coupling partner and generally does not interfere under standard conditions.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is based on established procedures for related bromopyridine substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), a strong non-nucleophilic base like NaOtBu or K₃PO₄ (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube or flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Other Key Cross-Coupling Reactions

The reactivity of the C5-Br bond extends to other important palladium-catalyzed transformations, further broadening the synthetic utility of this compound.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylethyne, using a palladium catalyst and a copper(I) co-catalyst. This is a powerful method for introducing linear, rigid linkers into a molecule.

  • Heck Coupling: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene, yielding a substituted alkene product. This allows for the introduction of vinyl groups and related structures.

  • Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. While highly effective and tolerant of many functional groups, the toxicity of tin reagents has led to a preference for Suzuki couplings where possible.

Conclusion and Future Outlook

This compound is a strategically vital intermediate whose reactivity is centered on the versatile C5-Br bond. Its role in the industrial synthesis of Ozenoxacin underscores its importance and validates the reactivity patterns discussed herein. The core of its synthetic utility lies in its participation in a host of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. By understanding the mechanistic principles and leveraging established protocols from analogous systems, researchers can confidently employ this building block to construct complex molecular architectures. This guide serves as a foundational resource, providing the necessary technical insights and practical methodologies to unlock the full synthetic potential of this valuable compound in the pursuit of novel therapeutics and advanced materials.

References

  • Google Patents. (2020). WO2020065668A1 - Crystalline form of ozenoxacin and processes for preparation thereof.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, Vol. 83, No. 4. Available at: [Link]

  • apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(43), 13481-13493. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 245765-66-6. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Available at: [Link]

  • Negishi, E. I., & Zeng, X. (2002). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc. Available at: [Link]

  • Google Patents. (2009). EP2177208A1 - Pharmaceutical topical compositions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (2012). CA2822167C - Pharmaceutical topical compositions.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry, 70(5), 1534-1547. Available at: [Link]

Sources

In-Depth Technical Guide: Steric Effects in Reactions of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds.[1] Their utility stems from a unique combination of aromaticity, basicity, and the ability to engage in a wide array of chemical transformations. Among these, 5-bromo-N,3-dimethylpyridin-2-amine stands out as a particularly insightful case study for understanding the nuanced interplay of electronic and steric effects that govern its reactivity. This guide will provide a comprehensive analysis of how the spatial arrangement of the N-methyl and 3-methyl groups on this molecule profoundly influences its reaction outcomes. We will delve into the causality behind experimental choices, supported by mechanistic principles and practical protocols, to offer a field-proven perspective for researchers, scientists, and drug development professionals.

The core of this guide is built upon the principle that a deep understanding of steric hindrance is not merely an academic exercise but a critical tool for predictive synthesis and rational molecular design. Steric effects, arising from the repulsive forces between overlapping electron clouds of non-bonded atoms, can dictate reaction rates, regioselectivity, and even the feasibility of a given transformation.[2] In this compound, the ortho-relationship of the 2-(N-methylamino) and 3-methyl groups creates a sterically crowded environment that significantly modulates the accessibility and reactivity of the pyridine nitrogen, the exocyclic amino group, and the carbon-bromine bond.

The Molecular Architecture: A Steric Analysis

To appreciate the reactivity of this compound, we must first consider its structural features and the steric implications of its substituents.

Key Structural Features:
  • Pyridine Core: An electron-deficient aromatic ring that is susceptible to nucleophilic attack, especially when activated.[3]

  • 2-Amino Group (N-methylated): The exocyclic nitrogen atom, being part of an amino group, is a potential site for alkylation, acylation, and other reactions.[4] The presence of the N-methyl group introduces steric bulk compared to a primary amine.

  • 3-Methyl Group: This alkyl substituent is positioned ortho to the amino group, creating significant steric congestion around the 2-position of the pyridine ring.[5]

  • 5-Bromo Group: A versatile handle for a variety of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and oxygen-based substituents.[6]

The proximate arrangement of the N-methyl and 3-methyl groups is the central theme of this guide. This steric buttressing has several predictable consequences:

  • Shielding of the Pyridine Nitrogen: The lone pair of the pyridine ring nitrogen is sterically hindered, which can affect its ability to act as a base or a nucleophile.

  • Restricted Rotation: The C(2)-N bond of the amino group and the C(2)-C(3) bond of the pyridine ring will have a higher barrier to rotation, influencing the preferred conformation of the molecule.

  • Modulation of Reaction Pathways: The steric environment can favor certain reaction pathways over others, leading to unexpected regioselectivity or a decrease in reaction rates for sterically demanding transformations.

Quantitative Steric Parameters

While a qualitative understanding is useful, quantitative measures can provide a more precise comparison of steric bulk. The Taft steric parameter (E_s) is a widely used metric, where more negative values indicate greater steric hindrance.[7]

SubstituentTaft E_s
H0.00
CH₃-1.24
C₂H₅-1.31
i-C₃H₇-1.71
t-C₄H₉-2.78

Table 1: Taft Steric Parameters for Common Substituents.[7]

While the Taft parameters provide a general idea, the cumulative effect of the N-methyl and 3-methyl groups in this compound creates a unique and highly congested local environment.

Impact of Steric Effects on Key Reaction Classes

The steric constraints imposed by the N,3-dimethyl substitution pattern significantly influence the outcome of several important classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] While the reaction center is remote from the sterically congested 2- and 3-positions, the overall steric profile of the molecule can still impact the efficiency of these transformations.

Causality Behind Experimental Choices:

  • Ligand Selection: For sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The rationale is that these bulky ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.

  • Catalyst Loading: Due to potential challenges in the catalytic cycle caused by the substrate's steric bulk, higher catalyst loadings may be necessary to achieve reasonable reaction rates and conversions.

  • Reaction Temperature: Microwave heating can be beneficial in overcoming the activation energy barriers associated with sterically demanding cross-coupling reactions.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 equiv), and a bulky phosphine ligand like SPhos (0.10 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O or toluene/H₂O).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing nucleophiles onto an electron-deficient aromatic ring.[9] In the case of this compound, the pyridine ring is activated towards S_NAr, particularly at positions ortho and para to the electron-withdrawing ring nitrogen. However, the steric hindrance at the 2-position makes direct substitution at this position highly challenging.

Influence of Steric Hindrance:

The 3-methyl group effectively shields the 2-position from attack by nucleophiles. This steric blockade can be so significant that it completely inhibits S_NAr reactions that would otherwise be electronically favored. This principle can be exploited to direct reactions to other positions on the ring if a suitable leaving group is present.

Diagram: Steric Shielding in S_NAr

Caption: Steric hindrance from the N-methyl and 3-methyl groups shields the C2 position.

Reactions at the Exocyclic Amino Group

The N-methylamino group at the 2-position is a potential site for further functionalization, such as N-alkylation or N-acylation. However, the adjacent 3-methyl group presents a significant steric barrier to these reactions.

Conformational Considerations:

The preferred conformation of the N-methylamino group will likely be one that minimizes steric clash with the 3-methyl group. This may involve rotation around the C(2)-N bond, which could in turn influence the accessibility of the nitrogen's lone pair for reactions.

Challenges in N-Alkylation:

Direct N-alkylation of the secondary amine can be difficult. The transition state for such a reaction would involve the approach of an electrophile to the nitrogen atom, which is sterically encumbered. As a result, harsher reaction conditions or more reactive alkylating agents may be required. In some cases, N-alkylation may not be feasible at all, and alternative synthetic strategies would need to be employed.

Experimental Workflow: Attempted N-Alkylation

G start This compound reagents Alkylation Conditions (e.g., NaH, MeI in DMF) start->reagents Add reaction Reaction Mixture (Heated) reagents->reaction Heat analysis Reaction Monitoring (TLC, LC-MS) reaction->analysis outcome1 Desired N,N-dimethyl Product (Low to No Yield) analysis->outcome1 Expected outcome2 Unreacted Starting Material analysis->outcome2 Observed

Caption: Workflow for a typical N-alkylation experiment.

Conclusion

The steric effects in this compound are a dominant factor in determining its chemical reactivity. The juxtaposition of the N-methyl and 3-methyl groups creates a sterically congested environment that shields the 2-position of the pyridine ring and the exocyclic amino group. This has profound implications for a range of chemical transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions at the amino group.

For the practicing chemist, a thorough understanding of these steric influences is paramount for the successful design and execution of synthetic routes involving this and structurally related molecules. By carefully considering the steric demands of a given reaction and making informed choices regarding reagents, catalysts, and reaction conditions, it is possible to navigate the challenges posed by steric hindrance and achieve the desired chemical outcomes. This guide has aimed to provide both the theoretical framework and the practical insights necessary to harness the complex interplay of steric and electronic effects in the chemistry of substituted pyridines.

References

  • Benchchem. (n.d.). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
  • Dakenchem. (n.d.). The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis.
  • Canadian Science Publishing. (n.d.). SYNTHESIS IN THE PYRIDINE SERIES: III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SYNTHESIS.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Wikipedia. (n.d.). Steric effects.
  • ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • Mol-Instincts. (n.d.). 3-Methylpyridine (C6H7N) properties.
  • Journal of the American Chemical Society. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.
  • ResearchGate. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
  • Journal of the Chemical Society, Dalton Transactions. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • CDH Fine Chemical. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
  • ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • PubChem. (n.d.). 2-Amino-3-methylpyridine.
  • Royal Society of Chemistry. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
  • ACS Publications. (n.d.). Solvent effects on the basicity of sterically hindered pyridines.
  • Benchchem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N,N-dimethylpyridin-2-amine.
  • Heterocycles. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chemistry of amidines. Part 3. Analysis of conformation about the N′-pyridyl bond in N′-(2-pyridyl)formamidines.
  • Benchchem. (n.d.). N,3-Dimethylpyridin-2-amine.
  • PubChemLite. (n.d.). 3-(aminomethyl)-n,n-dimethylpyridin-2-amine.
  • National Institutes of Health. (n.d.). Non‐Covalent Interactions Enforce Conformation in Switchable and Water‐Soluble Diketopiperazine‐Pyridine Foldamers.

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 5-bromo-N,3-dimethylpyridin-2-amine via Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in pharmaceutical research, from 2,5-dibromo-3-methylpyridine. The protocol is centered around a selective mono-amination using a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and provide critical insights into safety, optimization, and product characterization. This guide is intended for researchers in medicinal chemistry and process development, offering a robust and reproducible methodology for obtaining the target compound with high selectivity and yield.

Introduction: Strategic Importance and Synthetic Approach

This compound is a valuable substituted pyridine derivative frequently utilized as a building block in the synthesis of complex heterocyclic scaffolds for drug discovery. The strategic placement of the bromine atom allows for further functionalization, for instance, through Suzuki or Sonogashira coupling reactions, making it a versatile precursor for compound library generation.

The synthesis from 2,5-dibromo-3-methylpyridine presents a challenge of selectivity. The two bromine atoms on the pyridine ring exhibit different reactivities. The bromine at the C2 position is more susceptible to nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. This inherent reactivity allows for a selective mono-amination reaction. The Buchwald-Hartwig amination has emerged as a premier method for forming carbon-nitrogen (C-N) bonds, offering broad substrate scope and functional group tolerance where traditional methods fail.[1] This palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding pathway to selectively introduce the methylamino group at the C2 position.[2][3]

This protocol leverages a modern palladium catalyst system, comprising a palladium precursor and a sterically hindered biarylphosphine ligand, to facilitate the efficient coupling between 2,5-dibromo-3-methylpyridine and methylamine.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The efficacy of this synthesis hinges on the palladium-catalyzed Buchwald-Hartwig amination cycle.[4] The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[5][6]

The catalytic cycle proceeds through three primary stages:

  • Oxidative Addition: The active Pd(0) complex reacts with the more reactive C2-Br bond of 2,5-dibromo-3-methylpyridine, inserting the palladium into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: Methylamine coordinates to the Pd(II) complex. A strong, non-nucleophilic base, such as sodium tert-butoxide, then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the desired this compound product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 L-Pd(0) (Active Catalyst) pd_complex1 Oxidative Addition Complex (Pd-II) pd0->pd_complex1 Ar-Br pd_complex2 Amine Coordination pd_complex1->pd_complex2 R-NH2 pd_amido Palladium Amido Complex pd_complex2->pd_amido + Base - H-Base+ pd_amido->pd0 Reductive Elimination (Product Out) Product Target Product (Ar-NHMe) pd_amido->Product ArBr 2,5-dibromo- 3-methylpyridine ArBr->pd_complex1 Amine Methylamine (MeNH2) Amine->pd_complex2 caption Fig. 1: Buchwald-Hartwig Catalytic Cycle.

Fig. 1: Buchwald-Hartwig Catalytic Cycle.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )SupplierCat. No.Notes
2,5-Dibromo-3-methylpyridineC₆H₅Br₂N250.92Sigma-Aldrich642678Starting material.
Methylamine solutionCH₅N31.06Sigma-Aldrich39332340% solution in water or 2.0 M in THF.
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.72Sigma-Aldrich328772Palladium precatalyst.
XantphosC₃₉H₃₂OP₂578.62Sigma-Aldrich526460Phosphine ligand.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Sigma-Aldrich156616Strong base. Must be handled under inert gas.
TolueneC₇H₈92.14Fisher ScientificT324-4Anhydrous solvent.
Ethyl acetateC₄H₈O₂88.11Fisher ScientificE145-4For extraction.
Saturated NaCl solution (Brine)NaCl58.44--For workup.
Anhydrous Magnesium SulfateMgSO₄120.37Fisher ScientificM65-500Drying agent.
Equipment
  • Three-neck round-bottom flask with reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating mantle

  • Temperature controller and probe

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Silica gel for column chromatography

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,5-Dibromo-3-methylpyridine: Toxic if swallowed or inhaled and causes skin and eye irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.

  • Methylamine Solution: Highly flammable, corrosive, and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[11] Keep away from ignition sources and handle with extreme care.

  • Sodium tert-butoxide (NaOtBu): A flammable and self-heating solid that reacts violently with water.[12][13] It causes severe skin burns and eye damage.[14][15] Crucially, it must be weighed and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture. [16]

  • Palladium Compounds: While toxicity varies, palladium catalysts and ligands should be handled with care as they can be harmful. Avoid inhalation and skin contact.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Experimental_Workflow start Start setup 1. Assemble & Purge Flask with Argon start->setup reagents 2. Add Reactants (Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu) setup->reagents solvent 3. Add Anhydrous Toluene reagents->solvent amine 4. Add Methylamine Solution (Slowly) solvent->amine reaction 5. Heat to 100 °C for 12-18 h amine->reaction quench 6. Cool & Quench with Water reaction->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash Organic Layer with Brine extract->wash dry 9. Dry with MgSO₄ & Filter wash->dry concentrate 10. Concentrate via Rotary Evaporation dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify end End (Characterize Product) purify->end caption Fig. 2: Step-by-step experimental workflow.

Fig. 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2,5-dibromo-3-methylpyridine (2.51 g, 10.0 mmol).

  • In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol, 1 mol%), and Xantphos (174 mg, 0.3 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

Step 2: Addition of Solvent and Reagent

  • Add 40 mL of anhydrous toluene via cannula or syringe.

  • Begin stirring the resulting suspension.

  • Slowly add methylamine (2.0 M solution in THF, 6.0 mL, 12.0 mmol) to the flask via syringe over 5 minutes. Note: If using a 40% aqueous solution, adjust the volume accordingly and be aware that water can affect the reaction rate.

Step 3: Reaction

  • Heat the reaction mixture to 100 °C using a pre-heated oil bath.

  • Maintain stirring at this temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

Step 4: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding 30 mL of water. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude residue (typically a brown oil or solid) should be purified by flash column chromatography on silica gel.

  • Use a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR δ (ppm) ~7.9 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃), ~2.2 (s, 3H, Ar-CH₃).
¹³C NMR Expected signals for 6 distinct carbons, including aromatic C, C-Br, C-N, N-CH₃, and Ar-CH₃.
Mass Spec (ESI+) Calculated for C₇H₉BrN₂ [M+H]⁺: 201.00/203.00. Found: m/z consistent with this value, showing isotopic pattern for Br.
Appearance Off-white to light yellow solid.
Yield Typically 75-90% after purification.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure Pd₂(dba)₃ is fresh and has been stored properly. Use a fresh bottle if necessary.
Deactivated base.Sodium tert-butoxide is highly hygroscopic. Ensure it was weighed and handled under a strictly inert atmosphere.
Insufficient temperature.Verify the internal reaction temperature is at the set point.
Formation of Diarylamine Reaction run for too long.Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.
Difficult Purification Streaking on TLC plate.The product is a basic amine. Add 1% triethylamine (Et₃N) to the chromatography eluent to prevent streaking.
Inconsistent Yields Impure reagents or solvent.Use high-purity, anhydrous solvents and ensure the quality of all starting materials.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient, selective, and high-yielding route for the synthesis of this compound from 2,5-dibromo-3-methylpyridine. By carefully controlling the reaction conditions and adhering to stringent safety and handling protocols for the air-sensitive reagents, this method can be reliably implemented in both academic and industrial research settings. The resulting product is a versatile intermediate, primed for further elaboration in the development of novel chemical entities.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. Available from: [Link]

  • Bentham Science Publishers. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). Available from: [Link]

  • Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available from: [Link]

  • IPCS. (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Available from: [Link]

  • Gelest, Inc. (2014). SODIUM t-BUTOXIDE Safety Data Sheet. Available from: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available from: [Link]

  • ResearchGate. (2021). Sodium tert-butoxide: what are safety rules and precautions?. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly indispensable in the synthesis of biaryl and heteroaryl motifs—structural cornerstones in numerous pharmaceutical agents and functional materials.[2][3]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling of 5-bromo-N,3-dimethylpyridin-2-amine. The presence of both an amino and a methyl group on the pyridine ring introduces specific electronic and steric considerations that necessitate carefully optimized reaction conditions. While direct literature on this exact substrate is not abundant, this document leverages established principles and protocols for structurally analogous aminopyridines to provide a robust starting point for researchers.[4] The protocols herein are designed to be self-validating, with explanations for each experimental choice to empower scientists in troubleshooting and adapting the methodology for their specific arylboronic acid coupling partners.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling reaction is rooted in a well-defined catalytic cycle centered on a palladium complex.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the aryl halide (this compound). This step, often the rate-determining one, results in the formation of a square-planar palladium(II) intermediate.[2][5][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][9] Electron-rich ligands on the palladium center can facilitate this step, particularly for less reactive halides.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process requires the activation of the organoboron species by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[1][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium(II) complex couple and are eliminated. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][6][8] Bulky ligands can promote this step by increasing the spatial overlap of the orbitals on the metal center.[7]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX Ar-X (this compound) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Boronate Base Base Base->Boronate Boronate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. It is adapted from successful procedures for structurally similar substrates.[4]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

  • Standard glassware for workup and purification

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents). The use of a slight excess of the boronic acid and base is common to drive the reaction to completion.

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.[9]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the anhydrous 1,4-dioxane and degassed water. A common solvent ratio is 4:1 to 10:1 dioxane to water.[4] The water is essential for activating the boronic acid and dissolving the inorganic base.[5]

  • Reaction: Immerse the reaction flask in a preheated oil bath and stir the mixture at 85-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst system.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The choice of catalyst and its accompanying ligand is critical. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote oxidative addition and reductive elimination.[7][11][12]
Ligand PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos)Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its electronic and steric properties.[3][5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base activates the boronic acid for transmetalation.[1] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaromatic substrates.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must be able to dissolve the reactants and the catalyst. A mixture of an organic solvent and water is commonly used.[5][8] Degassing the solvent is essential to remove oxygen.[9]
Temperature 60-110 °CThe reaction temperature influences the reaction rate. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, poor solubility of reactants.Use a fresh batch of catalyst, ensure thorough degassing of solvents, try a different solvent system to improve solubility.[9]
Protodeborylation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.Use a milder base (e.g., NaHCO₃), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol or MIDA esters).[9][11]
Homocoupling Two molecules of the boronic acid couple together.This can be caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture.[5]
Hydrolysis of Amine The amino group on the pyridine ring can sometimes interfere with the reaction.While many Suzuki couplings proceed without protection, in challenging cases, protection of the amine as an acetamide may be necessary.[13]

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel substituted aminopyridines, which are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this document offer a solid foundation for successfully implementing this powerful synthetic methodology.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2010, September 21). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Palladium-Catalyzed Suzuki Coupling of 5-bromo-N,3-dimethylpyridin-2-amine: A Comprehensive Guide to Catalyst Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Aminopyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules and advanced materials.[2][3] The focus of this guide is the Suzuki coupling of 5-bromo-N,3-dimethylpyridin-2-amine, a substrate of growing interest in drug discovery due to the prevalence of the 2-aminopyridine motif in kinase inhibitors and other therapeutic agents.

The successful arylation of this substrate is complicated by a combination of electronic and steric factors. The electron-donating nature of the dimethylamino and methyl groups enriches the pyridine ring, potentially altering its reactivity in the catalytic cycle. Furthermore, the presence of substituents ortho to both the reacting center (the C-Br bond) and the coordinating nitrogen atom introduces significant steric hindrance. These challenges necessitate a carefully considered approach to catalyst selection and reaction optimization to achieve high yields and avoid common side reactions. This document provides a detailed exploration of these factors, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations for a Challenging Substrate

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

For this compound, several factors can impede this cycle:

  • Oxidative Addition: While aryl bromides are generally reactive, the electron-rich nature of the substituted pyridine ring can slightly decrease the electrophilicity of the C-Br bond, potentially slowing this initial step.

  • Catalyst Inhibition: The pyridine nitrogen, particularly in a sterically accessible position, can coordinate to the palladium center, leading to catalyst inhibition and reduced turnover. The N,3-dimethyl substitution pattern, however, may partially mitigate this through steric shielding.

  • Reductive Elimination: This final, product-forming step can be particularly challenging for sterically hindered substrates. The bulky N,N-dimethylamino group and the adjacent methyl group can create a crowded environment around the palladium center, making it difficult for the two aryl groups to come together and be eliminated.

To overcome these hurdles, the choice of the palladium catalyst, and specifically its associated ligands, is paramount.

Catalyst System Selection: From Traditional to State-of-the-Art

The efficacy of a palladium catalyst in the Suzuki coupling of challenging substrates is largely dictated by the properties of its ligands. For sterically hindered and electron-rich aminopyridines, the trend has moved from traditional phosphine ligands to more specialized, bulky, and electron-rich systems.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Traditional PhosphineCost-effective, readily available.Often requires higher catalyst loadings and temperatures; can be less effective for hindered substrates.[2]
Pd(OAc)₂ / SPhos Buchwald LigandHighly active for hindered substrates, allows for lower catalyst loadings.[2]Ligands can be more expensive.
XPhos Pd G3/G4 Buchwald PrecatalystAir- and moisture-stable, highly active for challenging couplings.Higher initial cost.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Strong σ-donating ability, high thermal stability, very effective for heteroaryl couplings.[3]May require specific solvent/base combinations.

Expert Insight: For a substrate like this compound, traditional catalysts such as Pd(PPh₃)₄ may provide moderate yields, as demonstrated with the structurally similar 5-bromo-2-methylpyridin-3-amine.[7] However, to achieve high efficiency and broader substrate scope, particularly with sterically demanding boronic acids, the use of modern catalyst systems is strongly recommended. Buchwald ligands, such as SPhos and XPhos, are designed to accelerate both oxidative addition and reductive elimination in hindered systems.[2] Similarly, N-heterocyclic carbene (NHC) ligands, found in precatalysts like PEPPSI™-IPr, offer enhanced stability and reactivity.[3]

Experimental Protocols

The following protocols are provided as a starting point and a more optimized method for the Suzuki coupling of this compound.

Protocol 1: General Method Using a Traditional Catalyst (Based on a Structural Analog)

This protocol is adapted from a successful procedure for the Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine and serves as a reliable, cost-effective starting point.[1][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base (K3PO4) B Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvents: 1,4-Dioxane/Water (4:1) C->D E Heat & Stir: 85-95 °C, 12-24h D->E F Monitor Progress: TLC or LC-MS E->F G Cool & Dilute: Ethyl Acetate F->G H Aqueous Wash: Water & Brine G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Figure 2: General workflow for the Suzuki coupling using a traditional catalyst.

Protocol 2: Optimized Method for High-Yield Coupling of Hindered Substrates

This protocol employs a modern Buchwald-type catalyst system, which is anticipated to provide higher yields and accommodate a broader range of arylboronic acids, especially those with steric bulk.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add to a dry Schlenk flask: this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the flask and remove it from the glovebox (if used).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst system are often significantly faster, potentially reaching completion in 2-6 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent.- Use a fresh bottle of palladium catalyst or a precatalyst (e.g., XPhos Pd G3).- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., THF, t-AmylOH).[8]
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen; Slow transmetalation.- Improve degassing procedures.- Consider a different ligand that promotes faster transmetalation (e.g., an NHC ligand like IPr).
Protodeborylation of Boronic Acid Presence of water and/or prolonged heating.- Use anhydrous solvents and minimize water content if possible.- Employ a more active catalyst to reduce reaction time.
Stalled Reaction Catalyst decomposition or inhibition.- Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).- Switch to a more robust catalyst system, such as a PEPPSI™ precatalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a tractable but non-trivial synthetic challenge. The electronic and steric nature of the substrate necessitates a departure from classical Suzuki conditions for optimal results. While traditional catalysts like Pd(PPh₃)₄ can provide a baseline for the transformation, the adoption of modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes is highly recommended to achieve high yields, shorter reaction times, and a broader substrate scope. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize valuable arylated 2-aminopyridine derivatives for applications in drug discovery and beyond.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). PEPPSI-Effect on Suzuki-Miyaura Reactions Using 4,5-Dicyano-1,3-dimesitylimidazol-2-ylidene-Palladium Complexes: A Comparison between trans -Ligands.
  • YouTube. (2018).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5865. [Link]

  • ResearchGate. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • YouTube. (2022). Suzuki Coupling Mechanism.
  • ResearchGate. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • CoLab. (2014). Pd(η3-1-PhC3H4)(η5-C5H5)
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. NSF Public Access Repository.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Organic Syntheses. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific background for the successful Buchwald-Hartwig amination of 5-bromo-N,3-dimethylpyridin-2-amine. This transformation is a critical step in the synthesis of various pharmacologically active compounds, leveraging the power of palladium-catalyzed C-N bond formation to access complex aryl amines.[1][2] This document outlines the reaction mechanism, optimal conditions, a step-by-step experimental procedure, and troubleshooting strategies, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[2] Its significance lies in its broad substrate scope and functional group tolerance, offering a milder and more versatile alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] The palladium-catalyzed cross-coupling of aryl halides with amines enables the construction of C-N bonds with remarkable efficiency and predictability.[3]

The substrate, this compound, presents a unique set of challenges and opportunities. As a substituted aminopyridine, it is a common scaffold in pharmacologically active molecules. However, the presence of the pyridine nitrogen can complicate the catalytic cycle through potential catalyst inhibition. Therefore, the careful selection of the catalyst system—comprising a palladium precursor, a phosphine ligand, and a base—is paramount for achieving high yields and purity.[4][5] This guide will navigate these considerations to provide a robust and reproducible protocol.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound.[2][7] This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step, especially with less reactive aryl halides.[1][4]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[2][4] The basicity of the chosen base (e.g., sodium tert-butoxide, cesium carbonate) significantly influences the reaction rate.[4]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6] Reductive elimination is often the rate-determining step and is accelerated by the use of appropriate ligands.

Buchwald_Hartwig_Amination pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_ii_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_ii_complex amine_coordination Amine Coordination & Deprotonation pd_ii_complex->amine_coordination R'R''NH, Base amido_complex [Ar-Pd(II)(NR'R'')L2]+ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed for the coupling of this compound with a generic secondary amine, such as morpholine. Researchers should adapt the quantities and specific amine as needed.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G4-Xantphos

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup Workflow:

Figure 2. General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).[8][9]

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base essential for catalyst turnover.[5] Xantphos is a bulky, electron-rich ligand known to be effective for coupling with heteroaromatic halides.[8][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[9]

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent and Reagent Addition: Add anhydrous toluene (or dioxane) via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.[10] Then, add the secondary amine (1.2 equiv) via syringe.

    • Rationale: Anhydrous solvents are crucial to prevent unwanted side reactions. A slight excess of the amine ensures complete consumption of the limiting aryl bromide.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5][9][10]

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the catalytic steps. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Rationale: The aqueous workup removes inorganic salts and the excess base.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes recommended starting conditions for the amination of this compound with various amine classes.

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Yield
Secondary Aliphatic Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene100-110Good to High
Primary Aliphatic Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF70-80Good
Aryl Amines Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane100-110Moderate to High

Note: These are starting points and may require optimization for specific substrates.

Troubleshooting Common Issues

While a robust reaction, the Buchwald-Hartwig amination can sometimes present challenges.[11][12]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Use a fresh palladium source and ligand.- Ensure proper degassing of the solvent and flask.- Consider a more soluble base (e.g., LHMDS) or a different solvent.[13]
Dehalogenation of Starting Material - Presence of water- Ligand choice- Use rigorously dried solvents and reagents.- Screen alternative ligands; sometimes a less bulky ligand can reduce this side reaction.
Formation of Byproducts - Reaction temperature is too high- Incorrect base- Lower the reaction temperature.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) which can be milder.[4]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful synthetic transformation that provides efficient access to a diverse range of N-aryl aminopyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges associated with this substrate and achieve high yields of the desired products. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this pivotal reaction in drug discovery and development.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Black, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 495-502. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Organic Process Research & Development Blog. [Link]

  • Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Toma, P. et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(10), 19324-19337. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocol for the Sonogashira Coupling of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3] These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[4]

Pyridine derivatives are integral scaffolds in a vast array of pharmaceuticals and biologically active compounds. Consequently, the strategic functionalization of substituted pyridines, such as 5-bromo-N,3-dimethylpyridin-2-amine, via Sonogashira coupling is of paramount importance for the construction of novel molecular architectures in drug discovery programs.[1] The introduction of an alkynyl moiety onto the pyridine ring provides a versatile handle for further chemical transformations, enabling the rapid generation of diverse compound libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound with terminal alkynes. The protocols and insights presented herein are grounded in established literature for structurally analogous aminobromopyridine substrates, offering a robust starting point for experimental design and optimization.[5][6]

Core Principles and Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electronic properties of the aryl halide.[8]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[9] This transmetalating agent is key to the efficiency of the reaction.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the desired alkynylated product and regenerate the active palladium(0) catalyst.[10]

The presence of the 2-amino group in the substrate can influence the reaction by coordinating to the palladium center, potentially impacting catalyst activity.[11] Therefore, careful selection of ligands and reaction conditions is essential to mitigate such effects.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Ar-Br Transmetalation Transmetalation ArPdR Ar-Pd(II)L₂-C≡CR' Transmetalation->ArPdR Cu-C≡CR' RedElim Reductive Elimination Product Ar-C≡CR' ArPdR->Product Product->Pd0 Regenerates Catalyst CuI CuI CuAcetylide Cu-C≡CR' CuI->CuAcetylide Alkyne R'C≡CH Alkyne->CuI Base Base (e.g., Et₃N) Base->CuI ArBr 5-bromo-N,3-dimethyl- pyridin-2-amine

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Terminal Alkyne≥98%Commercially AvailablePurify by distillation or filtration through a plug of silica if necessary.
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailablePd(II) precatalysts are generally more air-stable.[12]
Copper(I) Iodide (CuI)≥98%Commercially AvailableUse a fresh bottle; color should be off-white to light tan.[13]
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use.[13]
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a freshly opened bottle or from a solvent purification system.[14]
Inert Gas (Argon or Nitrogen)High Purity-Essential for maintaining anaerobic conditions.[12]
Standard Glassware--Schlenk flasks or sealed reaction vials are recommended.[15][16]

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized starting point and may require optimization for specific terminal alkynes.

Reaction Setup:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere.[5][16]

  • Add anhydrous solvent (e.g., DMF or THF, approximately 0.1-0.2 M concentration relative to the aryl bromide) and the amine base (e.g., Et₃N, 2-3 eq.) via syringe.[5][16]

  • Stir the mixture at room temperature for 15-20 minutes. The solution may change color.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.[5] For aryl bromides, heating is often necessary to drive the reaction to completion.[12]

Experimental_Workflow start Start reagents Add Aryl Bromide, Pd Catalyst, CuI to Schlenk Flask under Inert Gas start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base stir1 Stir at Room Temperature (15-20 min) solvent_base->stir1 alkyne Add Terminal Alkyne stir1->alkyne heat_monitor Heat Reaction (60-100 °C) Monitor by TLC/LC-MS alkyne->heat_monitor workup Aqueous Workup heat_monitor->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[15][16]

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-N,3-dimethylpyridin-2-amine.[5][17]

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful optimization of several parameters.

ParameterRecommended Range/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ (1-5 mol%)The choice of ligand can be critical. For electron-rich substrates, bulky, electron-rich phosphine ligands may be beneficial.[8][11]
Copper Co-catalyst CuI (1-10 mol%)Essential for the classical Sonogashira mechanism. Copper-free conditions are also possible to avoid alkyne homocoupling but may require different ligands and conditions.[4][12]
Base Et₃N, DIPA, K₂CO₃, Cs₂CO₃ (2-4 eq.)An amine base is typically used to deprotonate the alkyne and neutralize the HBr byproduct.[4][5] Inorganic bases can also be effective, particularly in copper-free systems.
Solvent DMF, THF, Toluene, DioxaneThe solvent can influence reaction rate and catalyst stability. Polar aprotic solvents like DMF are common.[14] THF has been anecdotally reported to sometimes promote the formation of palladium black.[13]
Temperature 25-120 °CAryl bromides generally require higher temperatures than aryl iodides.[4][12] Optimization is necessary to ensure a reasonable reaction rate without causing catalyst decomposition.[11]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, and to avoid Glaser-type homocoupling of the alkyne.[11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh, high-purity catalyst and co-catalyst.[12] Ensure solvents and bases are anhydrous.[11] Screen higher temperatures.[8]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use fresh, high-purity reagents and solvents.[13] Consider a more stable palladium precatalyst or a different ligand.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high copper loading.Ensure rigorous exclusion of air.[12] Consider reducing the amount of copper co-catalyst or switching to a copper-free protocol.[4]
Difficulty in Purification Residual palladium catalyst.Filter the crude reaction mixture through a pad of Celite before aqueous workup.[18] Employ specialized scavenger resins if necessary.

Safety and Handling

  • Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Conditions: Some Sonogashira reactions can be exothermic.[19] For larger-scale reactions, consider monitoring the internal temperature and implementing appropriate cooling measures.

  • Inert Atmosphere: Proper handling of Schlenk lines and inert gas supplies is essential for both safety and reaction success.

By carefully considering the principles and protocols outlined in this guide, researchers can effectively implement the Sonogashira coupling of this compound to accelerate their synthetic chemistry programs.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • MDPI. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Wiley Online Library. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • KAUST Repository. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of N-aryl Derivatives from 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-aryl derivatives from 5-bromo-N,3-dimethylpyridin-2-amine, a key building block in medicinal chemistry. The N-aryl-N,3-dimethylpyridin-2-amine scaffold is of significant interest in drug discovery due to its prevalence in a wide range of biologically active compounds.[1][2][3] This guide details a robust and versatile protocol based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad substrate scope in forming carbon-nitrogen (C-N) bonds.[4][5] We delve into the mechanistic underpinnings of this transformation, providing a rationale for the selection of catalysts, ligands, and bases to empower researchers to optimize reaction conditions for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated methodology for the synthesis of this important class of molecules.

Introduction: The Significance of N-Aryl-2-Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[3] Arylation of the exocyclic nitrogen atom to form N-aryl-2-aminopyridines significantly expands the chemical space available for drug design, allowing for the fine-tuning of physicochemical and pharmacological properties. These derivatives have demonstrated a wide array of biological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory effects.[1][6][7] The synthesis of a diverse library of N-aryl derivatives from a common starting material like this compound is therefore a critical step in many drug discovery programs.

While classical methods for N-arylation, such as the Ullmann condensation, have been historically important, they often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[8][9] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by offering milder conditions, greater functional group tolerance, and higher yields.[4][10][11]

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or pseudohalide.[4][5] The reaction's success hinges on a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the palladium(0) catalyst.[12][13]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The choice of ligand is crucial as it influences the rates of the oxidative addition and reductive elimination steps, ultimately impacting the overall efficiency of the reaction.[14]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+Br- Oxidative Addition Complex->Amine Coordination R'R''NH Palladium Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Palladium Amido Complex Base, -HBr Palladium Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Synthesis_Workflow cluster_Starting_Materials Starting Materials cluster_Reaction_Methods Cross-Coupling Methodologies cluster_Process Synthesis & Purification cluster_Final_Product Final Product & Analysis This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Aryl Halide / Boronic Acid Aryl Halide / Boronic Acid Aryl Halide / Boronic Acid->Buchwald-Hartwig Amination Reaction Setup Reaction Setup Buchwald-Hartwig Amination->Reaction Setup Chan-Lam Coupling Chan-Lam Coupling Ullmann Condensation Ullmann Condensation Workup Workup Reaction Setup->Workup Purification (Chromatography) Purification (Chromatography) Workup->Purification (Chromatography) N-aryl-N,3-dimethylpyridin-2-amine N-aryl-N,3-dimethylpyridin-2-amine Purification (Chromatography)->N-aryl-N,3-dimethylpyridin-2-amine Characterization (NMR, MS) Characterization (NMR, MS) N-aryl-N,3-dimethylpyridin-2-amine->Characterization (NMR, MS)

Sources

Application Notes and Protocols for the Synthetic Intermediate: 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Functionalized Pyridine Core

In the landscape of modern medicinal chemistry and materials science, pyridine derivatives are foundational building blocks due to their prevalence in a vast array of biologically active compounds and functional materials.[1][2][3][4] The strategic functionalization of the pyridine scaffold allows for precise modulation of physicochemical properties, enabling the optimization of drug candidates' efficacy, bioavailability, and target specificity.[1] 5-bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6), with its distinct arrangement of a reactive bromine atom, a directing methylamino group, and a sterically influencing methyl group, presents itself as a highly versatile intermediate for complex molecular assembly.[5]

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will elucidate its chemical properties, discuss its reactivity in key cross-coupling reactions, and provide detailed, field-proven protocols for its application in constructing more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 245765-66-6[5][6]
Molecular Formula C₇H₉BrN₂[5][7]
Molecular Weight 201.06 g/mol [5]
IUPAC Name This compound[5]
Purity Typically ≥97%[6][7]
Physical Form Solid
Storage Store at room temperature, protect from light.[7]

Safety & Handling: this compound is a chemical reagent and should be handled in accordance with good industrial hygiene and safety practices.[8] Always use in a well-ventilated area, such as a chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][10] Avoid formation of dust and aerosols.[8] In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[9][10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the presence of the bromine atom at the C5 position of the pyridine ring. This bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1][4] The electron-donating nature of the amino and methyl groups can influence the reactivity of the pyridine ring, making it a versatile substrate for a range of transformations.

A notable application of this intermediate is in the synthesis of the antibacterial agent Ozenoxacin, highlighting its importance in pharmaceutical development.[5]

Two of the most powerful and widely employed reactions for the elaboration of this intermediate are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[11][12] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C5 position.

The catalytic cycle, depicted below, generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[12]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2 Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coord_Deprot HNR1R2, Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine_Coord_Deprot->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Ar-NR1R2 Reductive_Elimination->Pd(0)L2

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup and underlying principles for the microwave-assisted synthesis of pyridine derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. We move beyond simplistic step-by-step instructions to provide a deep, mechanistic understanding of how microwave irradiation accelerates chemical reactions, enhances yields, and promotes greener synthetic routes. This document provides field-proven protocols, safety guidelines, and comparative data to empower researchers to effectively implement this transformative technology in their laboratories.

Introduction: The Significance of Pyridines and the Advent of Microwave Synthesis

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional methods for pyridine synthesis, while foundational, are often plagued by long reaction times, harsh conditions, and the generation of significant chemical waste.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and sustainable alternative, addressing many of these limitations.[5][6] By utilizing microwave energy, chemical transformations can be dramatically accelerated, often reducing reaction times from hours or days to mere minutes.[4][6][7] This technology offers numerous advantages, including increased reaction rates, improved yields, enhanced product purity, and consistency with the principles of green chemistry through reduced energy consumption and solvent use.[3][5][8]

The Science of Microwave-Assisted Chemistry

Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwave heating involves the direct coupling of electromagnetic energy with the molecules in the reaction mixture.[4][9][10] This leads to rapid, uniform, and efficient volumetric heating.[5][10] The primary mechanisms responsible for this energy transfer are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This rapid molecular rotation and friction generates heat.[3][5] Solvents with high dielectric constants, such as water, ethanol, and DMF, are particularly effective at absorbing microwave energy through this mechanism.[6][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resulting collisions between ions convert kinetic energy into thermal energy, contributing to the overall heating of the reaction mixture.[3][9][10]

This direct and instantaneous heating mechanism allows for temperatures to be reached that are well above the solvent's boiling point in sealed, pressurized vessels, further accelerating reaction rates.[11][12]

Experimental Workflow for Microwave-Assisted Synthesis

The successful implementation of MAOS requires a systematic approach, from reaction planning to product isolation. The following workflow provides a general framework for researchers.

experimental_workflow cluster_prep Pre-Reaction Setup cluster_synthesis Microwave Synthesis cluster_post Post-Reaction Work-up reagent_prep Reagent & Solvent Preparation vessel_prep Microwave Vessel Selection & Assembly reagent_prep->vessel_prep Load Reagents mw_setup Set Reaction Parameters (Temp, Time, Power) vessel_prep->mw_setup Place in Reactor mw_run Execute Synthesis in Microwave Reactor mw_setup->mw_run mw_cool Cooling Phase mw_run->mw_cool workup Reaction Quenching & Product Extraction mw_cool->workup Retrieve Vessel purification Purification (e.g., Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1882, is a classic multi-component reaction for producing 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[13] Microwave irradiation has been shown to dramatically improve the efficiency of this reaction.[13][14] This protocol describes a solvent-free synthesis of acridine-1,8-diones, a class of Hantzsch products.

Reagents and Materials
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimedone

  • Ammonium acetate (NH₄OAc)

  • 10 mL sealed microwave reaction vessel with a magnetic stir bar

  • Single-mode microwave synthesizer

  • Ethanol (for recrystallization)

  • Silica gel for thin-layer chromatography (TLC)

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vessel.

  • Reagent Loading: To the vessel, add the aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol).

    • Causality: Using a slight excess of ammonium acetate helps to drive the reaction to completion by providing a sufficient source of ammonia. The reaction is performed under solvent-free ("neat") conditions, which aligns with green chemistry principles by minimizing solvent waste.[15]

  • Vessel Sealing: Securely cap the vessel. Ensure the seal is tight to withstand the pressure that will develop during heating.

  • Microwave Reactor Setup: Place the sealed vessel into the cavity of the single-mode microwave reactor.

  • Parameter Programming: Program the microwave synthesizer with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Power: Dynamic (the instrument will automatically adjust power to maintain the target temperature)

    • Stirring: Set to a medium-high speed.

    • Causality: The temperature is set above the melting points of the reactants to ensure a homogenous reaction mixture. The short hold time is possible due to the rapid heating and high reaction rates characteristic of microwave synthesis.[4][7] Stirring is critical to ensure even temperature distribution and prevent localized superheating.[16][17]

  • Reaction Execution: Start the microwave program. The instrument will monitor and control the temperature and pressure throughout the run.[12]

  • Cooling: Once the hold time is complete, the instrument will automatically cool the vessel using a stream of compressed air until it is safe to handle (typically below 50 °C).

  • Work-up and Purification:

    • Carefully open the vessel in a fume hood.

    • Add a small amount of hot ethanol to the solid product and transfer the mixture to a flask.

    • Heat the mixture to dissolve the product, then allow it to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum. The expected yields for this type of reaction are typically in the range of 81-97%.[15]

  • Analysis: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

hantzsch_synthesis reactants Aldehyde + Dimedone (2 eq.) + NH₄OAc microwave Microwave Irradiation (120 °C, 5 min) Solvent-Free reactants->microwave product Acridine-1,8-dione Derivative microwave->product

Caption: Reaction scheme for the microwave-assisted Hantzsch synthesis.

Comparative Data: Microwave vs. Conventional Heating

The advantages of MAOS are most evident when compared directly with traditional heating methods. The following table summarizes data for various pyridine syntheses, highlighting the significant reduction in reaction times and often an improvement in yields.

Synthesis TypeReactantsMethodTimeYield (%)Reference
Hantzsch Acridinedione Aromatic Aldehyde, Dimedone, NH₄OAcMicrowave3-8 min81-97%[15]
Hantzsch 1,4-DHP Aldehyde, Alkyl Acetoacetate, AmmoniaMicrowave4 min15-52%[13]
Hantzsch 1,4-DHP Aldehyde, Alkyl Acetoacetate, AmmoniaConventional12 hoursSimilar to MW[13]
Bohlmann-Rahtz Pyridine Ethyl β-aminocrotonate, AlkynoneMicrowave10-20 minup to 98%[18]
Bohlmann-Rahtz Pyridine Ethyl β-aminocrotonate, AlkynoneConventionalSeveral hoursLower than MW[18]
Imidazo[1,2-a]pyridine 2-aminopyridine, Phenacyl BromideMicrowave60 sec24-99%[19]
Friedländer Synthesis 2-amino-3-hydroxybenzaldehyde, KetonesMicrowave30-40 min72% (avg)[20]
Friedländer Synthesis 2-amino-3-hydroxybenzaldehyde, KetonesConventionalSeveral hours34% (avg)[20]

Critical Safety Considerations

While modern microwave reactors have numerous built-in safety features, adherence to strict safety protocols is mandatory.[17]

  • Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Be aware that heating solvents above their boiling points will generate significant pressure.[11][16]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use.[16] Using a damaged vessel can lead to catastrophic failure under pressure.

  • Avoid Domestic Ovens: Never use a domestic kitchen microwave for chemical synthesis. They lack the necessary temperature and pressure controls, solvent resistance, and safety features, creating a significant risk of explosion and exposure to hazardous vapors.[12][17]

  • Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Start with small-scale reactions at low power to assess the risk.[17][21]

  • Stirring: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution, which can mitigate the risk of thermal runaway.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct all operations within a certified chemical fume hood.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridine derivatives and other heterocyclic compounds. It is an enabling technology that offers dramatic reaction rate acceleration, improved yields, and a greener chemical footprint. By understanding the fundamental principles of microwave heating and adhering to established protocols and safety guidelines, researchers can unlock the full potential of this technique to advance drug discovery and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]

  • Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). Molecules. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. (2002). MDPI. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). Accounts of Chemical Research. [Link]

  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (2021). ResearchGate. [Link]

  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. (2002). IChemE. [Link]

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (2015). SciSpace. [Link]

  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (2024). RSC Advances. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). ResearchGate. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2022). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2015). MDPI. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). ResearchGate. [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Organic Chemistry Portal. [Link]

  • Chichibabin pyridine synthesis. (2022). Chemistry Notes. [Link]

  • Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org. [Link]

  • Pyridines. IV. A Study of the Chichibabin Synthesis. (1946). ACS Publications. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Guareschi-Reaktion. (n.d.). Wikipedia. [Link]

  • Chichibabin pyridinium synthesis. (2021). ResearchGate. [Link]

Sources

Application Note and Protocol for the Purification of 5-bromo-N,3-dimethylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 5-bromo-N,3-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis, using column chromatography.[1] The inherent basicity of the pyridine nucleus presents unique challenges during purification on standard silica gel, primarily due to strong interactions with acidic silanol groups, which can lead to significant peak tailing and potential sample degradation.[2][3] This guide details two robust protocols: a primary method utilizing an amine-modified mobile phase with standard silica gel and an alternative method employing an amine-functionalized stationary phase. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice to ensure a high degree of purity (typically >98%).

Introduction: Understanding the Molecule and the Challenge

This compound (CAS No: 245765-66-6) is a substituted pyridine derivative with a molecular weight of 201.06 g/mol .[1][4] Its structure, featuring a basic pyridine nitrogen and an amino group, classifies it as an organic base. The purification of such compounds via column chromatography on silica gel, a Brønsted acid, is often problematic.[2] The acidic silanol groups on the silica surface can strongly interact with the basic analyte, leading to poor separation, asymmetrical peak shapes (tailing), and in some cases, irreversible adsorption or degradation of the target compound.[2][3]

To overcome these challenges, the chromatographic conditions must be carefully optimized to minimize these undesirable interactions. This can be achieved by either modifying the mobile phase to "shield" the analyte from the acidic stationary phase or by using a more inert, basic stationary phase.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[4]
Molecular Weight 201.06 g/mol [4]
CAS Number 245765-66-6[4]
Topological Polar Surface Area (TPSA) 24.92 Ų[4]
Predicted LogP 2.19[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]

Safety Precautions:

While specific safety data for this compound is not extensively published, data for analogous compounds such as 5-bromo-N,N-dimethylpyridin-2-amine and other brominated pyridines indicate potential hazards.[5] It is prudent to handle this compound with care, assuming it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles.

  • Wear a lab coat and appropriate chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]

Method Development: Thin-Layer Chromatography (TLC)

Prior to column chromatography, it is essential to perform TLC to determine the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally provides the best separation on a column.[8]

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved sample onto the baseline of the TLC plate.

  • Developing Solvents: Prepare a series of developing solvents with varying polarities. A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (TEA) to improve the spot shape.

    • Test ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate) + 1% TEA.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system.

  • Visualization: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp (254 nm).

  • Analysis: Identify the spot corresponding to the product and calculate its Rf value. Adjust the solvent ratio to achieve the target Rf of 0.2-0.3.

Primary Purification Protocol: Silica Gel with Amine-Modified Mobile Phase

This protocol is the standard approach and is highly effective for the purification of basic amines on regular silica gel. The addition of a competing base, such as triethylamine (TEA), to the mobile phase neutralizes the acidic silanol sites, thereby preventing peak tailing of the target compound.[2][9]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or Petroleum Ether (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing:

    • Secure the column vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate). A step-gradient is often effective. For example:

      • 2 column volumes of 95:5 Hexane:EtOAc + 1% TEA

      • 5 column volumes of 90:10 Hexane:EtOAc + 1% TEA

      • 5 column volumes of 85:15 Hexane:EtOAc + 1% TEA (or the optimal mobile phase from TLC)

    • Collect fractions of a consistent volume (e.g., 15-20 mL).

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • The presence of TEA will require co-evaporation with a solvent like toluene or drying under high vacuum to remove residual amounts.

Alternative Protocol: Amine-Functionalized Silica Gel

For particularly sensitive compounds or to simplify the workup by avoiding a basic additive in the mobile phase, an amine-functionalized silica column is an excellent alternative.[2][10] These columns have a basic surface character, which inherently prevents interactions with basic analytes.[10]

Workflow for Amine-Functionalized Silica:

workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC TLC Analysis (Hexane/EtOAc) Pack Pack Amine-Silica Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Evaporate Solvent Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for purification using an amine-functionalized column.

Key Differences from the Primary Protocol:

  • Stationary Phase: Use pre-packed or self-packed amine-functionalized silica gel.

  • Mobile Phase: The mobile phase will typically consist of hexane and ethyl acetate without the addition of triethylamine. The basic nature of the stationary phase eliminates the need for this additive.[10]

  • Column Reusability: Amine-bonded columns can often be reused multiple times, making them a cost-effective option for routine purifications.[10]

Troubleshooting Common Issues

IssuePotential CauseSolution
Peak Tailing (on standard silica) Interaction with acidic silanol groups.Increase the concentration of TEA in the mobile phase (e.g., to 1.5-2%). Alternatively, switch to an amine-functionalized column.[3][9]
Poor Resolution Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. A shallower gradient during elution can improve separation of closely eluting compounds.[3][11]
Low Recovery Irreversible adsorption or degradation on the column.Ensure sufficient TEA is used. If the issue persists, the compound may be too sensitive for silica gel; an amine-functionalized or alumina column is recommended.[2][3]
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful consideration of the compound's basic nature. The primary method, employing a triethylamine-modified mobile phase with standard silica gel, is a robust and widely applicable technique. For instances requiring simplified solvent removal or for particularly sensitive substrates, the use of an amine-functionalized stationary phase offers a superior alternative. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can consistently obtain this valuable intermediate in high purity, suitable for subsequent applications in drug discovery and development.

References

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Analytical Sciences. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. (1987). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Retrieved from [Link]

Sources

Mastering the Purification of Brominated Pyridines: An Application Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is paramount. Brominated pyridines, a cornerstone class of building blocks in pharmaceuticals and agrochemicals, often emerge from synthesis with impurities that can hinder subsequent reactions and compromise the integrity of the final product. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of these crucial compounds.

This comprehensive guide provides an in-depth exploration of recrystallization strategies tailored for brominated pyridines. Moving beyond a simple list of steps, this document elucidates the underlying physicochemical principles, offers detailed, actionable protocols, and provides troubleshooting guidance based on field-proven experience.

The Foundational Principle: Differential Solubility

Recrystallization is a purification technique for solid compounds that leverages the principle of differential solubility.[1] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble even at high temperatures (allowing for their removal via hot filtration).[1] The slow, controlled cooling of a saturated solution allows the desired molecules to selectively arrange themselves into a crystal lattice, excluding impurities in the process.[2]

Understanding the Influence of the Bromine Substituent

The position of the bromine atom on the pyridine ring significantly influences the molecule's physicochemical properties, such as polarity, melting point, and solubility. This, in turn, dictates the optimal recrystallization strategy.

The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring, and the position of the bromine atom further modulates the dipole moment and intermolecular forces.[3]

  • 2-Bromopyridine and 4-Bromopyridine: The proximity of the bromine atom to the electronegative nitrogen in the 2- and 4-positions results in a significant dipole moment. This generally leads to higher solubility in polar solvents.

  • 3-Bromopyridine: With the bromine atom at the 3-position, the dipole moment is different from the 2- and 4-isomers, which can lead to different solubility profiles.

The presence of multiple bromine atoms, as in dibromo- and tribromopyridines, further increases the molecular weight and can lead to more complex solubility behavior, often favoring less polar solvents than their monobrominated counterparts.

Strategic Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic approach to solvent screening is essential.

Key Characteristics of an Ideal Recrystallization Solvent:
  • High Solubilizing Power at Elevated Temperatures: The solvent must be capable of dissolving the crude brominated pyridine at or near its boiling point.

  • Low Solubilizing Power at Low Temperatures: Upon cooling, the solvent should have a low affinity for the target compound, promoting its crystallization.

  • Appropriate Boiling Point: The boiling point of the solvent should be below the melting point of the compound to be recrystallized to prevent the compound from "oiling out."[4]

  • Inertness: The solvent must not react with the brominated pyridine.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

A Framework for Solvent Screening

A practical approach to solvent screening involves testing the solubility of a small amount of the crude brominated pyridine in various solvents at room temperature and upon heating.

Table 1: A Guide to Common Recrystallization Solvents and Their Properties

Solvent ClassSolventBoiling Point (°C)PolarityNotes
Polar Protic Water100HighGenerally poor solvent for brominated pyridines unless other polar functional groups are present.
Ethanol78HighA good starting point for many polar organic compounds. Can be used in a solvent pair with water.
Methanol65HighSimilar to ethanol, but more volatile.
Isopropanol82MediumLess polar than ethanol and methanol.
Polar Aprotic Acetone56MediumA versatile solvent, but its low boiling point can sometimes be a disadvantage.
Ethyl Acetate77MediumA good solvent for a wide range of compounds. Often used in a solvent pair with hexanes.
Acetonitrile82HighCan be effective for compounds with moderate polarity.
Nonpolar Hexanes~69LowExcellent for nonpolar compounds and as an "anti-solvent" in mixed-solvent systems.
Toluene111LowUseful for less polar aromatic compounds. Its high boiling point can be advantageous.
Dichloromethane40MediumHighly effective at dissolving many organics, but its low boiling point can make it a challenging recrystallization solvent.

Note: This table provides general guidance. Experimental verification is crucial.

Single-Solvent vs. Mixed-Solvent Systems
  • Single-Solvent Recrystallization: This is the preferred method when a single solvent meets all the necessary criteria. The process is straightforward: dissolve the compound in a minimum amount of hot solvent, cool to induce crystallization, and collect the crystals.

  • Mixed-Solvent Recrystallization (Anti-Solvent Method): This technique is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes turbid.[4] A common and effective mixed-solvent pair for pyridine derivatives is ethyl acetate and hexanes.[4]

Experimental Protocols

Safety First: Brominated pyridines can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific brominated pyridine before beginning any work.

Protocol 1: Single-Solvent Recrystallization of 2,6-Dibromopyridine

2,6-Dibromopyridine is a solid at room temperature and is a good candidate for single-solvent recrystallization. Ethanol is a reported solvent for its purification.[6]

Methodology:

  • Dissolution: Place the crude 2,6-dibromopyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and a fluted filter paper, and add a slight excess of hot solvent before filtering.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or a desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of 3,5-Dibromopyridine

For compounds like 3,5-dibromopyridine, a mixed-solvent system can be highly effective. A reported method utilizes methanol for recrystallization.[7] A mixed-solvent approach using a good solvent like ethyl acetate and a poor solvent like hexanes is also a robust strategy.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3,5-dibromopyridine in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hexanes dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexanes (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Brominated Pyridine Solvent Select Solvent(s) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if necessary) Dissolve->HotFilt CoolSlow Slow Cooling to Room Temperature HotFilt->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Dry->Pure Final Product

Caption: A generalized workflow for the recrystallization of brominated pyridines.

Troubleshooting Common Recrystallization Challenges

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to redissolve the oil and add more of the "good" solvent to lower the saturation point.- Ensure slow cooling by insulating the flask.- Consider a preliminary purification step (e.g., column chromatography) if impurities are significant.
Premature Crystallization - The solution is cooling too quickly during hot filtration.- Use a pre-heated funnel and receiving flask.- Add a slight excess of hot solvent before filtration.
Low Recovery - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold and used sparingly.- Increase the cooling time in the ice bath.
Colored Product - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield.[4]

Advanced Considerations: Polymorphism

It is important to be aware of the potential for polymorphism, where a compound can exist in different crystalline forms.[8] These polymorphs can have different physical properties, including solubility and melting point. The specific conditions of recrystallization, such as the solvent and the rate of cooling, can influence which polymorph is obtained. Characterization of the final product by techniques such as melting point analysis, spectroscopy (NMR, IR), and, if necessary, X-ray diffraction is crucial to ensure the desired form has been isolated.

Conclusion

Recrystallization is an indispensable technique in the workflow of synthetic and medicinal chemistry. For brominated pyridines, a thoughtful and systematic approach to solvent selection and procedural execution is key to achieving high purity. By understanding the interplay between the structure of the brominated pyridine isomer and the properties of the solvent, researchers can develop robust and efficient purification protocols. This guide provides the foundational knowledge and practical steps to master the recrystallization of this important class of compounds, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
  • Jubilant Ingrevia. (n.d.).
  • Guidechem. (n.d.). 4-Bromopyridine 1120-87-2 wiki.
  • Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros.
  • BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
  • ChemicalBook. (2023). 2,6-Dibromopyridine | 626-05-1.
  • ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis.
  • ChemicalBook. (n.d.). 2-Bromopyridine CAS#: 109-04-6.
  • ChemicalBook. (n.d.). 4-Bromopyridine hydrochloride CAS#: 19524-06-2.
  • ChemicalBook. (n.d.). 2-Bromopyridine | 109-04-6.
  • Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Guidechem. (n.d.). 2-Bromopyridine 109-04-6 wiki.
  • Organic Syntheses. (n.d.). pyridine-n-oxide.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • PubMed Central. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives.
  • ACS Publications. (n.d.). Pyridine 1-Oxides. VIII. Hydrolysis of 4-Nitro-3-picoline.
  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine 99 109-04-6.
  • Chemistry LibreTexts. (2021). 3.6: Procedure Summary.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and thermal properties of bis(acetonitrile-κN)bis(3-bromopyridine-κN)
  • Guidechem. (n.d.). How to apply and prepare 2,6-Dibromopyridine efficiently?.
  • Wikipedia. (n.d.). 3-Bromopyridine.
  • Wikipedia. (n.d.). 4-Brompyridin.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. (n.d.). 3-Bromopyridine 99 626-55-1.
  • The Royal Society of Chemistry. (2006). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N.
  • Jubilant Ingrevia. (n.d.).
  • Chemistry LibreTexts. (2022). 24.9: Heterocyclic Amines.
  • MDPI. (n.d.). Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph).
  • ChemicalBook. (2023). 2,3,5-Tribromopyridine | 75806-85-8.
  • PubChem. (n.d.). 2,3,5-Tribromopyridine.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Sigma-Aldrich. (n.d.). 2,6-Dibromopyridine 98 626-05-1.
  • Google Patents. (n.d.).
  • Biosynth. (n.d.). 2,6-Dibromopyridine | 626-05-1 | FD02560.
  • MDPI. (2024).
  • PubMed Central. (2022).
  • Science. (2022).
  • CBSE Academic. (n.d.). marking scheme sample paper (2024 -25) chemistry theory (043).
  • ResearchGate. (n.d.).

Sources

Application Note: A Multi-Spectroscopic Approach for the Characterization of 5-bromo-N,3-dimethylpyridin-2-amine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Among these, 5-bromo-N,3-dimethylpyridin-2-amine serves as a versatile building block, amenable to a variety of cross-coupling reactions that enable the synthesis of more complex molecular architectures. The bromine atom at the 5-position provides a reactive handle for derivatization, making it a valuable intermediate in drug discovery pipelines.

This application note provides a comprehensive guide to the spectroscopic analysis of this compound and its reaction products. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus will be on not just the procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and validated analytical workflow. To illustrate these principles, we will use a representative Suzuki-Miyaura cross-coupling reaction as a case study.

The Subject Compound and a Representative Reaction

Starting Material: this compound

  • Molecular Formula: C₇H₉BrN₂

  • Molecular Weight: 201.06 g/mol [3]

  • Structure: this compound structure

Representative Reaction: Suzuki-Miyaura Cross-Coupling

A common transformation for aryl bromides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Here, we consider the reaction of our starting material with phenylboronic acid to yield N,3-dimethyl-5-phenylpyridin-2-amine.

Suzuki_Miyaura_Reaction reactant1 This compound product N,3-dimethyl-5-phenylpyridin-2-amine reactant1->product Reaction reactant2 Phenylboronic Acid reactant2->product catalyst Pd Catalyst Base Reaction Reaction catalyst->Reaction

Caption: A typical Suzuki-Miyaura cross-coupling reaction workflow.

This reaction is a prime example of how a simple building block can be elaborated into a more complex structure, necessitating rigorous spectroscopic analysis to confirm the identity of the product and ensure the absence of starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Expertise & Experience: Why NMR is Critical

For the reaction , NMR is indispensable. It allows us to:

  • Confirm the disappearance of the starting material: By monitoring the signals corresponding to the protons on the pyridine ring of the starting material.

  • Verify the incorporation of the new substituent: The appearance of new signals in the aromatic region corresponding to the phenyl group is a key indicator of a successful reaction.

  • Establish regiochemistry: The coupling patterns and chemical shifts of the pyridine ring protons in the product will confirm that the substitution occurred at the 5-position.

Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (starting material or purified product).
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with key analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Setup (300-500 MHz Spectrometer):

  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.
  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
Data Interpretation
Compound Spectroscopic Feature Expected Chemical Shift (δ, ppm) Rationale
Starting Material Pyridine H-4~7.8-8.0Deshielded due to the electronegative nitrogen and bromine.
Pyridine H-6~8.0-8.2Deshielded by the adjacent nitrogen.
N-CH₃~3.0-3.2Singlet, typical for an N-methyl group on an aromatic amine.
Ring-CH₃~2.2-2.4Singlet, attached to the pyridine ring.
Product Phenyl Protons~7.2-7.6New multiplet signals indicating the presence of the phenyl group.
Pyridine ProtonsShifted relative to starting materialThe electronic environment of the ring has changed, leading to shifts in the proton signals.
C-Br Carbon~105-115This signal will be absent in the product's ¹³C NMR spectrum.
Quaternary Phenyl Carbon~135-140New signal in the ¹³C NMR spectrum.

Note: These are estimated chemical shifts and can vary based on solvent and other factors. The effect of substituents on the chemical shift of pyridine rings is a well-documented phenomenon.[4]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that is crucial for confirming the identity of a reaction product.

Expertise & Experience: The Power of Isotopic Patterns

For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a distinctive M and M+2 peak pattern in the mass spectrum, where the two peaks are of nearly equal intensity.[5] The disappearance of this pattern is a definitive indicator that the bromine atom has been replaced.

Protocol: Electrospray Ionization (ESI) MS

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  • The solution should be free of any particulate matter.

2. Instrument Setup (ESI-MS):

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
  • Acquire the mass spectrum in positive ion mode, as the amine functionality is readily protonated.
  • Scan a mass range that includes the expected molecular weights of the starting material and product.
Data Interpretation
Compound m/z of [M+H]⁺ Key Features
Starting Material 201/203A pair of peaks of approximately equal intensity, separated by 2 m/z units, confirming the presence of one bromine atom.
Product 199A single major peak for the protonated molecule, indicating the absence of bromine.

Note: The NIST WebBook provides mass spectral data for related bromopyridines, which can be useful for predicting fragmentation patterns.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Tracking Functional Group Transformations

While FT-IR may not provide the detailed structural information of NMR, it is a quick and effective way to monitor the overall progress of a reaction. In our case study, the key changes would be subtle, related to the C-Br and aromatic C-H and C=C vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

1. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Ensure good contact between the sample and the crystal by applying pressure.

2. Instrument Setup:

  • Collect a background spectrum of the clean, empty ATR crystal.
  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation
Functional Group Characteristic Absorption (cm⁻¹) Relevance
Aromatic C-H Stretch 3000-3100Present in both starting material and product.
Aliphatic C-H Stretch 2850-3000From the methyl groups, present in both.
C=C and C=N Ring Stretch 1400-1600The pattern of these bands may change slightly upon substitution.[8]
C-N Stretch 1200-1350Characteristic of aromatic amines.[9]
C-Br Stretch 500-600This absorption is expected to be weak and may be difficult to observe, but its disappearance in the product is a confirmation of the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Expertise & Experience: Observing Changes in Conjugation

For aromatic compounds, UV-Vis spectroscopy is sensitive to changes in the extent of the π-conjugated system. In our Suzuki-Miyaura reaction, the replacement of the bromine atom with a phenyl group extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maximum (λmax).

Protocol: UV-Vis Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
  • The concentration should be adjusted so that the absorbance at λmax is within the linear range of the instrument (typically 0.2-0.8).

2. Instrument Setup:

  • Use a matched pair of quartz cuvettes.
  • Fill one cuvette with the pure solvent to serve as a blank.
  • Fill the other cuvette with the sample solution.
  • Record the spectrum over a range of approximately 200-400 nm.
Data Interpretation
Compound Expected λmax Rationale
Starting Material ~250-280 nmTypical for a substituted pyridine.[9]
Product Shifted to a longer wavelengthThe extended conjugation with the new phenyl ring lowers the energy of the π → π* transition.

Workflow and Data Integration

A robust analytical workflow integrates data from multiple techniques to build a cohesive and undeniable structural proof.

Spectroscopic_Workflow cluster_reaction Chemical Reaction cluster_analysis Spectroscopic Analysis Starting Material Starting Material Reaction Mixture Reaction Mixture Starting Material->Reaction Mixture Purified Product Purified Product Reaction Mixture->Purified Product NMR NMR (1H, 13C) Purified Product->NMR MS Mass Spectrometry Purified Product->MS FTIR FT-IR Purified Product->FTIR UVVis UV-Vis Purified Product->UVVis Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation FTIR->Structural Confirmation UVVis->Structural Confirmation

Caption: Integrated workflow for spectroscopic analysis of reaction products.

Conclusion

The spectroscopic techniques outlined in this application note provide a powerful and complementary toolkit for the analysis of this compound and its reaction products. By systematically applying NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can confidently elucidate the structures of novel compounds, monitor reaction progress, and ensure the purity of their materials. This multi-faceted approach is fundamental to advancing research in medicinal chemistry and drug development.

References

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. (2004). Asian Journal of Chemistry. [Link]

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... ResearchGate. [Link]

  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. National Institutes of Health. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

  • A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. [Link]

  • Pyridine, 3-bromo-. NIST WebBook. [Link]

  • 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]

  • Pyridine, 2-bromo-. NIST WebBook. [Link]

  • Pyridine, 2-bromo-. NIST WebBook. [Link]

  • 3-Bromopyridine. PubChem. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • 5-Bromo-3,4-dimethylpyridin-2-amine. PubChem. [Link]

  • 5-Bromo-2-methylpyridin-3-amine. PubChem. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Real-Time Reaction Monitoring of 5-bromo-N,3-dimethylpyridin-2-amine by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note presents a robust and detailed protocol for the real-time monitoring of chemical reactions involving 5-bromo-N,3-dimethylpyridin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). As a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) such as Ozenoxacin, ensuring precise control over reaction progress is paramount for optimizing yield, minimizing impurity formation, and ensuring process safety.[1] The described methodology leverages the separation capabilities of High-Performance Liquid Chromatography (HPLC) and the specificity and sensitivity of mass spectrometry to track the consumption of the starting material and the formation of products.[2][3] This guide provides a comprehensive framework, from method development to a step-by-step protocol, designed for researchers, process chemists, and drug development professionals.

Introduction: The Rationale for LC-MS Monitoring

In pharmaceutical process development, the ability to accurately track the progress of a chemical reaction is essential.[2][4] Traditional methods like Thin Layer Chromatography (TLC) or HPLC with UV detection can lack the specificity to distinguish between components with similar chromophores or co-eluting impurities.[5] LC-MS overcomes these limitations by providing molecular weight information, which adds a critical layer of confidence in peak identification.[2][5]

This compound (MW: 201.06 g/mol ) is a substituted pyridine derivative.[1] Monitoring its conversion requires a method that can resolve it from starting materials and byproducts while providing unambiguous detection. The amine functionality makes it highly suitable for positive mode electrospray ionization (ESI), a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.[6][7][8]

Analyte Properties & Methodological Considerations

Before developing the protocol, understanding the physicochemical properties of the target analyte is crucial for making informed decisions.

  • Structure: this compound

  • Molecular Formula: C₇H₉BrN₂[1]

  • Monoisotopic Mass: 199.995 Da[9]

  • Key Feature (MS): The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by ~2 m/z units (⁷⁹Br and ⁸¹Br).[10][11] This signature is a powerful tool for confirming the identity of bromine-containing species in the mass spectrum.

  • Key Feature (LC): The pyridine and amine groups confer a degree of polarity. Therefore, reversed-phase chromatography on a C18 column is an excellent starting point for achieving retention and separation.[12]

Experimental Workflow: From Reaction to Result

The overall process for monitoring a reaction is a systematic workflow. This protocol is designed to be self-validating by including initial checks and system suitability tests.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (if necessary) Sample->Quench Dilute 3. Dilute in Mobile Phase A Quench->Dilute Filter 4. Filter Sample (0.22 µm syringe filter) Dilute->Filter Inject 5. Inject into LC-MS System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS Detection (Scan & SIM/MRM) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Plot 9. Plot Area vs. Time Integrate->Plot Interpret 10. Interpret Results (Reaction Endpoint) Plot->Interpret

Sources

Application Notes & Protocols: Derivatization of 5-bromo-N,3-dimethylpyridin-2-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed framework for the derivatization of 5-bromo-N,3-dimethylpyridin-2-amine, a versatile building block for generating diverse small molecule libraries. We present robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each protocol is designed as a self-validating system, with explanations of the underlying chemical principles, step-by-step methodologies, and strategies for reaction optimization. Furthermore, we outline the critical final steps of library preparation for high-throughput screening (HTS), focusing on purification, quality control, and plate formatting to ensure the integrity and reliability of screening data.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery, prized for its unique electronic properties and ability to engage in hydrogen bonding. When functionalized with an amino group at the 2-position, the resulting scaffold becomes a powerful pharmacophore, capable of forming key interactions with a multitude of biological targets. The strategic placement of a bromine atom, as in this compound, provides a reactive handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient introduction of chemical diversity at a defined vector, making it an ideal starting point for the construction of compound libraries aimed at hit discovery.

This document serves as a practical guide for researchers to unlock the potential of this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to troubleshoot and adapt these methods for their specific discovery campaigns.

Core Scaffold: Physicochemical Properties

This compound is the central starting material for all subsequent derivatizations. Understanding its properties is critical for successful reaction setup and purification.

PropertyValueSource
IUPAC Name This compound[Internal Database]
CAS Number 245765-66-6[Internal Database]
Molecular Formula C₇H₉BrN₂[Internal Database]
Molecular Weight 201.07 g/mol [Internal Database]
Appearance Off-white to light yellow solid[Internal Database]
Solubility Soluble in methanol, DMSO, DMF, THF, Dioxane[Internal Database]

The presence of the electron-donating amino and methyl groups makes the pyridine ring relatively electron-rich, which can influence the kinetics of palladium-catalyzed reactions. The amino group can also act as a coordinating ligand to the palladium center, which must be considered during catalyst and ligand selection.[2]

Strategic Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the methods of choice for derivatizing the 5-bromo position due to their broad functional group tolerance and reliable performance.[3] We will detail three primary transformations to generate C(sp²)-C(sp²), C(sp²)-N, and C(sp²)-C(sp) bonds.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[2] This is arguably the most common method for elaborating this type of scaffold.

Causality & Rationale: The choice of catalyst, ligand, base, and solvent system is critical. For electron-rich pyridines, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed to facilitate the reductive elimination step, which can be sluggish.[4] A common catalyst precursor is Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. An aqueous base like K₃PO₄ or K₂CO₃ is used to activate the boronic acid.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the phosphine ligand (e.g., SPhos, 0.04-0.10 eq.). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 v/v), to the Schlenk tube to achieve a substrate concentration of ~0.1 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Introduction of Amine Diversity

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[5] This reaction is invaluable for accessing anilines and related structures, which are prevalent in pharmacologically active molecules.

Causality & Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the intermediate palladium-amine complex.[5][6] The choice of ligand is again critical, with bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XantPhos) being highly effective.[7][8] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and competing side reactions.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq.), the ligand (e.g., (±)-BINAP, 0.03-0.06 eq.), and the base (NaOtBu, 1.4 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) and the desired amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of ~0.1-0.2 M.[7]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The mixture will typically turn a deep red/brown color.[7]

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. Reactions are often complete in 2-24 hours.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Dilute with diethyl ether or ethyl acetate, wash with brine, and dry the organic layer over anhydrous MgSO₄.[7] Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between the sp² carbon of the aryl bromide and an sp-hybridized carbon of a terminal alkyne.[9] The resulting alkynyl-pyridines are versatile intermediates and can possess biological activity themselves.

Causality & Rationale: The reaction mechanism involves two interconnected catalytic cycles.[10] A palladium catalyst facilitates the main cross-coupling, while a copper(I) co-catalyst (typically CuI) is essential for activating the terminal alkyne by forming a copper acetylide intermediate.[11] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used both as the base and often as a solvent or co-solvent.

Detailed Protocol: Sonogashira Coupling

  • Reagent Preparation: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper co-catalyst (CuI, 0.05-0.10 eq.).

  • Solvent & Substrate Addition: Add an anhydrous, degassed solvent such as DMF or THF. Add the amine base (e.g., Et₃N, 3.0-5.0 eq.) followed by the terminal alkyne (1.2-1.5 eq.).[12]

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Reaction Monitoring: Monitor by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Library Generation and Screening Preparation

The ultimate goal is to generate a library of diverse compounds for biological testing. This requires a systematic workflow that extends beyond synthesis.

G cluster_0 Synthesis Phase cluster_1 Purification & QC Phase cluster_2 Screening Phase A Scaffold This compound B Parallel Synthesis (Suzuki, Buchwald, Sonogashira etc.) A->B C Crude Product Array (96-well format) B->C D High-Throughput Purification (Prep-LC/MS) C->D E Quality Control Analysis (LC/MS, NMR) D->E F Qualified Compound Library (Purity & Identity Confirmed) E->F G Library Plating & Formatting (Assay-Ready Plates) F->G H High-Throughput Screening (HTS) G->H I Hit Identification & Validation H->I

Caption: Overall workflow from scaffold to hit identification.

Purification and Quality Control (QC)

The quality of a screening library directly impacts the reliability of the HTS data.[13] False positives and negatives can often be traced back to impure or incorrectly identified compounds.[14]

Best Practices:

  • Purification: For library synthesis, high-throughput parallel purification using preparative reverse-phase HPLC (Prep-LC/MS) is the industry standard. This allows for efficient purification of dozens to hundreds of compounds.

  • Quality Control: Every compound submitted for screening must be analyzed for identity and purity.[15]

    • LC-MS: This is the workhorse technique. It confirms the correct molecular weight (identity) and provides a purity assessment (typically by UV trace at one or more wavelengths). A common purity threshold for HTS is >90% or >95%.[13]

    • NMR: While not feasible for every compound in a large library, ¹H NMR should be run on a representative subset of compounds to confirm structural integrity beyond what MS can provide.[15]

Compound Management and Plating

Proper handling and storage are essential to maintain compound integrity.[16]

  • Solubilization: Compounds are typically dissolved in high-quality, anhydrous DMSO to create high-concentration stock solutions (e.g., 10 or 20 mM).[14]

  • Storage: Stock solutions should be stored in a controlled environment (e.g., -20°C or -80°C) in sealed plates to minimize water absorption and degradation.

  • Assay-Ready Plates: From the master stock plates, "assay-ready" plates are created by dispensing nanoliter to microliter volumes of the compound solutions into the appropriate microtiter plates (e.g., 384- or 1536-well plates) for use directly in the HTS campaign.[17]

G cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds Scaffold This compound Suzuki Suzuki-Miyaura (C-C) Scaffold->Suzuki Buchwald Buchwald-Hartwig (C-N) Scaffold->Buchwald Sonogashira Sonogashira (C-C sp) Scaffold->Sonogashira Prod_Suzuki f0 5-Aryl/Heteroaryl Derivative Suzuki->Prod_Suzuki:f0 Prod_Buchwald f0 5-Amino Derivative Buchwald->Prod_Buchwald:f0 Prod_Sonogashira f0 5-Alkynyl Derivative Sonogashira->Prod_Sonogashira:f0

Caption: Derivatization pathways from the core scaffold.

Conclusion

This compound is an exceptionally valuable starting material for the creation of diverse and novel chemical libraries for biological screening. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently explore vast areas of chemical space around the privileged 2-aminopyridine core. Success in these endeavors hinges not only on precise execution of the synthetic protocols but also on a rigorous commitment to purification, quality control, and proper compound management. The methodologies and workflows detailed in this guide provide a comprehensive and validated foundation for drug discovery professionals to build high-quality compound libraries, thereby increasing the probability of identifying promising new hits in high-throughput screening campaigns.

References

  • Yan, B., & Bleicher, K. (2004). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). RSC Advances.
  • Wassermann, A. M., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
  • eMolecules. (n.d.). Quality Control for screening compounds.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). Royal Society of Chemistry.
  • Wassermann, A. M., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Shapiro, A. J., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology.
  • Charles River Laboratories. (n.d.). Compound Libraries.
  • A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
  • High-Throughput Screening (HTS)
  • Galzi, J. L., et al. (2015). [Quality control of chemical libraries]. Médecine/Sciences.
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.
  • Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Kashani, S. K., et al. (2023).
  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Onnuch, P., et al. (2024).
  • Domainex Synthesis Group. (2024).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2012).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-N,3-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.

Introduction

This compound is a key pharmaceutical intermediate, notably used in the synthesis of Ozenoxacin.[1] Achieving a high yield and purity of this compound is critical for the overall efficiency of the API synthesis. This guide will address common challenges and provide practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis of this compound. We will explore two common synthetic routes and their associated challenges.

Route 1: N-Methylation of 2-Amino-5-bromo-3-methylpyridine

This route involves the methylation of the amino group of 2-amino-5-bromo-3-methylpyridine.

Q1: I am getting a low yield during the N-methylation step. What are the possible causes and solutions?

A1: Low yields in N-methylation can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Deprotonation: The amino group of the pyridine needs to be deprotonated to form a nucleophilic anion for the methylation to proceed efficiently.

    • Troubleshooting:

      • Choice of Base: Strong bases like sodium hydride (NaH) are often used. Ensure your NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity.

      • Reaction Temperature: The deprotonation step is often performed at a lower temperature (e.g., 0-10 °C) before the addition of the methylating agent.[2] Allowing sufficient time for the deprotonation to complete is crucial.

  • Suboptimal Methylating Agent: The choice and handling of the methylating agent are critical.

    • Troubleshooting:

      • Reactivity: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Ensure they are of high purity.

      • Stoichiometry: Use a slight excess of the methylating agent to drive the reaction to completion, but avoid a large excess which can lead to side reactions and purification difficulties.

  • Side Reactions: Over-methylation (quaternization of the pyridine nitrogen) or methylation at the pyridine ring nitrogen can occur.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions can lead to a loss of selectivity.

      • Slow Addition: Add the methylating agent slowly to the reaction mixture to control the reaction rate and minimize side product formation.

Q2: I am observing multiple spots on my TLC after the reaction, making purification difficult. What are these byproducts and how can I minimize them?

A2: The formation of multiple byproducts is a common issue. Here are the likely culprits and mitigation strategies:

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature slightly. Ensure the stoichiometry of your reagents is correct.

  • Di-methylated Product: Methylation of the pyridine ring nitrogen can occur, leading to a quaternary ammonium salt.

    • Solution: Use a less reactive methylating agent or perform the reaction at a lower temperature. Careful control of stoichiometry is also key.

  • Positional Isomers: While less common in this specific methylation, improper reaction conditions can sometimes lead to unexpected byproducts.

    • Solution: Confirm the structure of your starting material and product using analytical techniques like NMR and Mass Spectrometry to ensure you are forming the desired isomer.

Route 2: From 2,5-Dibromo-3-methylpyridine and N-Methylformamide

A patented and high-yield approach involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of a strong base.[2]

Q1: I am trying the synthesis from 2,5-dibromo-3-methylpyridine and N-methylformamide, but my yield is lower than the reported 84.2%. What could be the issue?

A1: This highly efficient synthesis is sensitive to specific reaction conditions. Here are the critical parameters to check:

  • Purity and Stoichiometry of Reactants:

    • Troubleshooting: Ensure that your 2,5-dibromo-3-methylpyridine and N-methylformamide are of high purity. The patent describes using a slight excess of N-methylformamide and sodium hydride relative to the dibromopyridine.[2]

  • Reaction Temperature and Time:

    • Troubleshooting: The procedure specifies heating to 100 °C for 3 hours.[2] Deviations from this temperature and time can lead to incomplete reaction or decomposition. Use a calibrated thermometer and ensure uniform heating.

  • Work-up Procedure:

    • Troubleshooting: The work-up is crucial for isolating a pure product. The patent describes a specific pH adjustment and extraction process to remove impurities.[2] Adhering to these pH values is important for separating the desired amine from byproducts.

Q2: During the work-up, I am having trouble with the pH adjustment and extraction. Can you provide more details?

A2: The described work-up is a multi-step purification process designed to remove specific impurities.[2]

  • Acidic Wash (pH 1): Adding water and adjusting the pH to 1 with 30% hydrochloric acid is intended to extract basic impurities and any unreacted starting materials into the aqueous layer. The desired product, being a weaker base, might also be partially protonated, so careful separation is key.

  • Basification and Extraction (pH 9.5-10.5): After separating the acidic aqueous layer, the pH is adjusted to 9.5-10.5 with a 30% sodium hydroxide solution. This deprotonates the desired product, making it soluble in the organic extraction solvent (isopropyl acetate).

  • Final Wash (pH 7-8): Washing the organic layer with dilute hydrochloric acid to a pH of 7-8 helps to remove any remaining basic impurities.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis from 2,5-Dibromo-3-methylpyridine

This protocol is adapted from a patented procedure with a reported yield of 84.2%.[2]

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • N-Methylformamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • 30% Hydrochloric Acid

  • 30% Sodium Hydroxide solution

  • Isopropyl acetate

  • n-Hexane

Procedure:

  • To a 1 L four-necked flask, add 125 g of DMF and cool the flask to 10 °C.

  • Carefully add 5.1 g (0.21 mol) of sodium hydride and stir to dissolve.

  • Add 12.4 g (0.21 mol) of N-methylformamide followed by 50.2 g (0.2 mol) of 2,5-dibromo-3-methylpyridine.

  • Increase the temperature to 100 °C and maintain for 3 hours.

  • Cool the reaction mixture to 20-40 °C and add 250 g of water.

  • Adjust the pH to 1 with 30% hydrochloric acid to extract impurities. Separate the lower aqueous layer.

  • Adjust the pH of the aqueous layer to 9.5-10.5 with 30% liquid alkali.

  • Extract with 200 g of isopropyl acetate.

  • Wash the upper organic layer with 0.5% dilute hydrochloric acid until the pH is 7-8.

  • Remove the lower aqueous layer and distill the isopropyl acetate under reduced pressure at 45-50 °C.

  • Add 120 g of n-hexane and cool to 0-10 °C to crystallize the product.

  • Filter the flaky crystals and dry at 80 °C to obtain (5-bromo-3-methyl-pyridin-2-yl)-methylamine.

Data Summary Table:

ParameterValueReference
Starting Material 2,5-Dibromo-3-methylpyridine[2]
Reagents N-Methylformamide, Sodium Hydride[2]
Solvent N,N-Dimethylformamide (DMF)[2]
Temperature 100 °C[2]
Time 3 hours[2]
Reported Yield 84.2%[2]
Purity (HPLC) 99.7%[2]

Reaction Mechanism Visualization

The synthesis from 2,5-dibromo-3-methylpyridine likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism Reactants 2,5-Dibromo-3-methylpyridine + N-Methylformamide Anion Intermediate Meisenheimer Complex (Negative charge delocalized on the ring) Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Loss of Leaving Group LeavingGroup Bromide Ion (Br⁻)

Caption: Proposed SNAr mechanism.

References

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. IUCrData, (2023). [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][3][4]triazolo[1,5-a]pyridine. Google Patents, WO2024015825A1.

  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. apicule. [Link]

Sources

Technical Support Center: Bromination of N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the bromination of N,3-dimethylpyridin-2-amine. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, including precursors for compounds like Ozenoxacin.[1] The starting material is a highly activated pyridine ring, due to the presence of a strong electron-donating amino group at the 2-position and a methyl group at the 3-position. While this activation facilitates electrophilic aromatic substitution, it also creates a landscape ripe for the formation of undesired byproducts. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you navigate common challenges, optimize your reaction, and ensure the selective synthesis of the desired 5-bromo-N,3-dimethylpyridin-2-amine .

Frequently Asked Questions (FAQs)
Q1: What is the expected major product in this bromination, and what is the chemical reasoning?

A1: The expected and desired major product is This compound .

The regiochemical outcome is dictated by the powerful directing effects of the substituents on the pyridine ring in an electrophilic aromatic substitution (EAS) reaction.[2]

  • -N(H)CH₃ Group (at C2): The secondary amino group is a very strong activating group. Through the resonance donation of its lone pair of electrons, it significantly increases the electron density of the pyridine ring, particularly at the positions ortho (C3) and para (C5) to itself.[3]

  • -CH₃ Group (at C3): The methyl group is a weak activating group that directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions through an inductive effect.

The amino group's activating and directing effect is overwhelmingly stronger than the methyl group's.[4] Since the ortho position (C3) is already substituted, the electrophilic bromine (Br⁺) is predominantly directed to the para position, C5.

Q2: My LC-MS data shows a significant peak with a mass corresponding to a dibrominated product. What is this byproduct and how can I prevent it?

A2: This byproduct is almost certainly a dibromo-N,3-dimethylpyridin-2-amine . The initial product, this compound, remains an activated ring and can undergo a second bromination.

  • Probable Structures: The most likely structures are 4,5-dibromo-N,3-dimethylpyridin-2-amine or 5,6-dibromo-N,3-dimethylpyridin-2-amine . The directing groups (-NHCH₃, -CH₃, and now -Br) will collectively influence the position of the second attack.

  • Causality: Over-bromination typically occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long. The high reactivity of the starting material makes it susceptible to multiple substitutions.[5]

  • Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry. Use of 0.95 to 1.05 equivalents of the brominating agent, such as N-Bromosuccinimide (NBS), is critical. Adding the NBS portionwise can also help maintain a low concentration and reduce the chance of a second reaction.

    • Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for the mono-brominated product.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

Q3: My NMR analysis indicates the presence of a -CH₂Br group, but the pyridine ring appears untouched. What caused this unexpected outcome?

A3: You have inadvertently promoted a radical side-chain bromination on the C3-methyl group, leading to the formation of 3-(bromomethyl)-N-methylpyridin-2-amine .

This occurs almost exclusively when using N-Bromosuccinimide (NBS) under conditions that favor free-radical mechanisms, a reaction known as the Wohl-Ziegler reaction.[6][7]

  • Causality:

    • Solvent Choice: Using non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane is a primary cause.

    • Radical Initiators: The presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, will initiate the radical chain reaction.[6]

  • Prevention: To ensure electrophilic aromatic substitution on the ring, you must use conditions that favor an ionic mechanism.

    • Use a Polar Solvent: Perform the reaction in a polar solvent like acetonitrile, dichloromethane (DCM), or acetic acid.

    • Avoid Initiators: Ensure no radical initiators are present and protect the reaction from strong light sources.

Q4: My reaction is complete, but I have a mixture of monobrominated isomers instead of the clean 5-bromo product. How can I improve the regioselectivity?

A4: While the 5-bromo isomer is strongly favored electronically, suboptimal conditions can lead to the formation of minor isomers like the 4-bromo or 6-bromo products.

  • Causality:

    • High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a loss of selectivity.

    • Brominating Agent: Very aggressive brominating agents (e.g., Br₂ with oleum) can be less selective.[8] N-Bromosuccinimide (NBS) is generally an excellent choice for achieving high regioselectivity with activated rings.[3][9]

  • Improving Selectivity:

    • Choice of Reagent: Use NBS as the brominating agent. It provides a mild and controlled source of electrophilic bromine.[10]

    • Solvent and Temperature: A combination of a polar aprotic solvent like acetonitrile (CH₃CN) and controlled, low temperature (starting at 0 °C and slowly warming to room temperature) is often ideal for maximizing regioselectivity.

Troubleshooting Guide: Summary of Byproducts
Symptom / Byproduct Detected Probable Cause Recommended Solution & Rationale
Dibromination (e.g., 4,5- or 5,6-dibromo-...)1. Use of >1.1 equivalents of brominating agent.2. Reaction time is too long.Solution: Use 0.95-1.05 eq. of NBS. Monitor the reaction closely via TLC/LC-MS and quench immediately upon consumption of starting material. Rationale: Prevents the still-activated monobromo product from reacting further.
Side-Chain Bromination (3-(bromomethyl)-...)1. Use of NBS in a non-polar solvent (e.g., CCl₄).2. Presence of a radical initiator (AIBN, peroxide) or UV light.Solution: Switch to a polar solvent (e.g., CH₃CN, DCM). Ensure the reaction is run in the dark and no initiators are used. Rationale: Promotes the ionic electrophilic aromatic substitution pathway over the free-radical pathway.[7]
Isomeric Mixture (e.g., 4-bromo or 6-bromo-...)1. Reaction temperature is too high.2. Use of an overly aggressive brominating agent.Solution: Maintain low temperature (0 °C to RT). Use NBS as the brominating agent. Rationale: Lower kinetic energy favors the pathway with the lowest activation energy, which is attack at the electronically richest C5 position.[11]
Low Yield / Tar Formation 1. Excessively high temperatures.2. Use of harsh acidic conditions (e.g., oleum).Solution: Use milder conditions. Avoid temperatures above 40-50 °C. NBS in a neutral solvent like CH₃CN avoids the need for strong acids. Rationale: The amino-substituted pyridine ring can be sensitive to decomposition under harsh conditions.[12]
Visualization of Reaction Pathways

Bromination_Pathways SM N,3-dimethyl- pyridin-2-amine DP Desired Product 5-bromo-N,3-dimethyl- pyridin-2-amine SM->DP NBS, CH3CN 0 °C to RT (Electrophilic Attack) SBP Byproduct 3-(bromomethyl)-N-methyl- pyridin-2-amine SM->SBP NBS, CCl4, Δ/hν (Radical Attack) DBP Byproduct 4,5- or 5,6-Dibromo-... DP->DBP Excess NBS (Over-bromination)

Caption: Primary reaction pathways in the bromination of N,3-dimethylpyridin-2-amine.

Recommended Protocol for Selective Monobromination

This protocol is designed to maximize the yield of This compound while minimizing byproduct formation.

Materials:

  • N,3-dimethylpyridin-2-amine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N,3-dimethylpyridin-2-amine (1.0 eq.) in anhydrous acetonitrile (approx. 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the stirred solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Rationale: Portionwise addition at low temperature prevents a sudden exotherm and maintains a low concentration of the brominating agent, enhancing selectivity.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Look for the clean conversion of the starting material to a single, less polar spot (product).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Add ethyl acetate or DCM and water to the residue.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ to remove any acidic byproducts (like succinimide), followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Troubleshooting Workflow

Caption: A decision-making flowchart for troubleshooting bromination reaction outcomes.

References
  • BenchChem Technical Support Team. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. Benchchem.
  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][13][14]triazolo[1,5-a]pyridine.

  • Apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?[Link]

  • ResearchGate. (2025). The bromination of 2-aminopyridine in the gas phase at 500°. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]

  • NIH National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

Sources

Technical Support Center: How to Avoid Dehalogenation Side Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the undesired dehalogenation of bromopyridines during cross-coupling reactions. As your partner in research, we aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your critical reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding bromopyridine dehalogenation, providing a foundational understanding of the problem.

Q1: What is hydrodehalogenation in the context of cross-coupling reactions?

Hydrodehalogenation is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of an unwanted pyridine byproduct instead of the desired coupled product. This process is a specific type of reductive dehalogenation.[1][2]

Q2: Why are bromopyridines particularly susceptible to this side reaction?

Several factors make bromopyridines challenging substrates:

  • Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This interaction can sometimes inhibit the catalytic cycle or alter the catalyst's reactivity in a way that favors side reactions.[3]

  • Electronic Effects: Pyridines are electron-deficient aromatic systems. This electronic nature can influence the stability of key intermediates in the catalytic cycle and affect the relative rates of desired versus undesired reaction pathways.

  • Substrate Reactivity: The carbon-bromine bond is reactive enough to readily undergo oxidative addition to the palladium center, but if subsequent steps in the catalytic cycle are slow, the reactive intermediate has more time to participate in side reactions like dehalogenation.[4]

Q3: What is the primary source of the unwanted hydrogen atom?

The hydrogen atom is delivered to the palladium center to form a palladium-hydride (Pd-H) intermediate, which is the key species responsible for hydrodehalogenation.[2] This hydride can originate from several sources within the reaction mixture:

  • Solvents: Protic solvents like alcohols (e.g., isopropanol, methanol) or even residual water can be significant hydride sources.[3][5]

  • Bases: Amine bases and strong alkoxide bases are known to generate Pd-H species.[2]

  • Reagents: Impurities in reagents or the boronic acid/ester itself in Suzuki couplings can sometimes contribute.

Q4: Which palladium-catalyzed cross-coupling reactions are most affected?

While possible in many transformations, hydrodehalogenation is most prominently observed in:

  • Suzuki-Miyaura Coupling: A very common side reaction, especially with electron-deficient heteroaryl halides.[6][7]

  • Buchwald-Hartwig Amination: This reaction can suffer from a competing pathway where a beta-hydride elimination from the palladium-amido intermediate leads to the dehalogenated arene.[8]

  • Sonogashira Coupling: Although alkyne homocoupling is the more discussed side reaction, hydrodehalogenation can also diminish yields.[9]

Mechanistic Insight: The Origin of Dehalogenation

To effectively prevent a side reaction, it is crucial to understand its origin. In palladium-catalyzed cross-coupling, the desired product is formed through a well-defined catalytic cycle. Hydrodehalogenation arises from an unproductive "off-cycle" pathway that intercepts a key intermediate.

The critical juncture occurs after the oxidative addition of the bromopyridine to the Pd(0) catalyst, forming a Pd(II) intermediate. At this point, the cycle can proceed productively via transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), followed by reductive elimination to yield the desired product.

However, if a hydride source is present, it can react with the Pd(II) intermediate to form a palladium-hydride species. This species can then undergo reductive elimination to release the unwanted dehalogenated pyridine, regenerating the Pd(0) catalyst which can continue down this unproductive path.

Catalytic_Cycle_Dehalogenation cluster_productive Productive Pathway cluster_unproductive Unproductive Dehalogenation Pathway pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + Py-Br pd2_complex Py-Pd(II)-Br(L)ₙ ox_add->pd2_complex transmetal Transmetalation (e.g., Suzuki) pd2_complex->transmetal + R-B(OR)₂ pd_hydride Py-Pd(II)-H(L)ₙ pd2_complex->pd_hydride Hydride Transfer pd2_coupled Py-Pd(II)-R(L)ₙ transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 (Regenerates Catalyst) product Desired Product (Py-R) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride red_elim_dehalo Reductive Elimination pd_hydride->red_elim_dehalo red_elim_dehalo->pd0 (Regenerates Catalyst) dehalo_product Dehalogenated Byproduct (Py-H) red_elim_dehalo->dehalo_product

Caption: Competing pathways in Pd-catalyzed cross-coupling of bromopyridines.

Systematic Troubleshooting Guide

When encountering significant dehalogenation, a systematic approach to optimizing reaction parameters is key. The following workflow and detailed explanations will guide you through diagnosing and solving the issue.

Troubleshooting_Workflow start Start: Significant Dehalogenation Observed check_ligand 1. Evaluate Ligand start->check_ligand ligand_solution Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos, or specific NHCs). Rationale: Accelerates reductive elimination, outcompeting hydride transfer. check_ligand->ligand_solution Is ligand optimal? No check_base 2. Optimize Base check_ligand->check_base Yes ligand_solution->check_base base_solution Replace strong alkoxides (NaOtBu) with weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Rationale: Minimizes base-mediated hydride generation. check_base->base_solution Is base a potential hydride source? Yes check_solvent 3. Change Solvent & Conditions check_base->check_solvent No base_solution->check_solvent solvent_solution Use rigorously dry, aprotic solvents (Dioxane, Toluene, THF). Avoid alcohols. Rationale: Eliminates a primary hydride source. check_solvent->solvent_solution Is solvent protic or wet? Yes end Problem Solved: Yield of Desired Product Increased check_solvent->end No solvent_solution->end

Caption: A logical workflow for troubleshooting dehalogenation.

Issue 1: Suboptimal Catalyst and Ligand System

The choice of ligand is arguably the most critical factor in controlling dehalogenation. The ligand directly influences the steric and electronic properties of the palladium center, which dictates the relative rates of the productive and unproductive pathways.[10]

  • Probable Cause: The rate of reductive elimination of the desired product is slow relative to the rate of hydride transfer and subsequent reductive elimination of the dehalogenated byproduct.

  • Solution & Rationale: Switch to a modern, sterically hindered, and electron-rich phosphine ligand. These ligands are designed to accelerate the final, product-forming reductive elimination step.[3] By making the desired pathway faster, the competing dehalogenation pathway has less opportunity to occur. Similarly, certain N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[11]

Issue 2: Inappropriate Choice of Base

The base is not merely a proton scavenger; it can be an active participant in side reactions.

  • Probable Cause: The base itself, or its interaction with other components, is generating a hydride species. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are particularly known for this.

  • Solution & Rationale: Replace the alkoxide base with a weaker, non-nucleophilic inorganic base.[3] Potassium phosphate (K₃PO₄) is an excellent first choice, as it is effective in many coupling reactions while being less prone to generating hydride intermediates. Cesium carbonate (Cs₂CO₃) is another effective option.[12]

Issue 3: Problematic Solvent and Temperature

The reaction environment plays a crucial role. Solvents are not inert and can be a primary source of the unwanted hydrogen atom.

  • Probable Cause: The use of protic solvents (alcohols, water) or insufficiently dried aprotic solvents provides a ready source of protons and hydrides.[3][5]

  • Solution & Rationale: Use high-purity, anhydrous aprotic solvents such as dioxane, toluene, or THF.[3] Ensure all glassware is oven- or flame-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to exclude moisture. If a mixed solvent system is unavoidable, minimize the proportion of the protic component. Regarding temperature, start with conditions reported for similar substrates (typically 80-110 °C) and optimize carefully. Excessively high temperatures can lead to catalyst decomposition and increase the likelihood of side reactions.[3]

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table provides a generalized summary of how changing key parameters can influence the outcome of a cross-coupling reaction with bromopyridines. Note: This data is illustrative and represents general trends reported in the literature. Actual results will vary.

ParameterConditionTypical Effect on DehalogenationRationaleReference
Ligand PPh₃ (Triphenylphosphine)Moderate to HighLess bulky, promotes slower reductive elimination.[3]
SPhos, XPhos, RuPhos Low Bulky & electron-rich, accelerates reductive elimination.[3]
(IPr)Pd(allyl)Cl (NHC)Low Highly active and stable catalyst system.[11]
Base NaOtBu, KOtBuHighStrong alkoxides can act as hydride sources.[3]
K₃PO₄, K₂CO₃, Cs₂CO₃ Low Weaker, inorganic bases are less prone to side reactions.[3][12]
Solvent Isopropanol, MethanolHighProtic solvents are direct hydride/proton sources.[3][5]
Dioxane, Toluene, THF (Anhydrous) Low Aprotic solvents minimize hydride availability.[3]
Optimized Experimental Protocols

The following are general starting-point protocols designed to minimize dehalogenation for common cross-coupling reactions. They should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine

This protocol uses a catalyst system known to be effective for challenging heteroaryl couplings.

Reagents & Equipment:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (additional 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial, add the 2-bromopyridine, arylboronic acid, K₃PO₄, XPhos Pd G3 precatalyst, and XPhos ligand.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degassing (Crucial Step): Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromopyridine

This protocol employs a base known to be less problematic than sodium tert-butoxide for sensitive substrates.

Reagents & Equipment:

  • 3-Bromopyridine derivative (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos ligand (additional 2 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely ground (2.0 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the Cs₂CO₃, RuPhos Pd G3 precatalyst, and RuPhos ligand to the Schlenk flask.

  • Add the 3-bromopyridine and the amine.

  • Add anhydrous toluene.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

By understanding the mechanisms at play and systematically choosing the right combination of ligand, base, and solvent, researchers can successfully suppress the dehalogenation of bromopyridines, leading to higher yields and purer products in their synthetic endeavors.

References
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Elsevier Science Ltd. [URL: ]
  • How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem Tech Support. [URL: ]
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). PubMed Central (PMC), NIH. [URL: [Link]]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002).
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. [URL: [Link]]

  • Catalytic Hydrodehalogenation Reactions. Thieme. [URL: [Link]]

  • Buchwald–Hartwig amination. Wikipedia. [URL: [Link]]

  • The solvent effect on the electrocatalytic cleavage of carbon-halogen bonds on Ag and Au. ResearchGate. [URL: [Link]]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2022). MDPI. [URL: [Link]]

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [URL: [Link]]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. [URL: [Link]]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: [Link]]

  • Hydrodehalogenation of aryl halides. ResearchGate. [URL: [Link]]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: [Link]]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [URL: [Link]]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Organic Chemistry Portal. [URL: [Link]]

  • Sonogashira coupling. Wikipedia. [URL: [Link]]

  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. [URL: [Link]]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [URL: [Link]]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [URL: [Link]]

Sources

Managing low reactivity of 5-bromo-N,3-dimethylpyridin-2-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-bromo-N,3-dimethylpyridin-2-amine

Welcome to the dedicated technical support guide for managing the low reactivity of this compound in cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, heterocyclic building block. Here, we move beyond generic protocols to dissect the underlying chemical principles governing its reactivity, offering field-tested troubleshooting strategies and optimized methodologies to ensure your success.

Introduction: Understanding the Challenge

This compound is a deceptively challenging substrate. Its diminished reactivity in common palladium-catalyzed cross-coupling reactions stems from a confluence of electronic and steric factors, often leading to low yields, stalled reactions, or the formation of unwanted byproducts.

  • Electronic Effects : The pyridine nitrogen acts as an electron sink, while the 2-amino group is a potent electron-donating group (+R effect).[1] This donation increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and thus less susceptible to oxidative addition by the Pd(0) catalyst—often the rate-limiting step in cross-coupling cycles.[2]

  • Steric Hindrance : The 3-methyl group, positioned ortho to the coordinating 2-amino group, creates significant steric congestion around the reaction center.[3] This bulk can impede the approach of the palladium catalyst and the coupling partner.

  • Catalyst Inhibition : The 2-amino group and the pyridine ring nitrogen can act as bidentate ligands, forming stable, inactive complexes with the palladium catalyst.[4][5] This sequestration of the active catalyst is a primary cause of reaction failure.

This guide provides a structured approach to overcoming these intrinsic hurdles.

sub This compound e_effect Electronic Effects (+R from -N(Me)H, -Me) sub->e_effect s_effect Steric Hindrance (3-Me group) sub->s_effect c_inhibit Catalyst Inhibition (Chelation by N-pyridine & N-amino) sub->c_inhibit outcome Low Reactivity & Yield in Cross-Coupling Reactions e_effect->outcome s_effect->outcome c_inhibit->outcome

Caption: Core challenges in coupling this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Topic 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound has stalled or gives very low yield (<20%). I'm using Pd(PPh₃)₄ and Na₂CO₃. What's going wrong and how can I fix it?

Answer: This is a classic problem stemming from the substrate's electronic and steric properties. The combination of Pd(PPh₃)₄ and a mild base like Na₂CO₃ is often insufficient to overcome the high activation energy of the oxidative addition step for this electron-rich heterocycle.

Root Cause Analysis:

  • Insufficiently Active Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst but can be sluggish for challenging substrates. The triphenylphosphine ligands are not electron-rich enough to promote oxidative addition into the strong C-Br bond of your substrate.

  • Weak Base: Na₂CO₃ may not be strong enough to facilitate the transmetalation step efficiently, especially if the boronic acid is also sterically hindered or electronically deactivated.

  • Catalyst Inhibition: As discussed, the substrate can chelate the palladium, effectively removing it from the catalytic cycle.[5]

Troubleshooting Workflow:

start Low Suzuki Yield (<20%) ligand Step 1: Change Ligand System Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Initial Check base Step 2: Use a Stronger Base Switch to K₃PO₄ or Cs₂CO₃ ligand->base Still low yield? temp Step 3: Increase Temperature Run reaction at 100-120 °C in Dioxane or Toluene base->temp Still low yield? precatalyst Step 4: Use a Precatalyst Employ a modern Pd-precatalyst (e.g., XPhos Pd G3) temp->precatalyst Still low yield? success Improved Yield precatalyst->success

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Recommended Solutions (in order of implementation):

  • Upgrade Your Ligand: This is the most critical factor. Switch from PPh₃ to a modern, bulky, and electron-rich biaryl phosphine ligand.[2] These ligands accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition.

  • Strengthen the Base: Replace Na₂CO₃ with a stronger base like K₃PO₄ or Cs₂CO₃.[6] These bases are more effective in the transmetalation step.

  • Optimize Solvent and Temperature: Use a high-boiling point, anhydrous aprotic solvent like 1,4-dioxane or toluene and increase the reaction temperature to 100-120 °C.[2]

  • Use a Modern Precatalyst: For maximum reliability, use a well-defined palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G3. These air-stable complexes generate the active Pd(0) species in a controlled manner, leading to more reproducible results.[2]

ParameterStandard Conditions (Low Yield)Optimized Conditions (High Yield)Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) OR XPhos Pd G3 (2 mol%)Generates a more active and stable catalytic species.[2]
Ligand PPh₃SPhos, XPhos, or RuPhosBulky, electron-rich ligands accelerate key catalytic steps.[2][7]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ (2-3 equiv.)Stronger bases facilitate the transmetalation step.[6]
Solvent THF, DME1,4-Dioxane, TolueneHigher boiling points allow for increased reaction temperatures.
Temperature 60-80 °C100-120 °COvercomes the high activation energy for oxidative addition.
Topic 2: Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on the 5-bromo position, but I am getting a complex mixture or no reaction. Can the substrate's own amino group interfere?

Answer: Yes, absolutely. The N,3-dimethylpyridin-2-amine substrate presents a significant challenge for C-N coupling due to intramolecular interference and catalyst inhibition.

Root Cause Analysis:

  • Self-Coupling/Oligomerization: While less common, under certain conditions, the substrate could potentially react with itself.

  • Catalyst Deactivation: The primary issue is the strong coordination of the 2-amino group and pyridine nitrogen to the palladium center.[8] This can form a stable palladacycle that is catalytically inactive for the desired intermolecular amination.

  • Steric Hindrance: The 3-methyl group hinders the approach of the incoming amine nucleophile to the palladium center after oxidative addition.

Recommended Solutions:

  • Ligand Selection is Crucial: Use highly specialized, sterically demanding ligands designed for challenging substrates. Josiphos-type ligands or bulky biaryl phosphines like BrettPhos are excellent choices. They create a well-defined, sterically crowded coordination sphere around the palladium, discouraging unproductive chelation by the substrate.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[9][10]

  • Protecting Group Strategy (Advanced): If other methods fail, transient protection of the 2-amino group can be considered. However, this adds steps to the synthesis and is generally avoided unless necessary. A more direct optimization of the coupling conditions is preferred.

ParameterRecommended SystemRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) in situ.
Ligand BrettPhos, RuPhos, Josiphos-type ligandsSterically demanding ligands that prevent catalyst inhibition and promote reductive elimination.[9]
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases required for amine deprotonation.[11]
Solvent Toluene or Dioxane (anhydrous)Standard solvents for this transformation.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Topic 3: Sonogashira Coupling

Question: My Sonogashira coupling with this compound is sluggish and requires high catalyst loading. How can I improve its efficiency?

Answer: Sluggish Sonogashira reactions with this substrate are common and are typically due to the same electronic and inhibitory effects seen in other couplings. Optimizing the catalyst system and conditions is key.

Root Cause Analysis:

  • Poor Oxidative Addition: The electron-rich nature of the pyridine ring slows the initial Pd(0) insertion into the C-Br bond.

  • Copper Co-catalyst Issues: While classic Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI), this can sometimes lead to alkyne homocoupling (Glaser coupling), especially at higher temperatures.

  • Inhibition: The substrate's nitrogen atoms can coordinate to both palladium and copper, disrupting the catalytic cycles.

Recommended Solutions:

  • Use a More Active Palladium/Ligand System: Move beyond Pd/PPh₃ systems. A combination like Pd(OAc)₂ with a more electron-rich and bulky phosphine ligand (e.g., XPhos or cataCXium® A) can significantly accelerate the reaction.

  • Consider Copper-Free Conditions: Modern Sonogashira protocols often perform better under copper-free conditions, which eliminates the Glaser homocoupling side reaction.[12] These reactions rely on a highly active palladium catalyst to function and often use a strong organic base like pyrrolidine or tetramethylguanidine (TMG).

  • Choice of Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent.[13] For difficult substrates, a polar aprotic solvent like DMF may be required to ensure solubility and allow for higher reaction temperatures.[14]

ParameterClassic ConditionsOptimized ConditionsRationale
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃More versatile Pd sources for ligand optimization.
Ligand PPh₃XPhos, SPhos, or P(t-Bu)₃Promotes the challenging oxidative addition step.
Co-catalyst CuI (2-5 mol%)None (Copper-Free)Avoids alkyne homocoupling and potential catalyst inhibition.[12]
Base Et₃N, DIPEAEt₃N, TMG, or K₂CO₃Choice of base depends on whether copper is present.
Solvent THF, Et₃NDMF, DioxaneAllows for higher temperatures and better substrate solubility.[14]
Temperature RT to 60 °C80-120 °COvercomes the kinetic barrier for this unreactive substrate.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always conduct reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification a Add solids to oven-dried flask: - Substrate (1.0 equiv) - Boronic Acid (1.2 equiv) - XPhos Pd G3 (2 mol%) - K₃PO₄ (2.5 equiv) b Evacuate and backfill flask with Argon (3x) a->b c Add anhydrous 1,4-Dioxane via syringe b->c d Heat mixture to 110 °C with vigorous stirring c->d e Monitor progress by TLC or LC-MS (Typically 12-24 h) d->e f Cool to RT, dilute with EtOAc e->f g Wash with H₂O and brine f->g h Dry over Na₂SO₄, filter, concentrate g->h i Purify by column chromatography (e.g., Hexanes/EtOAc gradient) h->i

Caption: Workflow for an optimized Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (e.g., 201 mg, 1.0 mmol)

  • 4-methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (531 mg, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried sealable reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle two more times.

  • Through the septum, add anhydrous 1,4-dioxane.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm12uBClbK9AK2jfT5O8qtIvEQ4aGUKjqK9ePbAqnFWd1MprjoEjSlpLqNmlUi1W7YgOFQa5EM52s-IBJAUQ1nMnj-03mz5VI2Ch85yd4sqIFqShFq08eIehVgUNIZL8fTg-amvdxzjBcoW104gfdH8yJoxPUJtrStZ9xP7BIDPy0-p8zvY98sHfvnXBulh31V10vZxKmMDqA2y8e_bWwMEmkPvomeKzH2A-bV9M7zv-gCBfcfFn3qGFXtCqk=]
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw0nbTLDvEP-mgEGmM6GP8DkYq01vagK5Dt68PFobfTtnFDG6ilMHz0qv6FpxyTONSwKyhZcuw4_EaTqem5t-D0FN6y5b2BFWbFUYKICMl_saN9Dv15CjUGNjqWwEZuA_Hk9c7v3NrVNub0NEf]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7rvqPs2yVZqeI5cq5kbBJf7yYQ1cuw4LY5oaxqj1-LWU64nxzpPWqrr1FnglbhJl4qFQs6av-l1jl5Qel2riDK6mgYWr2j7imm9mGyJXNtSAfDNbM7smmtq87zjXjhtiLBiMjdfsAWX_2I-A=]
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoX0smvt7Uky3PPsn31H9VRtw9gu3Iyyp9xp5XaBIDRfY3Ror-M3EwdhlbzdATXTCPdV-NTgJQGcAd7zion20BjvrGypVeZMLs0v1TdSQL2C7ATBtX55SnH5P_mS0zUdaNGJQcHv_jw54GCNUmN4KW4ZghqqSxiwdEmtJm8m4HimHOz5CEdz7RSgofoNv3SM1o1IFFponyzwDEeHVM5LJjtveqXIFO_dmpJRdfyalFqw==]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/193]
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECcpsa0eUZyAoduyGYLNi5k4vJw5vrb-o5JvUUicKqcXXCGzNH7SnpgVS5ggMdm2gIgGBCzQ9MJWgFW36hLbRVoSkcOw21kgwqIy1_8lTlAqNK4f4UZJ7gTQzYX2ZOFh8YFghThOO2Ez7f2fM=]
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. pubs.rsc.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE46I9AUpYr8xDMYb5W1GoNwwJDuXWO91xDeLS9UBU9I_oc9OLQT0L2Bmd-re_EvAoSFDVxfzRfk_TvSAXH7jaaGDlM-zA8LKivaiJU0Xd_GQQGPjQV2ySSKeuATy8s7X75NGlTjXlPRukhsZc2n6Z4V3Mn_DvJvZg99e5ffYsMU88yGEHXnsd8uTfNshJNLp_C3dH693wF2BT0LA8PjF9ae92ZYT8U1PoolObTp37TctwzMnIHm-p2yOWMV6VPVR6eamVBIeuxv2H-rIM=]
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvGPvM_hKXf5rBxhQDuhiRpD8SJobl8ho-g9apFDHQQyuNwsOUxC-9dbyiPMOo6TFnBFHWyQ3ebX71v6sNXR3W33NXiC3MDKpNDglCivA0WXyjYqxl5WN5BpT6x6JHNF7Q_CipKrWQVHsXXzdlO1kPjcRlm9-ZPVzafNyGbgnQJdjKjYemm2VLlSuIsM-UrCwtUlrXocG3lBFh_CxfD4FirHPnGzhrx_AEMvq3QWwyJA==]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE-ov-7ghQ1Q4Ff8TOZUJmnV__8t6JCWKtYBldn9Yu9nhjOmlvZtWL9kM1VDmvEqNfSxmc0Mkv7mXtCSTMWnijK6gCZriX2-0CnKL_Ue1JhF4sqkBvuvkf8VgXDJwXeLULWfRAjJ7nAZIgPbC9]
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPqDtbj7Xfn9Zv7kLfutYW9J1KrX-wmG4tchXe29rrpAvMkz4gRbpOM3MwfxPct8l76P1bwf-VfqD1xo_ifwin-_bHdvYxud8Z2F-fujDTVGLUbJM4fMrEG6E_PEM74hHBHIaqrOXMWvtBx57F]
  • The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIiTHU_8VcyvYrhIR6A_kDEIKU9cxEYX5dPRRK3Zyfe2KzDh5utULImNlho2Dh7XyAhKVKJ0KTH42LVTWGz1tAgE0C-GA6QZ7kbvXk4NjQQ4_vJ9uHTZkPJx0kC_8R0hkjANtTYc2KMI8ZQFT8hyjxDRC]
  • Application Notes and Protocols: Buchwald- Hartwig Amination of 5-Bromo-N-phenylpyridin. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXuQQqJFkZv_gFTUypVLVm5cid1tc8tXEsiL950RHgJ-pySp1_Gvr3x3AXscaZo-eJe6M3aMupvz34rbjHmXzbjwobvcmAyADewoTMiIjbPMr5VRoMc5ZkLnUq4_32dGZe-HIt78MppJUpX2Dm2W0WWjYebuSsKQDWF6EQivgCV6dMH0y183jsK_JrJSIlQhhb789FsordKABw-2KI3kIguscHQLc1luOHDX2LhPBKVSAovm9FjECw9vc=]
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_p7dIRaIsXcctekUikNJrC0QGz8NF_KTa3tW9Kjmgv_XPXtIW06x-9lLIczBff1FRAtZgm78Yp5CWuTqaRPdJy_vvP7MgCLkJHNfjWhV4OwzEtY6pBH2NVR7g7JGyD8lZn8MaSKBYAyYpcKd0Ld5bbeha1C2KzUam2_CvMKBBb_8PQBVlfyMEwyfYbh_BKrCBo-r-kvMRwSLOtqP38YptA5Lewbm7E_75wMYmY9VB07w=]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5472011/]
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi4VjekQLnMFOV5uK2dT6GmgCDCK1AHJY72ZChIkspufac5CT3Hfmhw5guL2ICb4x08W525u1CPqCcy-bOAXGcepadejrsxbwC6vEZfaFRm1PdplydWG1T1IORsGLIzkI8h843JbF6ugKK5vIxi6TOULHOTh293kzntEqTeJxCvK3-1mLcunYvnOaDe0maMTeN-FGlreHCsD8az8-VChoCMj49arXbtNvE72f6QQ4TWjx1gz7A8Ish]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318498801_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenge of catalyst deactivation in reactions involving 2-aminopyridine derivatives. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose, solve, and prevent catalyst poisoning in your experiments.

Core Concepts: Why Are 2-Aminopyridine Derivatives So Challenging?

Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species onto its active sites.[1] In the context of transition-metal-catalyzed reactions (e.g., using Palladium, Rhodium, Copper), 2-aminopyridine and its derivatives are notorious for causing such deactivation.

The primary culprit is the endocyclic nitrogen atom of the pyridine ring. Its lone pair of electrons makes it a potent Lewis base, allowing it to coordinate strongly to the electron-deficient metal center of the catalyst.[2][3] This coordination can block the active site, preventing the substrate from participating in the catalytic cycle and leading to low conversion or complete reaction failure.[4][5] This issue is prevalent across a range of important transformations, including cross-coupling and hydrogenation reactions.

Mechanism of Catalyst Poisoning by 2-Aminopyridine

The diagram below illustrates the fundamental poisoning mechanism where the 2-aminopyridine substrate or product acts as an inhibitory ligand, disrupting the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway A Active Catalyst (e.g., Pd(0)L_n) B Oxidative Addition A->B Desired Pathway Inactive Inactive Catalyst-Inhibitor Complex A->Inactive Strong Coordination (Poisoning) C Transmetalation B->C Desired Pathway D Reductive Elimination C->D Desired Pathway D->A Desired Pathway Poison 2-Aminopyridine Derivative Poison->Inactive G Start Low Yield in Suzuki Coupling with 2-Aminopyridine Derivative Cat_Check Step 1: Evaluate Catalyst System Is your ligand bulky and electron-rich? (e.g., SPhos, XPhos, RuPhos) Start->Cat_Check Base_Check Step 2: Check the Base Is it strong enough but not causing protodeboronation? Cat_Check->Base_Check Yes Sol_Cat Action: Screen Ligands Try Buchwald-type biarylphosphine ligands. They provide steric bulk to shield the Pd center. Cat_Check->Sol_Cat No Solv_Check Step 3: Assess Solvent & Temp Are all reagents soluble? Is temp high enough for cat. turnover but not for decomposition? Base_Check->Solv_Check Yes Sol_Base Action: Screen Bases Try K3PO4 or Cs2CO3. Consider anhydrous conditions to prevent protodeboronation of boronic acid. Base_Check->Sol_Base No Sol_Solv Action: Optimize Conditions Use polar aprotic solvents like dioxane or THF, possibly with water. Run a temperature screen (e.g., 80-110 °C). Solv_Check->Sol_Solv No Success Improved Yield Solv_Check->Success Yes Sol_Cat->Base_Check Sol_Base->Solv_Check Sol_Solv->Success

Caption: A troubleshooting decision tree for Suzuki-Miyaura reactions.

Q3: My hydrogenation reaction over Pd/C or Rh/C deactivates rapidly. What is the cause and how can I prevent it?

A3: In heterogeneous catalysis, the strong adsorption of nitrogen-containing heterocycles onto the metal surface is a primary cause of deactivation. [6]Both the 2-aminopyridine reactant and the resulting piperidine product can act as poisons, blocking active sites required for hydrogen activation and transfer. [5][7] Recommended Solutions:

  • Acidic Medium: Performing the reaction in an acidic solvent (e.g., acetic acid) can be highly effective. The acid protonates the basic nitrogen atoms on the pyridine and the product amine. This protonation prevents the lone pair from coordinating to and poisoning the metal catalyst surface. [5]2. Increase Catalyst Loading: While not always cost-effective, increasing the catalyst-to-substrate ratio can sometimes provide enough active sites to achieve full conversion despite some poisoning. [6]3. Catalyst Choice: Rhodium (Rh) catalysts have shown greater resistance to nitrogen poisoning compared to Palladium (Pd) in some hydrogenation reactions. [6]If using Pd/C, consider screening Rh/C or Rh/Al₂O₃.

Frequently Asked Questions (FAQs)

Q1: Besides the substrate itself, what other common impurities can poison my catalyst? A: Sulfur, phosphorus, and other halides are classic poisons. [1][8]Ensure high-purity, degassed solvents and reagents. If your starting material is synthesized using sulfur- or phosphorus-containing reagents, trace amounts may carry over and need to be removed by chromatography or recrystallization.

Q2: Is it possible to regenerate a poisoned catalyst from a homogeneous reaction? A: Regeneration of homogeneous catalysts is generally not feasible within the reaction mixture. The focus should be on prevention by optimizing the ligand, base, and solvent system from the start.

Q3: How can I regenerate a poisoned heterogeneous catalyst like Pd/C? A: Yes, regeneration is often possible for heterogeneous catalysts. The method depends on the nature of the poison. [10]* For Fouling (carbon deposits): Careful calcination (heating in air or oxygen) can burn off organic residues. This must be done carefully to avoid sintering the metal particles. [10]* For Chemical Poisoning: A series of solvent washes can be effective. A patented method for halopyridine reactions suggests washing with deionized water and then methanol to remove adsorbed species. [5]Acidic washes (e.g., with dilute sulfuric or acetic acid) can remove strongly basic poisons. [11][12] Q4: Can I just add more catalyst mid-reaction if it stalls? A: While sometimes effective as a last resort, this is not ideal. It doesn't address the root cause of deactivation and can complicate purification. It is better to optimize the reaction conditions to prevent poisoning from the outset. Incremental addition of the catalyst in portions throughout the reaction has been shown to be effective in some cases. [3]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Cross-Coupling with a 2-Amino-halopyridine

This protocol incorporates best practices to minimize catalyst deactivation.

  • Reagent Preparation:

    • Ensure the 2-amino-halopyridine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) are pure and dry.

    • Use a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, 2-4 mol %).

    • Use a suitable palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % or a pre-formed palladacycle).

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the 2-amino-halopyridine, boronic acid derivative, base, and a magnetic stir bar.

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. [2]3. Solvent and Catalyst Addition:

    • Add the palladium precursor and ligand.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene) via syringe. The reaction concentration should typically be between 0.1-0.5 M.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed. [2]5. Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. [2]

Protocol 2: Catalyst System Screening Workflow

When facing a new, challenging 2-aminopyridine substrate, a systematic screening of catalysts, ligands, and bases is the most efficient path to success.

G A 1. Prepare Stock Solutions - Substrate in Solvent - Boronic Acid in Solvent - Base in Solvent B 2. Array Setup Use a 24-well plate or parallel synthesis vials A->B C 3. Dispense Reagents Add stock solutions of substrate, coupling partner, and base to each well B->C D 4. Add Catalysts Add different Pd precursors and ligands to each well/ set of wells C->D E 5. Run Reactions Seal plate and run under inert atmosphere at set temperature D->E F 6. Analysis Quench reactions and analyze conversion/yield in each well using LC-MS or GC-MS E->F G 7. Identify Optimal Conditions F->G

Caption: A systematic workflow for parallel catalyst system screening.

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health (NIH). Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Available at: [Link]

  • Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. Academax. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Royal Society of Chemistry. Available at: [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Springer. Available at: [Link]

  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow.com. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM. Available at: [Link]

  • Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. Gordon Research Conferences. Available at: [Link]

  • Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. Aerosol and Air Quality Research. Available at: [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. National Institutes of Health (NIH). Available at: [Link]

  • Tests of amine poisoning with regeneration. ResearchGate. Available at: [Link]

  • Catalyst deactivation. Madar Chemical Engineering. Available at: [Link]

  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions of substituted bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction. Our focus is on the critical parameter of temperature and its interplay with other reaction components to help you achieve optimal yields and purity.

Introduction: The Temperature Tightrope in Pyridine Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its application to heteroaromatic systems like pyridines introduces specific challenges. The pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst, and the electronic nature of the pyridine ring, influenced by its substituents, dictates the reactivity of the C-Br bond.[1] Temperature is a double-edged sword in this context. While sufficient heat is required to overcome the activation energy for the oxidative addition of the bromopyridine to the Pd(0) catalyst, excessive temperatures can lead to a host of undesirable side reactions, including catalyst decomposition, dehalogenation, and homocoupling.[2] This guide will provide the expertise to walk this "temperature tightrope" effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related causes and remedies.

Problem 1: Low to No Conversion of Bromopyridine Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted bromopyridine even after extended reaction times.

Potential Cause 1: Insufficient Temperature

The oxidative addition of the bromopyridine to the palladium catalyst is often the rate-limiting step in the catalytic cycle and is highly temperature-dependent.[3] Electron-donating groups on the pyridine ring can decrease the reactivity of the C-Br bond, necessitating higher temperatures to initiate the reaction.

  • Solution:

    • Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Typical temperature ranges for Suzuki couplings of bromopyridines are between 80-120 °C.[2]

    • Be cautious not to exceed the boiling point of your solvent or the thermal stability limits of your catalyst and substrates.

    • Consider switching to a higher-boiling point solvent (e.g., from THF to dioxane or toluene) to safely achieve higher temperatures.[4][5]

Potential Cause 2: Catalyst Deactivation at Low Temperatures

While less common, some catalyst systems may not be sufficiently active at lower temperatures, leading to a stalled reaction.

  • Solution:

    • Ensure your palladium source and ligand are appropriate for the specific substitution pattern of your bromopyridine. Electron-rich phosphine ligands can promote the crucial oxidative addition step, potentially allowing for lower reaction temperatures.[4]

    • If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are sufficient to reduce it to the active Pd(0) species. This reduction can sometimes be temperature-dependent.

Problem 2: Significant Formation of Dehalogenated Pyridine (Hydrodehalogenation)

Your desired product is forming, but it's contaminated with a significant amount of the corresponding pyridine (where the bromine has been replaced by a hydrogen).

Potential Cause 1: Reaction Temperature is Too High

Dehalogenation, or hydrodehalogenation, is a common side reaction that often has a higher activation energy than the desired coupling.[2] It proceeds via the formation of a palladium-hydride (Pd-H) species, which can arise from the solvent or base.[6] At elevated temperatures, the rate of this side reaction can increase dramatically.

  • Solution:

    • Decrease the reaction temperature in 10 °C increments. Finding the "sweet spot" where the desired coupling proceeds efficiently while minimizing dehalogenation is key.

    • Employ a more active catalyst system. Highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) can often facilitate the Suzuki coupling at milder temperatures, thereby suppressing the dehalogenation pathway.[6]

Potential Cause 2: Presence of Hydride Sources

The presence of water, alcohols, or certain bases can be a source of the palladium-hydride species responsible for dehalogenation.[4][6]

  • Solution:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • If possible, avoid protic solvents.

    • The choice of base can be critical. While some water is often necessary to facilitate the transmetalation step, especially with boronic acids, using an anhydrous base like K₃PO₄ or Cs₂CO₃ may be beneficial.[1]

Problem 3: Formation of Homocoupled Boronic Acid Product (Biaryl Byproduct)

You observe a byproduct corresponding to the dimer of your boronic acid coupling partner.

Potential Cause: Presence of Oxygen, Especially at Higher Temperatures

Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[4] This can be exacerbated at higher temperatures.

  • Solution:

    • Ensure the reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][6]

    • Maintain a positive pressure of an inert atmosphere throughout the reaction.

    • While temperature is not the direct cause, higher temperatures can accelerate this side reaction if oxygen is present. Therefore, rigorous degassing is even more critical for high-temperature reactions.

Diagram: Troubleshooting Workflow for Temperature Optimization

troubleshooting_workflow start Low Yield or Side Products check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes dehalogenation Dehalogenation Observed check_conversion->dehalogenation No, but... increase_temp Increase Temperature (10-20°C increments) low_conversion->increase_temp change_catalyst Use More Active Catalyst/Ligand System low_conversion->change_catalyst homocoupling Homocoupling Observed dehalogenation->homocoupling And/Or... dehalogenation->change_catalyst decrease_temp Decrease Temperature (10°C increments) dehalogenation->decrease_temp use_anhydrous Ensure Anhydrous Conditions dehalogenation->use_anhydrous degas_rigorously Rigorously Degas Reaction Mixture homocoupling->degas_rigorously end Optimized Reaction increase_temp->end change_catalyst->end decrease_temp->end use_anhydrous->end degas_rigorously->end

Caption: A workflow for troubleshooting temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my bromopyridine Suzuki coupling?

A general starting point for many bromopyridine Suzuki couplings is between 80-100 °C.[2][6] However, this is highly dependent on your specific substrates and reaction conditions. For electron-deficient bromopyridines (containing electron-withdrawing groups), you may be able to start at the lower end of this range. For electron-rich bromopyridines, a starting temperature of 100-110 °C might be more appropriate.[4] Always consult the literature for similar substrates if possible.

Q2: Can I use microwave heating to optimize the temperature?

Yes, microwave-assisted synthesis can be a very effective tool for rapidly screening reaction temperatures and optimizing conditions.[7] Microwave heating allows for rapid and uniform heating to precise temperatures, which can significantly reduce reaction times and sometimes improve yields by minimizing the formation of thermal degradation byproducts.

Q3: How does the choice of base and solvent affect the optimal temperature?

The base and solvent are intrinsically linked to the optimal temperature.

  • Base: The primary role of the base is to activate the boronic acid for transmetalation.[7][8] Stronger bases like K₃PO₄ or Cs₂CO₃ may facilitate the reaction at lower temperatures compared to weaker bases like K₂CO₃.

  • Solvent: The solvent's boiling point dictates the maximum accessible temperature under standard reflux conditions.[5] Solvents like 1,4-dioxane (b.p. 101 °C) and toluene (b.p. 111 °C) are common choices as they allow for a versatile temperature range.[4][9] The polarity of the solvent can also influence the reaction, though its effect on temperature is indirect.[10][11]

Q4: My reaction works at 100 °C, but the yield is only moderate. Should I increase the temperature further?

Not necessarily. If you have decent conversion but a low isolated yield, increasing the temperature might exacerbate side reactions like dehalogenation.[2][12] Before pushing the temperature higher, consider other optimization parameters:

  • Catalyst/Ligand: A different ligand could improve the rate of reductive elimination, leading to a better yield at the current temperature.

  • Base: The choice of base can significantly impact yield.[7][13]

  • Stoichiometry: Ensure your boronic acid is of high quality and consider using a slight excess (e.g., 1.1-1.2 equivalents).

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex + R1-X oxidative_addition Oxidative Addition transmetalation Transmetalation r1_pd_r2 R1-Pd(II)L_n-R2 pd_complex->r1_pd_r2 + [R2-B(OR)2(Base)]- reductive_elimination Reductive Elimination r1_pd_r2->pd0 product R1-R2 (Product) r1_pd_r2->product reagents R1-X (Bromopyridine) + R2-B(OR)2 (Boronic Acid/Ester) base Base boronate [R2-B(OR)2(Base)]- base->boronate

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for Temperature Screening in Suzuki Coupling of a Bromopyridine

This protocol outlines a parallel approach to efficiently determine the optimal temperature for your reaction.

  • Preparation: In an array of identical reaction vials equipped with stir bars, add the substituted bromopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vials and place them in a reaction block. Purge the system with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Heating: Set different vials or blocks to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine the ratio of starting material, product, and key byproducts (like the dehalogenated pyridine).

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature appears complete. This allows you to identify the temperature that gives the best conversion and selectivity in the shortest time.

Data Summary: Temperature Effects on Suzuki Coupling
TemperatureObservationPotential ConsequenceRecommended Action
Too Low (e.g., <80 °C) Sluggish or no reaction; starting material remains.Low yield due to poor conversion.Increase temperature; use a more active catalyst system.
Optimal Range (e.g., 80-120 °C) Good reaction rate with minimal side products.High yield of the desired product.Maintain conditions; proceed with scale-up if needed.
Too High (e.g., >120 °C) Rapid reaction but increased side products.Low yield due to dehalogenation, homocoupling, or catalyst decomposition.[2][12]Decrease temperature; ensure rigorous inert atmosphere.

References

  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thompson, A. et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(37), 6543-6546.
  • Benchchem. Managing reaction temperature for selective 2-Bromopyrazine coupling.
  • Various Authors on ResearchGate. Discussion on Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • ResearchGate. Temperature effect on coupling reaction. Available from: [Link]

  • Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available from: [Link]

  • ResearchGate. The effect of various bases on the Suzuki coupling reaction. Available from: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]

  • Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination, with a specific focus on the coupling of 5-bromo-N,3-dimethylpyridin-2-amine. The selection of an appropriate base is a critical parameter that significantly influences the success of this transformation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What is the most likely cause related to the base?

A: Low or no conversion in the amination of this specific substrate is frequently tied to the choice and handling of the base. Several factors could be at play:

  • Insufficient Basicity: The Buchwald-Hartwig amination requires a base strong enough to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.[1] For many amine couplings, strong bases like sodium tert-butoxide (NaOt-Bu) are necessary to achieve high reaction rates.[2][3] If you are using a weaker base, such as a carbonate, it may not be sufficiently strong to deprotonate the amine effectively, thus stalling the catalytic cycle.

  • Base Degradation or Impurity: Strong bases, particularly alkoxides like NaOt-Bu, are highly sensitive to moisture and air. Improper handling can lead to the formation of hydroxides and carbonates, which are less effective. Always handle strong bases in an inert atmosphere (e.g., a glovebox) and use freshly opened or properly stored reagents.

  • Poor Solubility: The solubility of the base in the reaction solvent is crucial. If the base is not sufficiently soluble, the reaction can be slow or incomplete. While some reactions can proceed under heterogeneous conditions, ensuring at least partial solubility of the base is beneficial.

Q2: I'm observing significant hydrodehalogenation of my this compound starting material. How can the base influence this side reaction?

A: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations. The base can contribute to this in a couple of ways:

  • β-Hydride Elimination: This is a potential side reaction that can compete with reductive elimination to form the desired C-N bond.[4] While ligand choice is a primary factor in mitigating this, the base can play a role.

  • Reaction with Trace Water: If the base is not handled under strictly anhydrous conditions, trace amounts of water can react with the palladium-hydride species, leading to the hydrodehalogenation product.

To minimize hydrodehalogenation, ensure your solvent and reagents are scrupulously dry and consider screening different bases. Sometimes, a slightly weaker base or a different cation (e.g., K₃PO₄ instead of NaOt-Bu) can disfavor this side pathway.

Q3: Can I use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for the amination of this compound?

A: While strong bases like NaOt-Bu are often the first choice, weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ can be effective, particularly for substrates with base-sensitive functional groups.[2] However, there are trade-offs:

  • Reaction Rate: Reactions with weaker bases are typically slower and may require higher temperatures or longer reaction times to achieve full conversion.[2]

  • Ligand Compatibility: The success of weaker bases is often highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle with these bases.[4]

  • Substrate Scope: The effectiveness of weaker bases can be substrate-specific. For a given substrate like this compound, empirical screening of different bases may be necessary to find the optimal conditions.

Cesium carbonate is often a good choice among the weaker bases due to its better solubility in some organic solvents and its ability to promote high reaction rates.[2]

Q4: Does the cation of the base (e.g., Na⁺ vs. K⁺ in tert-butoxides) make a difference in the reaction outcome?

A: Yes, the cation can have a noticeable effect on the reaction. While both sodium tert-butoxide and potassium tert-butoxide are strong bases, their aggregation states and solubility in common organic solvents differ. This can influence the reaction kinetics and, in some cases, the product yield. For instance, in some aminations, potassium tert-butoxide has been shown to give slightly better yields than its sodium counterpart.[5] It is often worthwhile to screen both bases if you are experiencing issues with your reaction.

Troubleshooting Guide

Problem Probable Cause(s) Related to Base Recommended Solution(s)
Low or No Yield - Insufficiently strong base. - Deactivated or impure base. - Poor solubility of the base.- Switch to a stronger base (e.g., NaOt-Bu or KOt-Bu). - Use a fresh, unopened container of base and handle under inert atmosphere. - Consider a more soluble base like LHMDS or a phosphazene base for specific applications.[2]
Significant Side Product Formation (e.g., Hydrodehalogenation) - Base-promoted β-hydride elimination. - Presence of moisture leading to protodehalogenation.- Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure all reagents and solvents are rigorously dried and degassed.[6]
Starting Material Decomposition - The base is too strong and reacting with other functional groups on the substrate or amine.- Use a weaker, more functional-group-tolerant base like Cs₂CO₃ or K₃PO₄.[2] - Lower the reaction temperature.
Reaction is Sluggish or Stalls - The base is not strong enough to efficiently deprotonate the amine. - The base is insoluble and has poor surface area for reaction.- Switch to a stronger base. - If using an inorganic base, consider grinding it to a fine powder before use to increase surface area.[3] - Ensure vigorous stirring.

Experimental Protocol: Screening Bases for the Amination of this compound

This protocol provides a general framework for screening different bases to optimize your reaction.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Bases for screening: NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tubes or reaction vials with septa

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the base (1.5-2.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Role of the Base in the Catalytic Cycle

The following diagram illustrates the crucial steps in the Buchwald-Hartwig amination catalytic cycle where the base is involved.

Buchwald_Hartwig_Base_Role cluster_cycle Catalytic Cycle cluster_base Role of the Base Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Pd(II) Amido Complex AmineCoord->Amido Base (-HBase⁺Br⁻) Deprotonation Deprotonation of Coordinated Amine AmineCoord->Deprotonation Amido->Pd(0)L Reductive Elimination (forms Ar-NR₂) Base Base Deprotonation->Amido caption Role of the Base in the Buchwald-Hartwig Cycle

Caption: The base facilitates the deprotonation of the coordinated amine, a key step to form the Pd(II) amido complex.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). The University of Sheffield. Retrieved January 12, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(14), 5349–5351. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Publications. Retrieved January 12, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(14), 5349–5351. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(14), 5349–5351. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved January 12, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 12, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress.com. Retrieved January 12, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 12, 2026, from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Chemical Science, 11(43), 11776–11787. [Link]

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. (2009). Organic Letters, 11(16), 3546–3549. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Chemical Science, 11(43), 11776–11787. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega, 5(33), 20977–20986. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Poor Separation of Bromopyridine Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of bromopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these structurally similar compounds. Due to their nearly identical physical and chemical properties, separating bromopyridine isomers is a frequent and significant challenge in synthetic chemistry and pharmaceutical development.[1]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and develop robust separation methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of bromopyridine isomers so challenging?

A: The primary difficulty in separating positional isomers like bromopyridines lies in their very similar physicochemical properties. They share the same molecular weight and often have nearly identical polarities and boiling points, which makes separation by techniques like distillation or standard chromatography challenging.[1] The subtle differences in their dipole moments and steric hindrance due to the positions of the bromine atom and any other substituents are the key to achieving separation.

Q2: What are the primary chromatographic modes used for separating bromopyridine isomers?

A: The most common and effective modes are:

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[2][3] It is a cost-effective and widely used method for laboratory-scale purification of bromopyridine isomers.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC employs a non-polar stationary phase (commonly C18) and a polar mobile phase.[4] It is a powerful analytical technique for assessing the purity of fractions and can be scaled for preparative separations.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase.[6][7] It is particularly effective for polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[6]

  • Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), offers high resolution for separating volatile isomers and provides structural confirmation.[1]

Q3: Can chiral bromopyridine isomers be separated?

A: Yes, if the bromopyridine molecule is chiral (i.e., has a stereocenter), its enantiomers can be separated using chiral chromatography. This is a specialized form of chromatography that uses a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create diastereomeric interactions, allowing for the separation of enantiomers.[8][9][10][11]

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your separation experiments.

Issue 1: Poor or No Separation in Normal-Phase Column Chromatography

Question: I'm using silica gel column chromatography to separate a mixture of bromopyridine isomers, but my collected fractions are still mixed. How can I improve the resolution?

Answer: This is a common issue stemming from the similar polarities of the isomers. Here’s a systematic approach to improving your separation:

1. Mobile Phase Optimization is Critical

The mobile phase composition is the most influential factor in normal-phase chromatography.

  • Reduce Polarity: If your isomers are eluting too quickly and together, your mobile phase is likely too polar. A less polar mobile phase will increase the retention time on the silica gel, providing more opportunity for separation.[1]

    • Actionable Step: Start with a very non-polar solvent system, such as a low percentage of ethyl acetate or diethyl ether in hexanes (e.g., 1-2%), and gradually increase the polarity.

  • Introduce a Basic Modifier: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[12] Adding a small amount of a basic modifier can neutralize these active sites.

    • Actionable Step: Add 0.1-1% triethylamine (TEA) or a trace amount of ammonia to your mobile phase.[1][12] For example, a mobile phase of petroleum ether, ether, and ammonia in a 95:5:0.04 ratio has been shown to be effective for some bromopyridine isomers.[1]

2. Column and Packing Considerations
  • Column Dimensions: A longer and narrower column generally provides better resolution than a short, wide one.

  • Packing Quality: Uneven packing can lead to "channeling," where the solvent and sample flow unevenly through the column, resulting in poor separation.

    • Actionable Step: Use a slurry packing method to ensure a uniform and tightly packed column bed.[1]

3. Flow Rate and Sample Loading
  • Slower is Often Better: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can significantly improve resolution.[1]

  • Avoid Overloading: Loading too much sample can saturate the stationary phase, leading to broad, overlapping peaks.[12]

    • Actionable Step: Use the "dry loading" technique. Dissolve your sample in a minimal amount of solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Then, carefully add the dry, free-flowing powder to the top of your column.[1]

Issue 2: Peak Tailing in Reversed-Phase HPLC

Question: My HPLC chromatogram shows significant peak tailing for my bromopyridine isomers. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like pyridines on silica-based C18 columns is typically caused by secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the stationary phase.[1]

1. Mobile Phase Additives
  • Competing Base: Add a competing base to the mobile phase to block the active silanol sites.

    • Actionable Step: Add 0.1% triethylamine (TEA) to your mobile phase.[1]

  • Buffer pH Control: The charge state of the pyridine nitrogen is pH-dependent. Controlling the pH of the mobile phase can significantly impact peak shape and retention.

    • Actionable Step: Use a buffer to maintain a consistent pH. For bromopyridines, a slightly acidic pH (e.g., pH 3-4 using formic acid or phosphoric acid) can protonate the pyridine nitrogen, leading to more consistent interactions and better peak shape.[5][13][14]

2. Column Selection
  • Modern, End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.

    • Actionable Step: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.[1]

3. Sample Solvent
  • Solvent Mismatch: Injecting your sample in a solvent that is much stronger (less polar in RP-HPLC) than your mobile phase can cause peak distortion.

    • Actionable Step: Whenever possible, dissolve your sample in the initial mobile phase composition.

Issue 3: Irreproducible Retention Times in HPLC or GC

Question: My retention times are shifting between injections. What could be the cause?

Answer: Fluctuating retention times can be caused by several factors related to the instrument, mobile/carrier gas, or column.

Troubleshooting Irreproducible Retention Times
Potential Cause In HPLC In GC Recommended Action
Flow Rate Fluctuation Leaks in the pump, worn pump seals, or air bubbles in the system.Inconsistent carrier gas pressure or flow.Check for leaks, purge the pump, and ensure proper carrier gas regulation.[1][15]
Temperature Variation Inconsistent column oven temperature.Inconsistent oven temperature program.Verify that the column oven is maintaining the set temperature accurately.[1]
Mobile Phase/Carrier Gas Changes in mobile phase composition (e.g., evaporation of a volatile component).---Prepare fresh mobile phase daily and keep reservoirs capped.
Column Equilibration Insufficient time for the column to equilibrate with the new mobile phase conditions.---Ensure the column is fully equilibrated before starting a sequence of injections.
Column Contamination Buildup of strongly retained sample components on the column.Buildup of non-volatile material at the column inlet.Implement a column washing step after each run or batch. For GC, trim the first few centimeters of the column.[1]

Section 3: Experimental Protocols & Workflows

Protocol 1: Method Development for Bromopyridine Isomer Separation by Normal-Phase Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexanes).

    • Add 0.1% TEA to the developing solvent to assess its effect on spot shape.

    • Identify the solvent system that gives the best separation between the isomer spots (ideally, a resolution factor (Rf) difference of at least 0.1).

  • Column Preparation:

    • Select a long, narrow column.

    • Prepare a slurry of silica gel in your chosen initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently.

    • Add a layer of sand to the top of the silica bed to prevent disruption during sample loading.[1]

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase identified during TLC analysis.

    • Collect small, equal-volume fractions.

    • Monitor the elution of your compounds by spotting every few fractions on a TLC plate and developing it.

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase.[1]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.[1]

Workflow Visualization

Below is a visual representation of the troubleshooting workflow for poor separation.

TroubleshootingWorkflow cluster_Problem Problem Identification cluster_InitialChecks Initial Checks cluster_Optimization Optimization Strategy cluster_Resolution Resolution PoorSep Poor Separation of Isomers CheckMethod Review Method Parameters (Mobile Phase, Column, Flow Rate) PoorSep->CheckMethod CheckSystem Check System Integrity (Leaks, Pressure Fluctuations) PoorSep->CheckSystem OptimizeMP Optimize Mobile Phase - Adjust Polarity - Add Modifier (e.g., TEA) - Control pH CheckMethod->OptimizeMP If parameters are suboptimal CheckSystem->OptimizeMP ChangeColumn Change Stationary Phase - Different Selectivity (e.g., PFP) - HILIC Column - Chiral Column OptimizeMP->ChangeColumn If still no separation AdjustParams Adjust Physical Parameters - Lower Flow Rate - Change Temperature OptimizeMP->AdjustParams Success Separation Achieved OptimizeMP->Success If separation improves ChangeColumn->Success AdjustParams->Success

Caption: A logical workflow for troubleshooting poor separation of bromopyridine isomers.

Section 4: Advanced Separation Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC)

For more polar bromopyridine isomers that are poorly retained in reversed-phase, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase (like unbonded silica or diol-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[6][7] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[7]

Columns with Alternative Selectivity

If standard C18 or silica columns fail to provide resolution, consider columns with different stationary phase chemistries. Pentafluorophenyl (PFP) columns, for example, can offer unique selectivity for halogenated compounds through dipole-dipole, pi-pi, and ion-exchange interactions.[16]

References

  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Link]

  • Stavrou, I. J., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • D'Orazio, G., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Oxford Academic. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Amersham Pharmacia Biotech. Reversed Phase Chromatography. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Wikipedia. (2023). Aqueous normal-phase chromatography. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • Wang, Y., et al. (2019). pH-Regulated Heterostructure Porous Particles Enable Similarly Sized Protein Separation. PubMed. [Link]

  • Palavan, U. N., & Galston, A. W. (1982). Effect of pH on the Activity of Some Respiratory Inhibitors. PubMed Central. [Link]

  • Bajpai, S. K., & Sharma, S. (2004). Effect of pH on Theophylline Release from Partially Esterifted Alginic Acid Matrices. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Palladium Catalyst Removal in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the critical process of removing palladium catalyst residues from reaction mixtures. In modern pharmaceutical synthesis, palladium-catalyzed reactions are indispensable for their efficiency in forming complex carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the presence of residual palladium in the final Active Pharmaceutical Ingredient (API) is a significant concern due to its potential toxicity and impact on drug stability.[4][5] Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict limits on elemental impurities in drug products, making efficient palladium removal a non-negotiable aspect of process development.[4][6]

This guide provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium, and how do I select the best one for my process?

The choice of a palladium removal strategy is highly dependent on the specific characteristics of your reaction, including the nature of the final product, the form of the palladium residue (homogeneous vs. heterogeneous), and the desired level of purity.[2][7] The most common methods include:

  • Adsorption: This involves using solid-supported materials with a high affinity for palladium.[7]

    • Activated Carbon: A cost-effective option that can simultaneously decolorize and remove palladium residues.[8][9] It is effective for adsorbing various forms of palladium.[8]

    • Metal Scavenger Resins: These are typically silica-based or polymer-based materials functionalized with ligands (e.g., thiol, amine, or trimercaptotriazine (TMT)) that chelate palladium.[7][10][11] They offer high selectivity and efficiency.[12]

  • Crystallization: This technique purifies the product by leaving palladium impurities behind in the mother liquor.[7] The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[7]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[7][13]

  • Filtration: Primarily used for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[7][14] Using a filter aid like Celite® is a common practice.[14]

  • Chromatography: Techniques like column chromatography can effectively separate the desired compound from the palladium catalyst, though it may not always be sufficient on its own to reach very low ppm levels.[14][15]

Decision-Making Workflow:

To aid in selecting the most appropriate method, consider the following workflow:

Palladium_Removal_Workflow start Reaction Mixture Containing Palladium Residue is_heterogeneous Is the Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration (e.g., through Celite®) is_heterogeneous->filtration Yes scavenger Scavenger Resin or Activated Carbon is_heterogeneous->scavenger No (Homogeneous) analysis1 Analyze Pd Level (e.g., ICP-MS) filtration->analysis1 analysis1->scavenger Not Acceptable end Purified Product (<10 ppm Pd) analysis1->end Acceptable chromatography Column Chromatography scavenger->chromatography analysis2 Analyze Pd Level scavenger->analysis2 crystallization Crystallization crystallization->analysis2 chromatography->analysis2 analysis2->crystallization Not Acceptable analysis2->end Acceptable Enhanced_Filtration_Workflow start Reaction Mixture with Heterogeneous Pd Catalyst celite_filtration Filter through a pre-wetted Celite pad start->celite_filtration analyze_filtrate Analyze Filtrate for Color and Pd Content celite_filtration->analyze_filtrate is_clear Is Filtrate Clear and Pd Level Acceptable? analyze_filtrate->is_clear scavenger_step Treat Filtrate with Scavenger or Activated Carbon is_clear->scavenger_step No end Purified Product is_clear->end Yes final_filtration Final Filtration scavenger_step->final_filtration final_filtration->end

Sources

Technical Support Center: A Researcher's Guide to Identifying Impurities in 5-bromo-N,3-dimethylpyridin-2-amine via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is tailored for researchers, scientists, and professionals in drug development who are working with 5-bromo-N,3-dimethylpyridin-2-amine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. However, interpreting NMR spectra, especially when unexpected signals appear, can be a significant challenge. This guide provides a structured, question-and-answer-based approach to troubleshoot and identify common impurities encountered during the synthesis and handling of this compound. We will delve into the "why" behind the analysis, grounding our advice in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

Understanding the pristine NMR spectrum of your target compound is the first and most critical step. For this compound, you should expect to see four distinct signals in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Rationale: The molecule has four types of non-equivalent protons: two aromatic protons on the pyridine ring, the protons of the methyl group attached to the ring, and the protons of the N-methyl group.

  • Aromatic Protons (H-4 and H-6): These will appear as two distinct doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The proton at the 6-position (H-6) is expected to be further downfield (at a higher ppm value) than the proton at the 4-position (H-4) due to the anisotropic effect of the neighboring nitrogen atom. They will show a small coupling constant (J-value), characteristic of a meta-coupling in a pyridine ring.

  • N-Methyl Protons (-NHCH₃): This will be a singlet (or a doublet if coupled to the N-H proton) integrating to three protons. Its chemical shift will be influenced by the neighboring nitrogen, typically appearing in the 2.8-3.2 ppm range.

  • Ring Methyl Protons (Ar-CH₃): This will be a sharp singlet integrating to three protons, typically found further upfield in the 2.2-2.5 ppm range.

Proton Assignment Expected Chemical Shift (ppm) (Estimated) Multiplicity Integration
H-6~8.1Doublet (d)1H
H-4~7.5Doublet (d)1H
N-CH₃~3.0Singlet (s) or Doublet (d)3H
Ar-CH₃~2.3Singlet (s)3H
Q2: My ¹H NMR spectrum shows unexpected peaks. How do I begin to identify the impurities?

A systematic approach is crucial when confronted with an unidentifiable peak in your NMR spectrum. The first step is to consider the synthetic route used to prepare the compound. The most common impurities are often unreacted starting materials or byproducts of the reaction.

A known synthesis for this compound involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide.[1]

Here is a logical workflow for impurity identification:

impurity_workflow start Unexpected Peaks in ¹H NMR check_sm Compare with ¹H NMR of Starting Materials (e.g., 2,5-dibromo-3-methylpyridine) start->check_sm check_byproducts Consider Potential Byproducts (e.g., mono-methylated product) start->check_byproducts check_solvents Check for Residual Solvents start->check_solvents two_d_nmr Acquire 2D NMR (COSY, HSQC) check_sm->two_d_nmr If peaks don't match check_byproducts->two_d_nmr If peaks don't match check_solvents->two_d_nmr If peaks don't match ms_analysis Perform Mass Spectrometry (MS) two_d_nmr->ms_analysis For further confirmation id_impurity Identify Impurity Structure ms_analysis->id_impurity

Caption: A stepwise workflow for identifying unknown impurities in an NMR spectrum.

Q3: I suspect unreacted starting material is present. What would the ¹H NMR of 2,5-dibromo-3-methylpyridine look like?

If the reaction has not gone to completion, you will likely see signals corresponding to 2,5-dibromo-3-methylpyridine.

¹H NMR of 2,5-dibromo-3-methylpyridine:

  • Aromatic Protons: You would expect two doublets in the aromatic region, corresponding to the protons at the 4 and 6 positions of the pyridine ring.

  • Methyl Protons: A singlet for the methyl group attached to the ring.

Compound Proton Assignment Approximate Chemical Shift (ppm) Multiplicity Reference
2,5-dibromo-3-methylpyridineH-6~8.3d[2]
H-4~7.8d[2]
CH₃~2.4s[2]
Q4: What are some likely byproducts from the synthesis and what would their NMR signals be?

The most probable byproduct is the mono-methylated amine, 5-bromo-3-methylpyridin-2-amine. This can arise from incomplete methylation or if the reaction conditions are not optimized.

¹H NMR of 5-bromo-3-methylpyridin-2-amine:

  • Aromatic Protons: Two doublets for the H-4 and H-6 protons.

  • Amine Protons (-NH₂): A broad singlet that can exchange with D₂O. Its chemical shift is highly variable.

  • Methyl Protons: A singlet for the ring methyl group.

Compound Proton Assignment Approximate Chemical Shift (ppm) Multiplicity Reference
5-bromo-3-methylpyridin-2-amineH-6~7.9d[3][4][5]
H-4~7.2d[3][4][5]
NH₂variable, broads[3][4][5]
CH₃~2.1s[3][4][5]

Another potential, though less common, byproduct could be the N,N-dimethylated version, 5-bromo-N,N,3-trimethylpyridin-2-aminium, if a stronger methylating agent is inadvertently formed or present. This would show two singlets for the N-methyl groups, likely shifted further downfield due to the positive charge on the nitrogen.

Q5: I see some common solvent peaks. What are their chemical shifts?

Residual solvents from the reaction or purification steps are very common impurities. It is essential to be able to recognize them.

Solvent ¹H Chemical Shift (ppm) in CDCl₃ ¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Dichloromethane5.305.76
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
N,N-Dimethylformamide (DMF)8.03, 2.92, 2.757.96, 2.88, 2.70
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane1.25, 0.881.24, 0.86
Toluene7.27-7.17 (m), 2.36 (s)7.23-7.11 (m), 2.30 (s)
Water~1.56~3.33

For a comprehensive list of solvent impurities, refer to the excellent resource by Gottlieb, H. E., et al. in The Journal of Organic Chemistry.[6]

Advanced Troubleshooting

Q6: The aromatic region of my spectrum is complex and the couplings are not clear. What can I do?

When signals overlap or coupling patterns are ambiguous, more advanced NMR techniques are warranted.

  • Higher Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For your compound, you would expect to see a cross-peak between the H-4 and H-6 protons. This can be invaluable in confirming their assignments, especially if there are multiple aromatic species present.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This can help to confirm the assignment of the methyl groups and the aromatic protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the different fragments of the molecule and confirming the overall structure.

two_d_nmr cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Ambiguous) COSY COSY (H-H Coupling) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H) H1_NMR->HSQC Assigns protons to carbons HMBC HMBC (Long-range C-H) HSQC->HMBC Confirms connectivity

Caption: Utilizing 2D NMR techniques to resolve ambiguities in a 1D ¹H NMR spectrum.

Q7: I have a broad peak in my spectrum. What could it be?

Broad peaks in an NMR spectrum can arise from several sources:

  • Exchangeable Protons: Protons on heteroatoms like nitrogen (N-H) or oxygen (O-H) can undergo chemical exchange, which broadens their signals. The N-H proton of the amino group in this compound might appear as a broad signal. To confirm this, you can perform a D₂O shake . Adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium, and its signal will disappear.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your spectrum.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try washing your product with a chelating agent like EDTA.

  • Insoluble Material: The presence of suspended solids in your NMR tube will degrade the quality of the spectrum. Ensure your sample is fully dissolved, and filter it if necessary.

By methodically working through these common questions and applying the troubleshooting techniques outlined, you will be better equipped to confidently identify impurities in your samples of this compound and ensure the quality of your research materials.

References

  • SpectraBase. 2-Amino-5-bromo-3-methylpyridine. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Tables For Organic Structure Analysis. [Link]

  • Cenmed Enterprises. This compound (C007B-611268). [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Analytical Science. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-N,3-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.[1] As an essential building block in the synthesis of active pharmaceutical ingredients like Ozenoxacin, a robust and scalable synthetic route is critical.[1] This document provides field-proven insights and scientifically grounded protocols to help you navigate the potential challenges of this synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step route, often starting from commercially available 2-amino-3-methylpyridine. The general synthetic pathway involves bromination followed by N-methylation. While seemingly straightforward, scaling up this process can present several challenges, including regioselectivity control during bromination, potential for over-methylation, and difficulties in purification.

Common Synthetic Routes at a Glance:
Starting MaterialKey Transformation(s)Common ReagentsPotential Scale-Up Issues
2-Amino-3-methylpyridineBromination, N-methylationAcetic anhydride, Bromine, Sodium hydride, Methyl iodideRegioselectivity, di-bromination, over-methylation, handling of hazardous reagents.[2]
2,5-Dibromo-3-methylpyridineN-methylationN-methylformamide, Sodium hydrideAvailability of starting material, impurity profile from previous steps.[3]
3,5-DibromopyridineNucleophilic Aromatic SubstitutionDimethylamineHarsh reaction conditions, formation of isomers, purification challenges.[4]

Below is a generalized workflow for the synthesis starting from 2-amino-3-methylpyridine, which is a frequently employed route.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-3-methylpyridine->2-Amino-5-bromo-3-methylpyridine  Br2, Ac2O This compound This compound 2-Amino-5-bromo-3-methylpyridine->this compound  NaH, MeI

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the scale-up synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Bromination Step

Question: We are experiencing a significant drop in yield for the bromination of 2-amino-3-methylpyridine upon scaling up. What are the likely causes and how can we mitigate this?

Answer:

Low yields in this bromination are often multifactorial. Here's a breakdown of potential causes and solutions:

  • Cause A: Over-bromination. The formation of di-brominated byproducts, such as 2-amino-3,5-dibromo-3-methylpyridine, is a common issue, especially with excess bromine or prolonged reaction times.[5] The pyridine ring is activated by the amino group, making it susceptible to further halogenation.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of bromine. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

      • Slow Addition: Add the bromine solution dropwise at a controlled temperature (e.g., 0-5 °C) to minimize localized high concentrations of the brominating agent.

      • In-Process Monitoring: Utilize techniques like TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of di-brominated impurities.

  • Cause B: Inefficient Acetylation. The initial acetylation of the amino group to form an amide is crucial for directing the bromination to the 5-position and protecting the amino group from oxidation. Incomplete acetylation can lead to a mixture of products.

    • Solution:

      • Ensure Anhydrous Conditions: Acetic anhydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

      • Sufficient Reaction Time/Temperature: Allow adequate time for the acetylation to go to completion before adding bromine. Gentle heating might be necessary, but this should be optimized.

  • Cause C: Degradation during Workup. The workup procedure, especially the neutralization step, can impact the yield.

    • Solution:

      • Controlled Neutralization: Add the neutralizing agent (e.g., sodium hydroxide solution) slowly while maintaining a low temperature to avoid potential degradation of the product.[2]

      • Efficient Extraction: Ensure proper phase separation and use an appropriate extraction solvent to maximize product recovery.

Issue 2: Formation of Impurities during N-Methylation

Question: During the N-methylation of 2-amino-5-bromo-3-methylpyridine with sodium hydride and methyl iodide, we are observing significant amounts of an unknown impurity. What could this be and how can we avoid it?

Answer:

The primary challenge in this step is controlling the extent of methylation.

  • Cause A: Over-methylation (Quaternary Ammonium Salt Formation). The desired product, a secondary amine, can be further methylated to form a tertiary amine and subsequently a quaternary ammonium salt. This is more likely with excess methyl iodide or prolonged reaction times at elevated temperatures.

    • Solution:

      • Stoichiometric Control of Methyl Iodide: Use a controlled amount of methyl iodide (often a slight excess of 1.1-1.2 equivalents).

      • Temperature Management: Maintain a controlled temperature during the addition of methyl iodide and throughout the reaction. Exothermic reactions can lead to temperature spikes, promoting over-methylation.

      • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion.

  • Cause B: Unreacted Starting Material. Incomplete deprotonation of the amino group by sodium hydride will result in unreacted starting material.

    • Solution:

      • Quality and Handling of Sodium Hydride: Use fresh, high-quality sodium hydride. It is highly reactive with moisture and air, so handle it under an inert atmosphere (e-g., nitrogen or argon).

      • Sufficient Deprotonation Time: Allow sufficient time for the deprotonation to occur before adding the methylating agent. This is often indicated by the cessation of hydrogen gas evolution.

  • Cause C: Side Reactions with the Solvent. If using a solvent like DMF, it can react with strong bases at elevated temperatures.

    • Solution:

      • Choice of Solvent: Consider alternative, more inert solvents like THF if side reactions with the solvent are suspected.

      • Temperature Control: Avoid excessive heating of the reaction mixture.

Issue 3: Purification Challenges on a Large Scale

Question: We are struggling with the purification of the final product, this compound, at a multi-kilogram scale. Column chromatography is not feasible. What are our options?

Answer:

Large-scale purification requires moving away from chromatography towards more scalable techniques.

  • Solution A: Recrystallization. This is often the most effective and scalable method for purifying solid compounds.

    • Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for this type of compound include hexanes, heptane, isopropanol, or mixtures thereof.[3]

    • Controlled Cooling: For optimal crystal formation and purity, cool the saturated solution slowly. Crash cooling can trap impurities within the crystal lattice.

    • Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Solution B: Distillation (if applicable). If the product is a liquid or a low-melting solid, vacuum distillation could be an option, although this is less common for this specific compound.

  • Solution C: Acid-Base Extraction. Utilize the basicity of the amine to selectively extract it.

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous acid solution (e.g., dilute HCl) to move the amine product into the aqueous layer as its salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the free amine product.

    • Extract the product back into an organic solvent, dry, and concentrate.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Several reagents used in this synthesis are hazardous and require careful handling, especially at scale:

  • Bromine: Highly corrosive, toxic, and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. Have a bromine spill kit readily available.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere. Use a mineral oil dispersion to improve handling safety.

  • Methyl Iodide: A potent alkylating agent and is toxic. Handle in a well-ventilated fume hood with appropriate PPE.

Q2: Can we use a different methylating agent instead of methyl iodide?

A2: Yes, other methylating agents can be used, such as dimethyl sulfate. However, dimethyl sulfate is also highly toxic and carcinogenic. Any change in reagents will require re-optimization of the reaction conditions. Methyl iodide is often preferred for its reactivity and the volatility of its byproducts.

Q3: Is a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, a viable alternative for the N-methylation step?

A3: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is typically used for coupling an amine with an aryl halide.[6][7] In this case, you are methylating an existing amino group. A direct N-methylation with a base and an alkyl halide is generally more straightforward and cost-effective for this specific transformation. However, related cross-coupling reactions could be considered for synthesizing the initial 2-amino-5-bromo-3-methylpyridine from 2,5-dibromo-3-methylpyridine and an ammonia equivalent, though this adds complexity and cost.[8][9][10]

Q4: How can we improve the regioselectivity of the bromination step without using a protecting group?

A4: Direct bromination of 2-amino-3-methylpyridine without protecting the amino group is challenging and often leads to poor regioselectivity and side reactions. The acetylation step is a simple and effective way to direct the bromination to the desired position. For a scalable and robust process, using a transient protecting group like acetate is highly recommended.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol is adapted from established literature procedures.[2]

  • Acetylation: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 20-25 °C.

  • Bromination: Slowly add liquid bromine (1.1 eq) to the reaction mixture, maintaining the temperature at 50 °C.

  • Stir the reaction at 50 °C for 3 hours or until completion as monitored by TLC/HPLC.

  • Workup: Add water to the reaction mixture until all solids dissolve.

  • Slowly add a 40% sodium hydroxide solution to neutralize the mixture and hydrolyze the amide.

  • Continue stirring for 30 minutes.

  • Filter the resulting solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-3-methylpyridine.

Protocol 2: Synthesis of this compound

This protocol is based on a common N-methylation procedure.[3]

  • Setup: In a dry reactor under an inert atmosphere (nitrogen or argon), add N,N-dimethylformamide (DMF).

  • Cool the DMF to 10 °C.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.05 eq) in portions, maintaining the temperature below 20 °C.

  • Stir the mixture until hydrogen evolution ceases.

  • Add 2-amino-5-bromo-3-methylpyridine (1.0 eq) to the mixture.

  • Methylation: Add N-methylformamide (1.05 eq) and 2,5-dibromo-3-methylpyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and hold for 3 hours, monitoring by TLC/HPLC.

  • Workup: Cool the reaction to 20-40 °C and quench by the slow addition of water.

  • Adjust the pH to 1 with 30% hydrochloric acid to extract impurities.

  • Separate the aqueous layer and adjust the pH to 9.5-10.5 with 30% sodium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., isopropyl acetate).

  • Wash the organic layer with dilute hydrochloric acid to a pH of 7-8.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a solvent such as n-hexane to yield pure this compound.[3]

Troubleshooting_Decision_Tree start Low Yield or High Impurity? step_check Which Step is Problematic? start->step_check bromination Bromination step_check->bromination methylation N-Methylation step_check->methylation purification Purification step_check->purification over_bromination Over-bromination suspected? bromination->over_bromination incomplete_acetylation Incomplete acetylation? bromination->incomplete_acetylation over_methylation Over-methylation suspected? methylation->over_methylation unreacted_sm Unreacted starting material? methylation->unreacted_sm chromatography_issue Chromatography not scalable? purification->chromatography_issue sol_bromo1 Control Br2 stoichiometry Slow addition at low temp over_bromination->sol_bromo1 sol_bromo2 Ensure anhydrous conditions Allow sufficient reaction time incomplete_acetylation->sol_bromo2 sol_methyl1 Control MeI stoichiometry Maintain low temperature over_methylation->sol_methyl1 sol_methyl2 Use fresh NaH Allow complete deprotonation unreacted_sm->sol_methyl2 sol_purify Develop recrystallization protocol Consider acid-base extraction chromatography_issue->sol_purify

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • What are the applications and preparation methods of 2-Amino-5-bromo-3-methylpyridine? (n.d.). Biqinjiasuan. Retrieved January 12, 2026, from [Link]

  • 2-Amino-5-bromo-3-methylpyridine, 97%. (n.d.). Ottokemi. Retrieved January 12, 2026, from [Link]

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][3][11]triazolo[1,5-a]pyridine. (2024). Google Patents. Retrieved January 12, 2026, from

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881.

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.

Sources

Technical Support Center: Navigating the Purification of Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar pyridine compounds. For researchers, scientists, and professionals in drug development, the inherent basicity and polarity of the pyridine scaffold can often complicate standard purification protocols. This guide is designed to provide practical, in-depth solutions to common issues, structured in a user-friendly question-and-answer format. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the expertise to proactively design robust purification strategies.

Section 1: Frequently Asked Questions (FAQs) - First-Line Purification Strategies

This section addresses the initial decisions and common queries encountered when planning the purification of a polar pyridine derivative.

Q1: I have a crude polar pyridine compound. What purification technique should I try first?

A1: Your initial approach should be guided by the physical state and polarity of your compound.

  • For Crystalline Solids: Always attempt recrystallization first. It is a cost-effective and powerful technique for achieving high purity if a suitable solvent system can be identified.[1] The key is to find a solvent that dissolves your compound well when hot but poorly when cold.[2] A systematic solvent screen is a critical first step.[1][3]

  • For Oils or Non-Crystalline Solids: Liquid chromatography is the go-to method.[1] Given the polar nature of your compound, traditional normal-phase chromatography on silica gel can be problematic. Techniques like Reverse-Phase (RP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable starting points.[1][4]

Q2: Why is normal-phase (silica gel) chromatography often problematic for polar pyridines?

A2: The primary issue stems from the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to several problems:

  • Severe Peak Tailing: The compound engages in a mix of desired partitioning and strong, non-ideal ionic interactions, causing the chromatographic peak to smear or "tail".[1][5]

  • Irreversible Binding: Highly basic pyridines can bind so strongly to the silica that they fail to elute from the column, leading to low recovery.[1]

  • On-Column Degradation: The acidic nature of the silica surface can potentially degrade sensitive pyridine derivatives.[5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Interaction between basic pyridine and acidic silica gel.

Q3: When should I consider Reverse-Phase (RP) Chromatography?

A3: RP chromatography is an excellent choice for many polar pyridine compounds.[6] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7] Polar compounds have weaker interactions with the non-polar stationary phase and elute earlier. However, if your pyridine derivative is highly polar, it may have insufficient retention and elute in the void volume.[4][8] In such cases, other techniques may be more appropriate.

Q4: What is HILIC, and when is it the best option for my polar pyridine?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[4][8][9] HILIC employs a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4][10] The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[8][10] HILIC is often the method of choice when your polar pyridine is too polar for effective RP separation.[11][12]

Section 2: Troubleshooting Guides for Common Purification Problems

This section provides a systematic approach to diagnosing and solving specific issues you may encounter during your purification experiments.

Chromatography Troubleshooting

Problem 1: My pyridine compound is streaking badly or showing significant tailing on a silica gel column.

  • Cause: This is the classic sign of a strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include:

      • Triethylamine (TEA): Typically 0.1-1% by volume.

      • Ammonia (in methanol): A 7N solution in methanol can be used to prepare the eluent, often with a final concentration of around 1-2% of the methanolic ammonia.

    • Use a Different Stationary Phase: Switch to a more inert stationary phase.

      • Alumina (basic or neutral): Alumina is generally more suitable for basic compounds.[13]

      • Deactivated Silica: Use end-capped or polymer-based columns in HPLC which have fewer free silanol groups.[5]

dot graph TD { subgraph "Problem: Peak Tailing on Silica" A[Crude Pyridine] --> B{Silica Column}; B --> C[Severe Tailing]; end

} dot Caption: Decision tree for troubleshooting peak tailing.

Problem 2: My polar pyridine compound elutes in the void volume during Reverse-Phase (RP) HPLC.

  • Cause: The compound is too polar and has minimal hydrophobic interaction with the non-polar C18 stationary phase.[4][8]

  • Solutions:

    • Switch to HILIC: This is the most direct solution for highly polar analytes.[11]

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar compounds compared to standard C18 columns.[11]

    • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The reagent pairs with the protonated pyridine, increasing its overall hydrophobicity and thus its retention on the RP column.

Problem 3: I have low recovery of my compound after chromatography.

  • Cause: This can be due to several factors, including irreversible binding to the stationary phase or degradation during purification.[5]

  • Solutions:

    • Check for On-Column Degradation: Perform a 2D TLC analysis. Spot your sample on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear off the diagonal, it indicates your compound is degrading on the stationary phase.[5] If degradation is confirmed, switch to a less acidic or more inert stationary phase.[5]

    • Assess Binding: If using normal-phase silica, the compound may be binding irreversibly. Try the mobile phase modifications or change the stationary phase as described in Problem 1.

    • Volatility Check: Ensure your compound is not volatile and being lost during solvent evaporation.[13] Use lower temperatures and gentle nitrogen streams for solvent removal.[5]

Problem Primary Cause Recommended Solution
Peak Tailing (Normal Phase) Strong interaction with acidic silica[1]Add a basic modifier (e.g., TEA) to the eluent or use an alumina column.[13]
Elution in Void (Reverse Phase) Compound is too polar for the C18 phase[4]Switch to HILIC or use a polar-endcapped RP column.[11]
Low Recovery Irreversible binding or on-column degradation[5]Perform a 2D TLC to check for stability; switch to a more inert stationary phase.[5]
Co-eluting Impurities Similar polarity between product and impurityAdjust mobile phase pH to alter ionization and retention, or change the stationary phase (e.g., C18 to Phenyl).[5]
Recrystallization Troubleshooting

Problem 4: My compound "oils out" instead of forming crystals.

  • Cause: This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[13]

  • Solutions:

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[13][14]

    • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture, add more solvent until the oil redissolves, and then cool slowly.

    • Change Solvents: Choose a solvent with a lower boiling point.[13]

Problem 5: No crystals form, even after cooling.

  • Cause: The solution may not be sufficiently saturated, or crystallization has not been initiated.[13]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[13]

      • Seed Crystals: Add a tiny crystal of the pure compound, if available.[13]

    • Increase Concentration: Gently boil off some of the solvent to create a more saturated solution and then allow it to cool again.[13]

    • Add an Anti-Solvent: If you have your compound dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy, then add a drop of the good solvent to clarify and cool slowly.[11]

Section 3: Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Basic Pyridine

This technique is excellent for separating basic pyridine compounds from neutral or acidic impurities by leveraging their differential solubility in acidic and basic aqueous solutions.[15][16]

dot graph TD { A[Start: Crude Mixture in Organic Solvent (e.g., EtOAc)] --> B{Add 1M HCl (aq)}; B --> C{Shake & Separate Layers}; C --> D["Aqueous Layer (Protonated Pyridine Salt, R-Py-H+ Cl-)"]; C --> E["Organic Layer (Neutral/Acidic Impurities) --> Discard"]; D --> F{Cool & Basify with NaOH (aq) to pH > 9}; F --> G[Neutral Pyridine (R-Py) precipitates or oils out]; G --> H{Extract with Fresh Organic Solvent}; H --> I[Combine Organic Layers, Dry, & Evaporate]; I --> J[Pure Basic Pyridine]; } dot Caption: Workflow for acid-base extraction of a basic pyridine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (50 mL).[1]

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (25 mL). Stopper the funnel, shake vigorously for 30 seconds, and vent frequently.[1]

  • Separation: Allow the layers to separate. The basic pyridine will be protonated and move into the aqueous layer as its hydrochloride salt. Drain the lower aqueous layer into a clean flask.[1]

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the pH is greater than 9 (check with pH paper). The protonated pyridine will be neutralized to the free base.[1]

  • Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the free pyridine base back into a fresh portion of organic solvent (3 x 30 mL).[1]

  • Final Workup: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyridine compound.

Protocol 2: HILIC for Highly Polar Pyridines

This protocol provides a general starting point for purifying highly polar pyridine derivatives that are not retained by reverse-phase chromatography.[11]

Step-by-Step Methodology:

  • Column and Solvents:

    • Stationary Phase: Use a HILIC column (e.g., bare silica, diol, or amide phase).

    • Mobile Phase A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: 50:50 Acetonitrile:Water with the same buffer.

  • Sample Preparation: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 90% acetonitrile). Filter the sample through a 0.22 µm filter.[11]

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.[11]

    • Inject the sample.

    • Run a gradient from 0% to 100% Mobile Phase B over 20-30 column volumes to elute the polar compound.[1]

  • Fraction Collection and Recovery: Collect fractions and analyze their purity (e.g., by analytical HPLC). Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove residual water.[1]

References

  • Technical Support Center: Purification of Polar Fluorinated Pyridine Compounds. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Technical Support Center: Purification of Halogenated Pyridine Intermediates. Benchchem.
  • Acid Gas Extraction of Pyridine from Water. ACS Publications - American Chemical Society.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ? ResearchGate.
  • Ion chromatography. Wikipedia.
  • Pyridine. Wikipedia.
  • Introduction to Ion Exchange Chromatography. Bio-Rad.
  • Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Ion-Exchange Chromatography. Chemistry LibreTexts.
  • Ion Exchange Chromatography. Shimadzu.
  • Method for recovery of pyridine bases. Google Patents.
  • Why HILIC is what your polar compounds need for purification. Buchi.com.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Acid-Base Extraction.
  • Acid–base extraction. Wikipedia.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Reversed-phase chromatography. Wikipedia.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Reversed Phase Chromatography.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Recrystallization.
  • Formation of pyridinium salts with EWG. Reddit.
  • Reversed Phase Chromatography. Tosoh Bioscience | Separation & Purification.
  • Recrystallization.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH.
  • recrystallization, filtration and melting point.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Understanding Compound Purification Practices. Moravek.
  • Polar RP Pyridine. Redstone Separations.
  • Purification of strong polar and basic compounds. Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Chiral acidic molecularly imprinted polymer for enantio-separation of norepinephrine racemate. PubMed.
  • Puzzling Pyridine Problem Probed. ChemistryViews.
  • Chiral Synthesis via Organoboranes. 46. An Efficient Preparation of Chiral Pyridino- and Thiopheno-18-crown-6 Ligands from Enantiomerically Pure C(2)-Symmetric Pyridine- and Thiophenediols(1). PubMed.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications.
  • (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate.

Sources

Technical Support Center: Minimizing Byproduct Formation in Sonogashira Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction while minimizing the formation of common byproducts. The insights provided here are based on established mechanistic principles and field-proven strategies to enhance reaction efficiency and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent the formation of these diyne byproducts?

Answer:

The formation of symmetrical diyne byproducts, a result of Glaser coupling, is one of the most common side reactions in Sonogashira couplings.[1][2][3] This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[1] Here’s how you can mitigate this issue:

  • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling.[1] Ensure your solvent and reaction mixture are thoroughly deaerated before adding the palladium catalyst and copper source. Standard techniques include bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper cocatalyst.[1][4] While classic Sonogashira protocols rely on copper to facilitate transmetalation, numerous modern ligand systems enable efficient copper-free couplings.[5] This approach is particularly beneficial when working with sensitive substrates or when metal contamination is a concern for downstream applications.[5]

  • Choice of Base and Solvent: The reaction medium can influence the rate of homocoupling. Using a sterically hindered amine base, such as diisopropylethylamine (DIPEA) or dicyclohexylamine, can sometimes disfavor the formation of the copper acetylide dimers that lead to Glaser products.

  • Controlled Addition of Alkyne: If you must use a copper-catalyzed system, adding the terminal alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby reducing the probability of homocoupling.

Question 2: My reaction is sluggish, and I'm seeing a lot of starting bromopyridine remaining, along with some hydrodehalogenation (C-Br to C-H). What's causing this and how can I fix it?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a competing pathway that reduces the yield of your desired product. This side reaction, along with poor conversion, often points to issues with catalyst activity or stability.

  • Catalyst and Ligand Selection:

    • Electron-Rich and Bulky Ligands: For less reactive aryl bromides like bromopyridines, standard catalysts like Pd(PPh₃)₄ may not be optimal.[6] Electron-rich and sterically bulky phosphine ligands, such as P(t-Bu)₃ or XPhos, can accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination.[5][6] These ligands also help to stabilize the active Pd(0) species, preventing decomposition that can lead to hydrodehalogenation.

    • Precatalyst Choice: Using air-stable palladium precatalysts, like [DTBNpP]Pd(crotyl)Cl, can ensure a more controlled and efficient generation of the active monoligated palladium species in situ, leading to cleaner reactions at milder conditions, even at room temperature.[5]

  • Solvent and Base Combination:

    • Polar Aprotic Solvents: Solvents like DMF, NMP, or DMSO can be effective for challenging couplings, including those with bromopyridines.[5][7]

    • Base Strength: The choice of base is critical. While amine bases like triethylamine are common, stronger inorganic bases such as K₂CO₃ or Cs₂CO₃ can be more effective, especially in copper-free systems.[1] The base is responsible for neutralizing the HBr generated and, in copper-free protocols, for deprotonating the alkyne.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions like hydrodehalogenation.[8] If you are observing byproducts, consider running the reaction at a lower temperature for a longer period. For some highly active catalyst systems, reactions can even proceed efficiently at room temperature.[5]

Question 3: The reactivity of my bromopyridine seems to depend heavily on the position of the bromine atom (2-, 3-, or 4-position). Why is this, and how should I adjust my conditions accordingly?

Answer:

The electronic properties of the pyridine ring significantly influence the reactivity of the C-Br bond, and the position of the bromine atom is a key factor.

  • Electronic Effects:

    • 2- and 4-Bromopyridines: These isomers are generally more reactive in Sonogashira couplings. The electron-withdrawing nitrogen atom is in conjugation with the bromine-bearing carbon, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.

    • 3-Bromopyridine: This isomer is often less reactive because the nitrogen atom's electron-withdrawing effect is not in direct conjugation with the C-Br bond.[9]

  • Adjusting Reaction Conditions:

    • For less reactive 3-bromopyridines: You may need to employ more forcing conditions or a more active catalyst system. This could include using a stronger base, a higher reaction temperature, or a more electron-rich and bulky ligand to facilitate the oxidative addition step.[9]

    • For more reactive 2- and 4-bromopyridines: Milder conditions are often sufficient. In fact, excessively high temperatures or highly active catalysts might lead to an increase in side reactions.

The table below provides a general guideline for adjusting conditions based on the bromopyridine isomer.

Bromopyridine IsomerRelative ReactivityRecommended Strategy
2-BromopyridineHighStandard to mild conditions. Monitor for side reactions.
4-BromopyridineHighStandard to mild conditions. Similar to 2-bromo isomer.
3-BromopyridineModerate to LowMore active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). Potentially higher temperature or stronger base (e.g., K₂CO₃).

Frequently Asked Questions (FAQs)

What is the optimal palladium-to-copper ratio for reactions where copper is necessary?

A typical Pd:Cu ratio is around 1:1 to 1:2. Increasing the copper loading excessively does not always improve the reaction rate and can significantly increase the likelihood of Glaser homocoupling. It is often best to start with a lower copper loading (e.g., 1 mol% Pd, 1 mol% CuI) and optimize from there.

Can I run Sonogashira reactions of bromopyridines open to the air?

While some robust catalyst systems have been developed that are more tolerant to air, traditional Sonogashira reactions require an inert atmosphere.[1] Palladium(0) complexes are susceptible to oxidation, and as mentioned, oxygen promotes the undesirable Glaser coupling.[1] For reproducibility and to minimize byproducts, it is highly recommended to perform these reactions under an inert atmosphere of nitrogen or argon.[8]

How do I choose the right base for my reaction?

The base plays a crucial role in neutralizing the HX byproduct and, in copper-free systems, deprotonating the alkyne.[1]

  • Amine Bases (e.g., Et₃N, DIPEA): These are commonly used, often acting as both the base and a co-solvent.[1] They are generally suitable for copper-catalyzed reactions.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free protocols and can be more effective for less reactive bromides.[1] Their poor solubility in some organic solvents can be a limitation, so solvent choice is key.[7]

  • Sterically Hindered Organic Bases (e.g., TMP, (i-Pr)₂NH): These have been shown to be very effective in modern, copper-free protocols, even at room temperature.[5]

What is the general reactivity order for halides in Sonogashira couplings?

The general reactivity order for the halide is I > Br > Cl.[1][9] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which makes oxidative addition easier for iodides and bromides. While aryl chlorides are typically the most challenging substrates, specialized ligand systems have been developed to facilitate their coupling as well.[6]

Visualizing Reaction Pathways

To better understand the processes occurring in your flask, the following diagrams illustrate the key catalytic cycles and the formation of the most common byproduct.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA trans-R¹-Pd(II)(X)L₂ Pd0->Pd_OA Oxidative Addition (R¹-X) Pd_TM trans-R¹-Pd(II)(C≡CR²)L₂ Pd_OA->Pd_TM Transmetalation (from Cu cycle) Pd_IE cis-R¹-Pd(II)(C≡CR²)L₂ Pd_TM->Pd_IE Isomerization Pd_IE->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_IE->Product CuX Cu(I)X Cu_Alkyne Cu(I)-alkyne complex CuX->Cu_Alkyne H-C≡CR² Cu_Acetylide Cu(I)-C≡CR² Cu_Alkyne->Cu_Acetylide Base (-HB⁺X⁻) Cu_Acetylide->CuX To Pd Cycle Glaser_Coupling cluster_Glaser Glaser Homocoupling Pathway Cu_Acetylide 2x Cu(I)-C≡CR Diyne R-C≡C-C≡C-R Cu_Acetylide->Diyne O₂ (Oxidant) Cu_I 2x Cu(I) Diyne->Cu_I Byproduct Formation

The oxidative pathway leading to diyne byproducts.

Optimized Protocol: Copper-Free Sonogashira of 3-Bromopyridine

This protocol provides a robust starting point for the challenging coupling of 3-bromopyridine, adapted from modern, high-efficiency methods.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Di-tert-butylneopentylphosphine (DTBNpP) or similar bulky, electron-rich ligand

  • 3-Bromopyridine

  • Terminal Alkyne

  • 2,2,6,6-Tetramethylpiperidine (TMP) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (or DMF) to dissolve the catalyst and ligand. Add the 3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and the base (TMP, 2.0 eq or K₂CO₃, 2.0 eq).

  • Degassing: Bubble inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a foundational framework for troubleshooting and optimizing Sonogashira reactions of bromopyridines. Remember that each substrate combination is unique, and empirical optimization will always be a key component of successful synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo vs. 3-Bromo Pyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the vast array of heterocyclic halides, bromopyridines are indispensable synthons. This guide provides an in-depth technical comparison of the reactivity of two common isomers, 3-bromopyridine and 5-bromopyridine, in palladium-catalyzed cross-coupling reactions. By delving into the underlying electronic principles and providing supporting experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

The Electronic Landscape of Bromopyridines: A Tale of Two Isomers

The reactivity of bromopyridines in cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing effect, rendering the ring electron-deficient. This electronic pull is not uniform across the ring and is most pronounced at the α (2 and 6) and γ (4) positions. The β (3 and 5) positions are also electron-deficient, but to a lesser extent.

The key to understanding the differential reactivity of 3-bromo and 5-bromopyridine lies in the position of the bromine atom relative to the nitrogen. In 3-bromopyridine , the bromine atom is situated at a β-position, which is significantly influenced by the inductive electron-withdrawing effect of the nitrogen atom. This results in a more polarized C-Br bond and a more electrophilic carbon center, which generally accelerates the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[1][2]

Conversely, in 5-bromopyridine , the bromine atom is also at a β-position, but its electronic environment is subtly different. While still on an electron-deficient ring, the influence of the nitrogen atom at the 5-position is less pronounced compared to the 3-position. This can lead to a comparatively less electrophilic C-Br bond and potentially a slower rate of oxidative addition under identical conditions.

G Electronic Influence of Nitrogen in Bromopyridines cluster_3bromo 3-Bromopyridine cluster_5bromo 5-Bromopyridine 3-Bromo Br at C3 N_influence_3 Stronger inductive effect from N 3-Bromo->N_influence_3 C-Br_Polarity_3 More polarized C-Br bond N_influence_3->C-Br_Polarity_3 Reactivity_3 Generally higher reactivity in oxidative addition C-Br_Polarity_3->Reactivity_3 5-Bromo Br at C5 N_influence_5 Weaker inductive effect from N 5-Bromo->N_influence_5 C-Br_Polarity_5 Less polarized C-Br bond N_influence_5->C-Br_Polarity_5 Reactivity_5 Generally lower reactivity in oxidative addition C-Br_Polarity_5->Reactivity_5

Caption: Electronic differences between 3-bromo and 5-bromopyridine.

The Heart of the Reaction: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis.[3] These transformations universally proceed through a catalytic cycle involving a palladium catalyst. A generalized representation of this cycle is depicted below. The initial and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate.[4][5][6][7] The electronic nature of the aryl halide is a critical determinant of the efficiency of this step.

G Generalized Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-M) ArPd(II)XL2->Transmetalation R-M ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 3-bromo and 5-bromopyridine in three widely used cross-coupling reactions. It is important to note that the presented data is a synthesis of information from various sources, and direct side-by-side comparisons under identical conditions are limited in the literature. Nevertheless, these examples provide valuable insights into the expected reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most versatile cross-coupling methods.[8] The enhanced electrophilicity of the C-Br bond in 3-bromopyridine often translates to higher reactivity in Suzuki couplings compared to 5-bromopyridine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285[9]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-951288[10]

Note: The data for 5-bromopyridine is for a substituted derivative, which may influence reactivity. However, it serves as a relevant benchmark.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] Similar to the Suzuki coupling, the electronic factors suggest that 3-bromopyridine would be more reactive than 5-bromopyridine. However, the nature of the amine and the specific ligand-catalyst system play a crucial role and can sometimes lead to high yields for both isomers.[12][13][14]

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Amino-5-bromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001895[12]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80298[15]

Note: Data for closely related isomers are presented to illustrate typical conditions and yields.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[16] The reactivity trend generally follows that of other cross-coupling reactions, with the more electron-deficient 3-bromopyridine expected to be more reactive.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT492[17]
5-BromopyrimidinePhenylacetylenePd(OAc)₂ / P(o-tol)₃TBAClDMF1000.2585 (MW)

Note: Data for the closely related 5-bromopyrimidine is provided as a proxy for 5-bromopyridine.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

G Workflow: Suzuki-Miyaura Coupling Start Start Setup Combine 3-bromopyridine, arylboronic acid, and base in a Schlenk flask. Start->Setup Inert Evacuate and backfill with inert gas (3x). Setup->Inert Catalyst Add Pd catalyst and ligand. Inert->Catalyst Solvent Add degassed solvent. Catalyst->Solvent React Heat and stir the reaction mixture. Solvent->React Monitor Monitor progress by TLC or LC-MS. React->Monitor Workup Aqueous workup and extraction. Monitor->Workup Purify Purify by column chromatography. Workup->Purify Analyze Characterize the product (NMR, MS). Purify->Analyze End End Analyze->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a dry Schlenk flask, add 3-bromopyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 5-bromopyridine, the amine, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol: Sonogashira Coupling of 3-Bromopyridine

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry round-bottom flask, add PdCl₂(PPh₃)₂ and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous THF and triethylamine.

  • Add 3-bromopyridine and the terminal alkyne.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through Celite and wash the pad with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The comparative reactivity of 3-bromo and 5-bromopyridine in cross-coupling reactions is a nuanced topic, deeply rooted in the electronic architecture of the pyridine ring. The general trend observed is that the C-Br bond in 3-bromopyridine is more activated towards oxidative addition than that in 5-bromopyridine , often leading to faster reactions and higher yields under similar conditions. This is a direct consequence of the stronger inductive effect of the pyridine nitrogen at the 3-position.

However, it is crucial for the practicing chemist to recognize that this is a general guideline, and the specific outcomes of a cross-coupling reaction are highly dependent on a multitude of factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partner. The provided protocols offer robust starting points for the functionalization of these valuable building blocks. As catalyst technology continues to evolve, with the development of more active and specialized ligand systems, the reactivity differences between these isomers may become less pronounced, further expanding the synthetic chemist's toolbox.

References

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
  • Bouley, B., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Sivan, G., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

Navigating the Pyridine Maze: A Comparative Guide to 5-bromo-N,3-dimethylpyridin-2-amine and Other Key Brominated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of this core is paramount, and brominated pyridines have emerged as exceptionally versatile building blocks, offering a reactive handle for a multitude of cross-coupling and substitution reactions.[5][6]

This guide provides an in-depth comparison of 5-bromo-N,3-dimethylpyridin-2-amine with other commercially available and widely used brominated pyridine building blocks. We will dissect the subtle yet critical interplay of electronic and steric effects that govern their reactivity in key synthetic transformations, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.

The Subject of Focus: this compound

This compound (CAS No: 245765-66-6) is a key intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent Ozenoxacin.[7] Its structure, featuring a bromine atom at the 5-position, an N-methylamino group at the 2-position, and a methyl group at the 3-position, presents a unique combination of electronic and steric features that dictate its reactivity.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight
This compound245765-66-6C₇H₉BrN₂201.06 g/mol [7]

The Alternatives: A Structural and Reactivity Comparison

To contextualize the utility of this compound, we will compare it against two other widely used brominated pyridine building blocks: 3-amino-5-bromopyridine and 2-bromo-5-methylpyridine . These alternatives offer distinct substitution patterns that highlight the profound impact of substituent placement on reaction outcomes.

Compound NameStructureCAS NumberKey Differentiating Features
3-amino-5-bromopyridine89284-10-6Primary amino group at C3, offering a different electronic environment and potential for N-functionalization.
2-bromo-5-methylpyridine10168-00-0Bromine at the activated C2 position, lacking the C2 amino group.

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds.[8][9] The reactivity of brominated pyridines in these transformations is heavily influenced by the electronic density of the C-Br bond and the steric hindrance around the reaction center.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other drug classes.[1][3][10][11][12][13][14][15][16] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Ar-Pd(II)-Br(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=plaintext]; "Ar-Pd(II)-R(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive Elimination" [shape=plaintext]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Transmetalation" [label="R-B(OR)2, Base"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Ar-R"; "Reductive Elimination" -> "Pd(0)L2" [style=dashed]; }

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Analysis:

  • This compound: The electron-donating amino group at C2 and the methyl group at C3 increase the electron density of the pyridine ring, which can slightly deactivate it towards oxidative addition compared to pyridines with electron-withdrawing groups. However, the bromine at C5 is in a relatively unhindered position, allowing for efficient coupling.

  • 3-amino-5-bromopyridine: Similar to our primary subject, the amino group at C3 is electron-donating. The bromine at C5 is also in a favorable position for coupling. The reactivity is expected to be comparable to this compound, with minor differences due to the position of the amino group.[5]

  • 2-bromo-5-methylpyridine: The bromine at the C2 position is generally more reactive in Suzuki couplings than at the C3 or C5 positions due to the electronic influence of the pyridine nitrogen.[8] This makes 2-bromo-5-methylpyridine a highly reactive building block for this transformation.

Comparative Experimental Data (Representative Yields):

Brominated PyridineArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90~85[10]
3-amino-5-bromopyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O80~90
2-bromo-5-methylpyridine3-Fluorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100>95

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a clean, dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds.[17][18][19][20][21] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "Ar-Pd(II)-Br(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination & Deprotonation" [shape=plaintext]; "Ar-Pd(II)-NR'R''(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive Elimination" [shape=plaintext]; "Ar-NR'R''" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Ar-Pd(II)-Br(L2)"; "Ar-Pd(II)-Br(L2)" -> "Amine Coordination & Deprotonation" [label="R'R''NH, Base"]; "Amine Coordination & Deprotonation" -> "Ar-Pd(II)-NR'R''(L2)"; "Ar-Pd(II)-NR'R''(L2)" -> "Reductive Elimination"; "Reductive Elimination" -> "Ar-NR'R''"; "Reductive Elimination" -> "Pd(0)L2" [style=dashed]; }

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity Analysis:

  • This compound: The existing amino group at C2 can potentially coordinate to the palladium catalyst, which might influence the reaction rate. However, the bromine at C5 is sterically accessible, generally allowing for good reactivity.

  • 3-amino-5-bromopyridine: The primary amino group at C3 can also interact with the catalyst. In some cases, N-arylation of the starting material can be a competing side reaction if the conditions are not carefully optimized.

  • 2-bromo-5-methylpyridine: The bromine at the C2 position is highly activated towards Buchwald-Hartwig amination. The proximity of the nitrogen atom can facilitate the reaction, often leading to high yields under mild conditions.[18][20]

Comparative Experimental Data (Representative Yields):

Brominated PyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
This compoundMorpholinePd₂(dba)₃/XantphosNaOtBuToluene100~80
3-amino-5-bromopyridinePiperidinePd(OAc)₂/BINAPCs₂CO₃Toluene110~75
2-bromo-5-methylpyridineCyclohexylaminePd₂(dba)₃/BINAPNaOtBuToluene80>90[17]

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[22][23] The reactivity of brominated pyridines in SNAr is primarily governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate.


"Bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic Attack" [shape=plaintext]; "Meisenheimer Complex" [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Loss of Leaving Group" [shape=plaintext]; "Substituted Pyridine" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Bromopyridine" -> "Nucleophilic Attack" [label="Nu⁻"]; "Nucleophilic Attack" -> "Meisenheimer Complex"; "Meisenheimer Complex" -> "Loss of Leaving Group" [label="-Br⁻"]; "Loss of Leaving Group" -> "Substituted Pyridine"; }

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity Analysis:

The pyridine nitrogen is strongly electron-withdrawing, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions.[22][24]

  • This compound: The bromine is at the 5-position (meta to the nitrogen), which is generally the least activated position for SNAr on a pyridine ring. The electron-donating amino and methyl groups further deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on this substrate are expected to be challenging and require harsh conditions.

  • 3-amino-5-bromopyridine: Similar to the above, the bromine is at an unactivated position, and the amino group is electron-donating. SNAr is generally not a favorable reaction for this substrate.

  • 2-bromo-5-methylpyridine: The bromine is at the highly activated 2-position (ortho to the nitrogen). This position readily undergoes SNAr with a variety of nucleophiles, making it a superior substrate for this type of transformation compared to the other two.

Comparative Reactivity Overview:

Brominated PyridinePosition of BromineActivating/Deactivating GroupsSNAr Reactivity
This compound5 (meta)-NHMe (donating), -Me (donating)Very Low
3-amino-5-bromopyridine5 (meta)-NH₂ (donating)Very Low
2-bromo-5-methylpyridine2 (ortho)-Me (donating)High

Conclusion and Strategic Recommendations

The choice of a brominated pyridine building block is a critical decision that can significantly impact the efficiency and success of a synthetic route.

  • This compound is an excellent choice for palladium-catalyzed cross-coupling reactions at the 5-position, particularly when the final target requires the specific N,3-dimethyl-2-amino substitution pattern. Its reduced reactivity in SNAr can be an advantage, allowing for selective functionalization at other positions in a multi-step synthesis.

  • 3-amino-5-bromopyridine offers similar reactivity in cross-coupling at the 5-position but provides a primary amino group that can be further functionalized, offering greater synthetic flexibility.

  • 2-bromo-5-methylpyridine is the most reactive of the three in both Suzuki-Miyaura coupling and SNAr reactions due to the activated 2-position of the bromine. It is the ideal choice when facile introduction of a substituent at the 2-position is desired.

By understanding the nuanced interplay of electronic and steric effects, medicinal chemists can strategically select the optimal brominated pyridine building block to streamline their synthetic efforts and accelerate the discovery of new therapeutic agents.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available from: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available from: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. Available from: [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028 - ACS Publications. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available from: [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[8][17][18]triazolo[1,5-a]pyridine - Google Patents. Available from:

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers - apicule. Available from: [Link]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Available from: [Link]

  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Available from: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from: [Link]

  • 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem. Available from: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit. Available from: [Link]

  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. Available from: [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics - ACS Publications. Available from: [Link]

  • The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine | Request PDF - ResearchGate. Available from: [Link]

  • On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine: (46th communication on derivatives of pyridine and quinoline) - ResearchGate. Available from: [Link]

  • Complete set of pyridine boronic acid building blocks. - ResearchGate. Available from: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Bromination of pyridine derivatives - Google Patents.

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and development. Among these, substituted pyridines are privileged structures, frequently found in a vast array of biologically active compounds. The focus of this guide, 5-bromo-N,3-dimethylpyridin-2-amine, represents a versatile building block, where the bromine atom serves as a handle for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.

However, the inherent electronic properties of the pyridine ring, coupled with the presence of the coordinating 2-amino group, can present unique challenges for these transformations. The lone pair of the pyridine nitrogen and the adjacent amino group can potentially chelate the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[1] Therefore, the judicious selection of the palladium catalyst system, including the choice of ligand, is paramount to achieving high yields and predictable outcomes.

This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for three key cross-coupling reactions with this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and data presented herein are synthesized from established literature on structurally analogous substrates, offering a robust starting point for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[2][3] When applied to substrates like this compound, the primary challenge lies in overcoming the potential for catalyst inhibition by the nitrogen-containing heterocycle. The choice of ligand plays a critical role in stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4]

While specific data for this compound is not extensively published, robust protocols for structurally similar aminobromopyridines provide valuable guidance.[5]

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9512-1870-90A classic, reliable system for a range of aryl bromides.[5]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802-685-95Often provides higher yields and shorter reaction times due to the chelating nature of the dppf ligand.[3][6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄THF/H₂ORoom Temp or 400.5-2>90SPhos is a bulky, electron-rich ligand that can promote rapid coupling, even at lower temperatures.[7]

Yields are based on analogous 2-amino-5-bromopyridine substrates and may vary for this compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (R'-B(OH)₂) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar 5-(N,3-dimethylpyridin-2-yl) Ar' Coupling Partner L Ligand (e.g., PPh₃, dppf)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol is adapted from established procedures for similar substrates.[3][8]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of carbon-nitrogen bonds.[9][10] For substrates like this compound, this reaction is particularly valuable for introducing a wide range of primary and secondary amines. The key to a successful Buchwald-Hartwig amination lies in the selection of a bulky, electron-rich phosphine ligand that can promote the challenging reductive elimination step.[1][11]

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination

Research on the amination of 3-halo-2-aminopyridines has shown that specific palladium precatalysts and ligands are exceptionally effective.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
RuPhos PrecatalystRuPhosLiHMDSTHF651275-85Highly effective for coupling with secondary amines.[1]
BrettPhos PrecatalystBrettPhosLiHMDSTHF651265-80Outperforms other catalysts for coupling with primary amines.[1]
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-1001670-75An earlier generation catalyst, still effective for some applications.[1]

Yields are based on 3-bromo-2-aminopyridine substrates and may vary for this compound.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, often rate-limiting, step is the reductive elimination of the C-N bond.[9][10]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ Ar-Pd(II)(Br)L->[Ar-Pd(II)(NHR'R'')L]⁺Br⁻ Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]⁺Br⁻->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar 5-(N,3-dimethylpyridin-2-yl) R', R'' Amine Substituents L Ligand (e.g., RuPhos, BrettPhos)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Precatalyst

This protocol is based on the highly efficient method developed for 3-halo-2-aminopyridines.[1]

  • Reaction Setup: In a glovebox, add the RuPhos precatalyst (4 mol%) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the secondary amine (1.5 equiv.), and anhydrous THF.

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv., 1 M solution in THF).

  • Reaction: Seal the vessel and heat the mixture to 65 °C for 12 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkynes.[12][13] This reaction is typically co-catalyzed by palladium and copper(I) salts.[12] For substrates such as this compound, this transformation opens the door to a wide range of subsequent chemical manipulations.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines have been reported, providing a strong foundation for application to the target substrate.[14][15]

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes | |---|---|---|---|---|---|---|---| | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85-96 | A highly efficient system for a broad range of terminal alkynes.[14][15] | | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | i-Pr₂NH | THF | Room Temp | 3 | 80-90 | Milder conditions, suitable for heat-sensitive substrates. | | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 80-100 | 6-12 | 75-85 | A common and effective, though sometimes slower, alternative.[16] |

Yields are based on 2-amino-3-bromopyridine substrates and may vary for this compound.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (Base) Cu(I)-C≡CR->Ar-Pd(II)(Br)L₂ Enters Pd Cycle Cu(I)-C≡CR->Cu(I)Br Ar 5-(N,3-dimethylpyridin-2-yl) R Alkyne Substituent L Ligand (e.g., PPh₃)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling with Pd(CF₃COO)₂

This protocol is adapted from the optimized conditions for 2-amino-3-bromopyridines.[14][15]

  • Reaction Setup: To a round-bottom flask, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).

  • Solvent and Stirring: Add anhydrous DMF and stir for 30 minutes under a nitrogen atmosphere.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N).

  • Reaction: Heat the mixture to 100 °C for 3 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion and Recommendations

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the selection of an appropriate catalyst system.

  • For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a balance of high reactivity and stability, often providing excellent yields in short reaction times. For couplings that are particularly challenging or require milder conditions, a catalyst system based on the SPhos ligand is a superior choice.

  • For Buchwald-Hartwig aminations , the choice of ligand is dictated by the amine coupling partner. RuPhos-based precatalysts are recommended for secondary amines, while BrettPhos-based precatalysts are the top choice for primary amines.

  • For Sonogashira couplings , the Pd(CF₃COO)₂/PPh₃/CuI system has demonstrated high efficiency and broad applicability for related aminobromopyridine substrates and represents an excellent starting point for optimization.

By leveraging the experimental data and mechanistic understanding presented in this guide, researchers can more effectively navigate the challenges of cross-coupling with this valuable heterocyclic building block, accelerating the synthesis of novel compounds for drug discovery and other applications.

References

  • Gramage-Doria, R., & Abuhafez, N. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Gensch, T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(11), 1475-1488. [Link]

  • Various Authors. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Reddy, T. R., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2538-2547. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Various Authors. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NRO-Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • NRO-Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 49(38), 6614-6635. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(26), 8673-8678. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1942. [Link]

  • Various Authors. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Dunsford, J. J., et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 11, 10741-10746. [Link]

  • Various Authors. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Phosphine Ligands for the Amination of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heteroaromatic amines is a critical endeavor. The palladium-catalyzed Buchwald-Hartwig amination stands as a paramount tool for the formation of C-N bonds, particularly in the construction of complex molecules that are central to medicinal chemistry.[1] The substrate in focus, 5-bromo-N,3-dimethylpyridin-2-amine, presents a unique challenge due to the inherent electron-deficient nature of the pyridine ring and the potential for steric hindrance. The choice of the phosphine ligand is not merely a matter of preference but a crucial parameter that dictates the success, efficiency, and scope of the amination reaction.

This guide provides an in-depth, objective comparison of various classes of phosphine ligands for the amination of this compound and its close analogs. By synthesizing data from seminal literature and providing field-proven insights, this document aims to empower researchers to make informed decisions in ligand selection for this challenging yet vital transformation.

The Decisive Role of the Phosphine Ligand

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2] The phosphine ligand, bound to the palladium center, plays a pivotal role in modulating the reactivity and stability of the catalytic species throughout this cycle. Key steps influenced by the ligand include the oxidative addition of the aryl bromide to the Pd(0) complex, the subsequent coordination and deprotonation of the amine, and the final reductive elimination that furnishes the desired product and regenerates the active catalyst.[1] For electron-deficient heteroaryl halides like our target substrate, a well-chosen ligand must facilitate these steps while mitigating potential side reactions and catalyst deactivation.

Comparative Performance of Phosphine Ligands

The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of 2-amino-3-bromopyridine, a close structural isomer of our target substrate. The data, extracted from a study by D.M. Fink and coworkers, provides a valuable benchmark for predicting ligand efficacy for the amination of this compound with a secondary amine (morpholine).[3]

LigandPalladium Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)[3]
RuPhos Pd₂(dba)₃ (2) / RuPhos (4)LiHMDS (2.5)THF651671
RuPhos-precatalyst RuPhos-precatalyst (4)LiHMDS (2.5)THF651283
SPhos Pd₂(dba)₃ (2) / SPhos (4)LiHMDS (2.5)THF651676
XPhos Pd₂(dba)₃ (2) / XPhos (8)LiHMDS (2.5)THF651640
BINAP Pd₂(dba)₃ (2) / BINAP (4)LiHMDS (2.5)THF651671
BrettPhos-precatalyst *BrettPhos-precatalyst (4)LiHMDS (2.5)THF651278

*Yield for the coupling of 3-bromo-2-aminopyridine with a primary amine (cyclopentylamine), where BrettPhos outperformed RuPhos.[3]

Analysis of Ligand Classes and Mechanistic Insights

The data above reveals a clear hierarchy in ligand performance for this class of substrate. The discussion below delves into the structural and electronic properties of these ligand classes to rationalize their observed reactivity.

Bulky Biarylphosphine Ligands (The Buchwald Ligands)

This class of ligands, including RuPhos , SPhos , XPhos , and BrettPhos , has revolutionized Buchwald-Hartwig amination.[4] Their defining features are steric bulk and electron-richness, which synergistically promote the key steps of the catalytic cycle.

  • RuPhos and SPhos: These ligands consistently deliver high yields for the amination of bromopyridines with secondary amines.[3] Their bulky, electron-rich nature facilitates the crucial reductive elimination step, which is often rate-limiting, and stabilizes the monoligated Pd(0) species, the active catalyst.[5] The exceptional performance of the RuPhos precatalyst, which affords an impressive 83% yield, underscores the benefits of using well-defined, air-stable precatalysts that ensure efficient generation of the active catalytic species.[3]

  • XPhos: While a versatile and widely used ligand, XPhos shows comparatively lower efficacy in this specific context.[3] This highlights the subtlety of ligand effects, where minor structural modifications can lead to significant differences in reactivity for a given substrate.

  • BrettPhos: This ligand is a prime example of the tailored design of phosphines for specific applications. While RuPhos excels with secondary amines, BrettPhos has been shown to be superior for the monoarylation of primary amines.[3][6] This is attributed to its specific steric profile that favors the coupling of less hindered primary amines.

The general superiority of these bulky, monodentate ligands for electron-deficient heteroaryl halides can be attributed to their ability to promote the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step.[7]

Bidentate Phosphine Ligands
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): As a chelating bisphosphine ligand, BINAP can also be effective, providing a respectable 71% yield in the model reaction.[3] Bidentate ligands are thought to prevent the formation of unreactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[1] However, for many challenging substrates, the flexibility of monodentate ligands to dissociate and form highly reactive three-coordinate intermediates is often advantageous.

Ferrocene-Based Diphosphine Ligands
  • Josiphos-type Ligands: While not included in the direct comparative study for 3-bromo-2-aminopyridine, Josiphos ligands are a powerful class of ferrocene-based diphosphines known for their high efficiency in various catalytic transformations, including Buchwald-Hartwig amination. They have demonstrated high activity for the coupling of challenging substrates, including heteroaryl chlorides. Their unique bite angle and electronic properties, conferred by the ferrocene backbone, can lead to highly active catalysts.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound. These are intended as a robust starting point for optimization.

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results and reproducibility.

  • The choice of base is critical; while strong bases like NaOtBu or LiHMDS are often effective, for base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be preferable.[8]

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine) using RuPhos Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv, as a 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound and the RuPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous THF via syringe.

  • Add the morpholine via syringe.

  • Add the LiHMDS solution dropwise via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 65-80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with a Primary Amine (e.g., Cyclopentylamine) using BrettPhos Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Cyclopentylamine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the BrettPhos Pd G3 precatalyst, and sodium tert-butoxide to a Schlenk tube or microwave vial.

  • Add anhydrous toluene, followed by the cyclopentylamine.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Catalytic Cycle and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination->Pd(II)-Amido Complex Deprotonation Product Product Pd(II)-Amido Complex->Product Reductive Elimination H-Base+ H-Base+ Pd(II)-Amido Complex->H-Base+ Regenerated Pd(0)L Regenerated Pd(0)L Product->Regenerated Pd(0)L Ar-NR2 Ar-NR2 Product->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Base Base Base->Pd(II)-Amido Complex Catalyst Catalyst Intermediate Intermediate Experimental Workflow start Start setup Reaction Setup: - Add aryl halide, catalyst, ligand, and base - Inert atmosphere start->setup reagents Add Solvent and Amine setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Workup: - Quench reaction - Extraction reaction->workup purification Purification: (Column Chromatography) workup->purification product Final Product purification->product end End product->end

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for C-C Bond Formation with 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The palladium-catalyzed cross-coupling reaction is an indispensable tool in this endeavor, with the Suzuki-Miyaura and Stille couplings standing out as two of the most powerful methods for carbon-carbon bond formation.[1][2] This guide provides an in-depth comparison of these two stalwart reactions for a particularly relevant and challenging substrate: 5-bromo-N,3-dimethylpyridin-2-amine.

The choice of coupling strategy for this substrate is not trivial. The pyridine core, an electron-deficient heteroaromatic system, can influence catalyst activity. More significantly, the presence of a free amine group introduces potential complications, such as catalyst inhibition or undesired side reactions, a common concern in coupling chemistry.[3] This guide will dissect the nuances of applying Suzuki and Stille couplings to this molecule, offering a rationale-driven analysis to inform your synthetic strategy. We will explore the mechanistic underpinnings of each reaction, weigh their respective advantages and disadvantages, and provide detailed, field-tested experimental protocols.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is arguably the most widely used cross-coupling method in both academic and industrial settings.[4][5] Its popularity stems from the operational simplicity, high functional group tolerance, and the generally low toxicity of its organoboron reagents.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A critical distinction from the Stille coupling is the necessity of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[6]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²-B(OR)₂(Base)]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Application to this compound

For our specific substrate, the electron-rich nature of the aminopyridine ring can be beneficial. However, the primary amine functionality often necessitates careful selection of reaction conditions to avoid catalyst poisoning or the need for protecting groups.[3] Fortunately, numerous modern protocols have demonstrated successful couplings on unprotected anilines and aminopyridines.[3][10][11]

Advantages:

  • Low Toxicity: Organoboron reagents are significantly less toxic than the organostannanes used in Stille couplings.[6]

  • Reagent Stability: Many boronic acids and their ester derivatives are air- and moisture-stable solids, making them easy to handle and store.[7][12]

  • Green Chemistry: The byproducts (borates) are generally water-soluble and easily removed, aligning well with green chemistry principles.

  • Commercial Availability: A vast library of diverse boronic acids and esters is commercially available, facilitating rapid library synthesis.

Disadvantages:

  • Base Sensitivity: The requirement for a base can be detrimental to sensitive functional groups on either coupling partner.

  • Protodeboronation: Boronic acids can be susceptible to decomposition via protodeboronation, especially under harsh basic conditions, which can reduce reaction efficiency.[12]

  • Reaction Optimization: Finding the optimal combination of palladium source, ligand, base, and solvent can sometimes be challenging for complex substrates.

The Stille Coupling: A Robust and Versatile Alternative

The Stille reaction, which couples an organostannane with an organic halide, is another cornerstone of C-C bond formation.[1][13] While concerns over tin toxicity have somewhat diminished its use in favor of the Suzuki coupling, it remains a highly effective and often superior method for complex molecule synthesis due to its remarkable functional group tolerance.[14][15]

Mechanistic Rationale

The catalytic cycle of the Stille coupling mirrors the Suzuki reaction in its fundamental steps but does not typically require a base for activation.[13][16] The transmetalation step proceeds directly from the neutral organostannane. The rate of transmetalation is influenced by the organic groups on the tin atom, with sp²-hybridized groups (like aryl and vinyl) transferring most readily.[13]

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-SnR₃ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Stannane R²-SnR₃ Stannane->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 2: Simplified Catalytic Cycle of the Stille Coupling.
Application to this compound

The Stille coupling's key advantage for this substrate is its neutrality. The absence of a strong base minimizes potential side reactions involving the amine or other sensitive functionalities. Organostannanes are generally stable to air and moisture and are compatible with a wide array of functional groups.[13][17]

Advantages:

  • High Functional Group Tolerance: The reaction conditions are typically neutral and mild, making it compatible with a broad range of sensitive functional groups.[1][14]

  • No Base Required: Eliminates complications arising from base-sensitive substrates.

  • Robustness: Stille reactions are often reliable and less sensitive to trace impurities compared to other coupling methods.

  • Predictable Reactivity: The transfer rate of groups from tin is well-established (alkynyl > vinyl > aryl >> alkyl), allowing for selective couplings.[13]

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic and require careful handling and disposal.[13][15][18]

  • Stoichiometric Tin Byproducts: The reaction produces stoichiometric amounts of organotin halides, which can be difficult to remove from the desired product, often requiring specific workup procedures.[17][19]

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[13][17]

Head-to-Head Performance Comparison

FeatureSuzuki-Miyaura CouplingStille CouplingAdvantage for this compound
Nucleophile Organoboronic acid/esterOrganostannaneSuzuki : Lower toxicity and easier byproduct removal.
Toxicity LowHigh[13][15]Suzuki
Reaction Conditions Requires base (e.g., K₂CO₃, K₃PO₄)Generally neutral, additives like LiCl or Cu(I) can be used[16]Stille : Avoids potential base-mediated side reactions.
Functional Group Tolerance High, but can be limited by base sensitivity[6]Excellent, one of the best among cross-coupling reactions[1][14]Stille : More robust for complex, multi-functionalized molecules.
Byproduct Removal Generally easy (water-soluble borates)Difficult (lipophilic organotin halides)[17][19]Suzuki
Reagent Availability Excellent, vast commercial librariesGood, but less diverse than boronic acidsSuzuki
Side Reactions Protodeboronation[12]Homocoupling of stannane[13][17]Dependent on specific substrates and conditions.

Experimental Protocols

The following protocols are model procedures synthesized from established literature for similar aminopyridine substrates.[20][21][22] Optimization will likely be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for coupling arylboronic acids with bromopyridines bearing amine functionalities.[20][21]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

This protocol is based on general conditions for Stille couplings involving heteroaryl bromides.[16][17]

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(aryl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, flame-dried round-bottom flask, add this compound (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

  • Add the organostannane reagent (1.1 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Reaction times are typically 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove tin byproducts, dissolve the crude residue in a suitable solvent and stir with a saturated aqueous solution of potassium fluoride (KF) for at least one hour.[19]

  • Filter the resulting precipitate (tributyltin fluoride) and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are formidable methods for the synthesis of derivatives of this compound. The choice between them hinges on the specific priorities of the project.

  • For early-stage discovery, diversity-oriented synthesis, and projects where green chemistry is a priority, the Suzuki-Miyaura coupling is the recommended starting point. The low toxicity, ease of byproduct removal, and the vast commercial availability of boronic acids make it a more practical and high-throughput friendly option.

  • For late-stage synthesis of complex molecules with multiple sensitive functional groups, the Stille coupling should be strongly considered. Its exceptional functional group tolerance and robust nature under neutral conditions can provide a more reliable path to the target molecule, justifying the additional challenges of handling toxic reagents and purifying the final product.[14]

Ultimately, the optimal choice may require empirical evaluation. The protocols provided herein offer a solid, evidence-based starting point for your investigations into the C-C functionalization of this important heterocyclic building block.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts website. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal website. [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Lu, Y. C., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Scaife, J. R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2337-2347. [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • Brydson, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3090-3098. [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal website. [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from NROChemistry website. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal website. [Link]

  • Ali, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Organoborons | Frontier Specialty Chemicals. (n.d.). Retrieved from Frontier Specialty Chemicals website. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. (2025). ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. (2017). RSC Publishing. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009). Semantic Scholar. [Link]

  • Grob, J. E., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(12), 3178-3181. [Link]

  • Campeau, L.-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(24), 5143-5147. [Link]

  • An efficient method for removing organotin impurities. (2020). SHANDONG LOOK CHEMICAL. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 78, 123. [Link]

Sources

A Researcher's Guide to the Spectroscopic Transformation of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis of novel chemical entities, particularly within drug development, a thorough understanding of the spectroscopic characteristics of key intermediates and their subsequent products is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-bromo-N,3-dimethylpyridin-2-amine, a versatile heterocyclic building block, and its transformation products derived from two of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The strategic placement of the bromine atom at the 5-position, activated by the electron-donating amino group at the 2-position, makes this scaffold an ideal substrate for palladium-catalyzed reactions. By leveraging this reactivity, chemists can introduce diverse functionalities, leading to novel compounds with potential biological activity. This guide will elucidate the expected shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as the bromine atom is substituted, providing a predictive framework for reaction monitoring and product characterization.

The Spectroscopic Profile of the Starting Material: this compound

Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signals and Features
¹H NMR (CDCl₃, 400 MHz)δ ~7.9-8.1 (d, 1H, H-6), δ ~7.4-7.6 (d, 1H, H-4), δ ~3.1 (s, 3H, N-CH₃), δ ~2.2 (s, 3H, 3-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~158-160 (C2), δ ~148-150 (C6), δ ~140-142 (C4), δ ~118-120 (C3), δ ~105-107 (C5-Br), δ ~30 (N-CH₃), δ ~18 (3-CH₃)
IR (KBr, cm⁻¹)~3400-3300 (N-H stretch, if primary/secondary amine analog), ~2950-2850 (C-H stretch), ~1600-1580 (C=C/C=N stretch), ~1100-1000 (C-N stretch), ~600-500 (C-Br stretch)
Mass Spec. (EI)M⁺ at m/z 200/202 (characteristic 1:1 bromine isotope pattern), fragmentation by loss of CH₃ (M-15) and Br (M-79/81).

The rationale for these predictions stems from the analysis of similar structures. For instance, the downfield chemical shifts of the pyridine ring protons are characteristic, with the proton adjacent to the nitrogen (H-6) being the most deshielded.[1] The bromine atom's electron-withdrawing inductive effect and its position on the ring are key determinants of the precise chemical shifts.

Reaction 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][4][5] In this illustrative example, we will couple this compound with phenylboronic acid to yield N,3-dimethyl-5-phenylpyridin-2-amine .

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine substrates.[3][4]

  • Reaction Setup : In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction : Vigorously stir the reaction mixture at 85-95 °C.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Spectroscopic Comparison: Pre- vs. Post-Suzuki Coupling

The replacement of the bromine atom with a phenyl group induces significant and predictable changes in the spectroscopic data.

Table of Comparative Spectroscopic Data: Suzuki Reaction

Analyte Technique Key Signature Interpretation
Starting Material ¹H NMRδ ~7.4-7.6 (d, 1H, H-4)Proton on a bromine-substituted carbon.
Product ¹H NMRδ ~7.2-7.5 (m, 5H, Ar-H)Appearance of signals for the new phenyl group.
Starting Material ¹³C NMRδ ~105-107 (C5-Br)Carbon attached to bromine, shielded.
Product ¹³C NMRδ ~130-140 (Ar C-ipso), ~127-129 (Ar C-H)Disappearance of the C-Br signal and appearance of new aromatic carbon signals. The C5 signal will shift downfield.
Starting Material Mass Spec.M⁺ at m/z 200/202 (1:1 ratio)Characteristic bromine isotope pattern.
Product Mass Spec.M⁺ at m/z 198Absence of the bromine isotope pattern.
Starting Material IR~600-500 cm⁻¹C-Br stretching frequency.
Product IRAbsentDisappearance of the C-Br stretch.

The most telling changes are the appearance of the phenyl proton signals in the ¹H NMR spectrum, the disappearance of the C-Br carbon signal and appearance of new aromatic signals in the ¹³C NMR spectrum, and the loss of the characteristic bromine isotope pattern in the mass spectrum.

Reaction 2: Buchwald-Hartwig Amination with Morpholine

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[6][7] Here, we couple our starting material with morpholine to form N,3-dimethyl-5-(morpholin-4-yl)pyridin-2-amine .

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridines.[6][8]

  • Reaction Setup : To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere : Evacuate and backfill the tube with argon. Repeat this cycle three times.

  • Solvent and Amine Addition : Under the inert atmosphere, add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction : Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by LC-MS or TLC.

  • Work-up : Once the reaction is complete, cool to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Spectroscopic Comparison: Pre- vs. Post-Buchwald-Hartwig Amination

The introduction of the morpholine moiety results in a distinct set of spectroscopic changes.

Table of Comparative Spectroscopic Data: Buchwald-Hartwig Reaction

Analyte Technique Key Signature Interpretation
Starting Material ¹H NMRδ ~7.4-7.6 (d, 1H, H-4)Proton on a bromine-substituted carbon.
Product ¹H NMRδ ~3.8-4.0 (t, 4H, -O-CH₂-), ~3.0-3.2 (t, 4H, -N-CH₂-)Appearance of characteristic morpholine proton signals.
Starting Material ¹³C NMRδ ~105-107 (C5-Br)Carbon attached to bromine.
Product ¹³C NMRδ ~66-68 (-O-CH₂-), ~48-50 (-N-CH₂-)Disappearance of the C-Br signal and appearance of morpholine carbon signals. The C5 signal will shift significantly downfield due to the attached nitrogen.
Starting Material Mass Spec.M⁺ at m/z 200/202 (1:1 ratio)Characteristic bromine isotope pattern.
Product Mass Spec.M⁺ at m/z 207Absence of the bromine isotope pattern.
Starting Material IR~600-500 cm⁻¹C-Br stretching frequency.
Product IRAbsentDisappearance of the C-Br stretch.

In this transformation, the most definitive spectroscopic evidence for a successful reaction is the appearance of the two characteristic triplet signals for the morpholine protons in the ¹H NMR spectrum, the corresponding new signals in the ¹³C NMR spectrum, and the loss of the bromine isotopic pattern in the mass spectrum, with the molecular ion peak shifting to m/z 207.

Visualizing the Synthetic Pathways

To further clarify the transformations discussed, the following diagrams illustrate the reaction workflows.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Product & Analysis Start This compound + Phenylboronic Acid Solvent Dioxane/Water Start->Solvent Dissolve Catalyst Pd(PPh₃)₄ Base (K₃PO₄) Catalyst->Solvent Conditions Heat (85-95 °C) Inert Atmosphere Solvent->Conditions React Product N,3-dimethyl-5-phenylpyridin-2-amine Conditions->Product Yields Analysis NMR, MS, IR Product->Analysis Characterize

Caption: Workflow for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Product & Analysis Start This compound + Morpholine Solvent Toluene Start->Solvent Dissolve Catalyst Pd₂(dba)₃ / Xantphos Base (NaOtBu) Catalyst->Solvent Conditions Heat (100-110 °C) Inert Atmosphere Solvent->Conditions React Product N,3-dimethyl-5-(morpholin-4-yl)pyridin-2-amine Conditions->Product Yields Analysis NMR, MS, IR Product->Analysis Characterize

Caption: Workflow for the Buchwald-Hartwig Amination.

Conclusion

This guide provides a predictive and comparative spectroscopic framework for researchers utilizing this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the expected changes in NMR, IR, and MS data, scientists can more efficiently monitor reaction progress, confirm product identity, and accelerate their research and development efforts. The provided protocols, adapted from robust literature precedents, offer a reliable starting point for the synthesis of novel substituted aminopyridine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5-bromo-N,3-dimethylpyridin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 5-bromo-N,3-dimethylpyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical agents, including the antibacterial Ozenoxacin.[1] Consequently, the rigorous assessment of its purity is a non-negotiable step to control for process-related impurities and degradation products that could compromise the final drug substance.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy.[2][3] This guide provides an in-depth comparison of HPLC methodologies, a detailed, field-tested experimental protocol for a validated Reversed-Phase (RP-HPLC) method, and the scientific rationale behind each critical parameter. We will explore the significant advantages offered by Ultra-Performance Liquid Chromatography (UPLC) and ground our discussion in the validation principles mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]

The Analytical Challenge: Taming the Pyridine Ring

This compound is a substituted pyridine, a class of heterocyclic aromatic amines. Its basic nature, stemming from the nitrogen atom in the pyridine ring (pKa ≈ 5-6), presents a specific analytical challenge.[6][7] On standard silica-based reversed-phase columns, basic analytes can interact ionically with residual acidic silanol groups on the silica surface, leading to poor chromatographic performance, most notably peak tailing. This can obscure the detection and quantification of closely eluting impurities.

Therefore, the primary objective of method development is to mitigate these secondary interactions to achieve symmetrical, well-resolved peaks, ensuring that all potential impurities are accurately accounted for.

Comparative Analysis: HPLC vs. UPLC for Impurity Profiling

While traditional HPLC is a robust and reliable workhorse, the advent of UPLC has revolutionized chromatographic separations. UPLC systems utilize columns packed with sub-2 µm particles, which operate at significantly higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[8] This fundamental difference provides substantial performance gains.[9][10][11][12]

Parameter Conventional HPLC (5 µm particles) UPLC (sub-2 µm particles) Advantage & Rationale
Analysis Time ~15-30 minutes~2-5 minutesUPLC . The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter columns without sacrificing resolution, dramatically increasing sample throughput.[10]
Resolution GoodExcellentUPLC . The increased efficiency of sub-2 µm particles leads to narrower peaks, allowing for superior separation of closely related impurities from the main analyte peak.[9]
Sensitivity (LOD/LOQ) ModerateHighUPLC . Narrower peaks result in a greater peak height for a given mass, leading to an improved signal-to-noise ratio and lower detection limits.[9][13]
Solvent Consumption HighLow (up to 70-80% reduction)UPLC . Faster run times and lower flow rates significantly reduce the volume of mobile phase required per analysis, leading to greener and more cost-effective methods.[12]
Operating Pressure Lower (~2000-4000 psi)Higher (~8000-15000 psi)HPLC . Requires less specialized, lower-pressure rated instrumentation. UPLC requires systems engineered to handle extreme backpressure.[8]

For high-throughput screening and in-depth impurity profiling where the separation of trace components is critical, UPLC is the demonstrably superior technology. However, a well-validated HPLC method remains a perfectly suitable and widely accessible alternative for routine quality control.

A Validated RP-HPLC Method for Purity Determination

This protocol details a robust, validated reversed-phase HPLC method designed to provide excellent peak shape and resolution for this compound and its potential impurities.

Instrumentation & Consumables
  • Chromatography System: An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC). The end-capping is critical to shield residual silanols and minimize peak tailing.[7]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and analytical-grade Phosphoric Acid (H₃PO₄) or Formic Acid.

Chromatographic Conditions: The Rationale
Parameter Setting Justification
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier (pH ≈ 2-3) protonates the basic pyridine nitrogen, ensuring a single ionic species. It also protonates surface silanols, minimizing ionic interactions and dramatically improving peak symmetry.[7] Phosphoric acid provides excellent buffering capacity.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and ensures the main, more hydrophobic analyte peak is eluted with a good shape within a reasonable time.[14]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nmAromatic and pyridine-containing compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. A DAD can be used to scan for the optimal wavelength and confirm peak purity.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Solution Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the sample is used to ensure the detection of trace-level impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A & B) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Blank, Standard(s) & Sample(s) prep_sample->inject equilibrate->sst sst->sst sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for the HPLC purity determination of a synthesized compound.

System Suitability Testing (SST): The Self-Validation Check

Before analyzing any samples, the system's performance must be verified. This is a non-negotiable part of any validatable analytical procedure.[3][15]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Peak Area RSD: The relative standard deviation (RSD) of the peak areas for the main analyte should be ≤ 2.0%.

    • Tailing Factor (T): Should be between 0.8 and 1.5. This is a critical measure of peak symmetry.

    • Theoretical Plates (N): Should be ≥ 2000. This indicates column efficiency.

Method Validation: Ensuring Trustworthiness via ICH Q2(R1)

A fully developed analytical method must be validated to prove it is suitable for its intended purpose.[2][16] The validation should be performed according to ICH Q2(R1) guidelines.[4][5][17]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using DAD) should pass. Resolution between the main peak and the closest impurity should be > 1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of standard concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery of a spiked analyte into a blank matrix should be within 98.0% - 102.0%.
Precision (Repeatability)To show the consistency of results for multiple analyses of the same sample under the same conditions.RSD of peak areas for ≥ 6 replicate sample preparations should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C temperature).System suitability parameters should remain within acceptance criteria.
Logical Relationships in Method Development

The success of the purity assessment is contingent on the logical interplay between various chromatographic parameters.

HPLC_Logic cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes pH Mobile Phase pH Resolution Resolution pH->Resolution Affects Selectivity PeakShape Peak Shape pH->PeakShape Strongly Affects (Tailing) Organic Organic % (Gradient) Organic->Resolution Controls Elution RunTime Run Time Organic->RunTime Directly Controls Column Column Chemistry (e.g., C18, Phenyl) Column->Resolution Primary Driver of Selectivity Column->PeakShape Affects Tailing Temp Temperature Temp->Resolution Can alter selectivity Temp->RunTime Affects Viscosity Sensitivity Sensitivity Resolution->Sensitivity Affects S/N

Caption: Interdependence of key HPLC parameters and their effect on performance outcomes.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. A well-developed and validated Reversed-Phase HPLC method, particularly when executed on a UPLC platform, provides the necessary performance to ensure product quality. By carefully selecting a C18 column and employing an acidified mobile phase, analysts can overcome the challenges associated with basic pyridine compounds to achieve excellent resolution and peak symmetry. Adherence to the validation principles outlined in ICH Q2(R1) ensures that the method is trustworthy and fit for its intended purpose in the rigorous environment of pharmaceutical development.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC vs UPLC: Key Differences & Applications. Lab Tech. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][6][18]triazolo[1,5-a]pyridine. Google Patents.

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. ACS Catalysis. [Link]

  • Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes. Journal of the American Chemical Society. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Apicule. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Arkivoc. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

Sources

A Comparative Guide to the Structural Verification of 5-bromo-N,3-dimethylpyridin-2-amine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. For novel pyridine derivatives such as 5-bromo-N,3-dimethylpyridin-2-amine, which serves as a key intermediate in the synthesis of active pharmaceutical ingredients like Ozenoxacin, precise structural verification is paramount.[1] This guide provides an in-depth comparison of analytical techniques for structural elucidation, emphasizing the authoritative power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis against other widely used spectroscopic methods.

The Imperative of Unambiguous Structure Determination

The journey from a synthesized molecule to a potential drug candidate is fraught with challenges, primary among them being the definitive confirmation of its chemical structure. An incorrect structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule.[2][3]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice.[5] When a beam of monochromatic X-rays strikes a crystal, it is diffracted into a unique pattern of spots.[6][7] By analyzing the intensities and positions of these diffracted spots, a three-dimensional model of the electron density within the crystal can be generated, from which the atomic structure of the molecule can be determined.[6]

The path from a synthesized compound to a refined crystal structure involves several critical steps, each demanding meticulous attention to detail.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution evaporation Slow Evaporation or Vapor Diffusion dissolution->evaporation crystal_formation Formation of High-Quality Single Crystals evaporation->crystal_formation mounting Mount Crystal on Diffractometer crystal_formation->mounting xray_exposure Expose to Monochromatic X-ray Beam mounting->xray_exposure data_collection Collect Diffraction Pattern xray_exposure->data_collection phase_problem Solve the Phase Problem data_collection->phase_problem electron_density Generate Electron Density Map phase_problem->electron_density model_building Build Atomic Model electron_density->model_building refinement Refine Structure model_building->refinement validation Validate Structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Synthesis and Purification: Synthesize this compound or its derivatives using established methods.[8][9] Purify the compound to the highest possible degree using techniques like column chromatography or recrystallization, as impurities can significantly hinder crystal growth.

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[10]

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed chamber containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[10]

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal, ideally between 0.1 and 0.3 mm in size, that is free of cracks and other defects.[5]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[11]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[4]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[6]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" to obtain an initial electron density map.[6] For small molecules, direct methods are often successful.[6]

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.

    • Validate the final structure using established crystallographic metrics.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical methods are indispensable for routine characterization and for providing complementary information.

TechniqueInformation ProvidedSample RequirementsThroughputKey Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[4][5]High-quality single crystal (0.1-0.3 mm).[5]Low to MediumCrystal growth can be a major bottleneck.[3][6]
NMR Spectroscopy Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes.[12][13]Soluble sample (mg scale).[14]HighDoes not provide direct 3D structure; interpretation can be complex for highly substituted molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[15][16]Small amount of sample (µg to ng).HighDoes not provide stereochemical information; isomers can be difficult to distinguish.[17]
Infrared (IR) Spectroscopy Presence of functional groups.[18]Solid or liquid sample (mg scale).HighProvides limited information on the overall molecular structure.

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[12] For this compound derivatives, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly informative. Protons alpha to the nitrogen (position 6) will be the most deshielded, while those beta and gamma will appear at progressively higher fields.[12] The methyl groups will appear as singlets in characteristic regions.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and for establishing long-range correlations, which can help piece together the molecular structure.[13]

While NMR is excellent for confirming the presence of key structural motifs and connectivity, it does not directly provide the three-dimensional arrangement of atoms in space.

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.[19] For pyridine derivatives, fragmentation often involves the pyridine ring and its substituents.[15][17] However, MS generally cannot distinguish between isomers that have the same mass and elemental composition.

The Synergy of Techniques: A Holistic Approach

The most robust approach to structure verification involves the integration of multiple analytical techniques.

Structure Verification Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_conclusion Conclusion synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir xrd X-ray Crystallography (3D Structure) synthesis->xrd If crystals available structure Verified Structure nmr->structure ms->structure ir->structure xrd->structure

Caption: Integrated approach to structure verification.

Conclusion

For the definitive structural verification of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that cannot be achieved by other techniques alone.[2][3] While NMR, MS, and IR spectroscopy are essential tools for routine characterization and for providing complementary structural information, the unambiguous determination of the three-dimensional atomic arrangement relies on the successful outcome of an X-ray diffraction experiment. In the high-stakes environment of drug discovery and development, the investment in obtaining a crystal structure is a critical step that validates the synthetic route, confirms the molecular identity, and provides the foundational knowledge for understanding biological activity.

References

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Single Crystal X-ray Diffraction. University of York. Available at: [Link]

  • 7.3: X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Available at: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[5][15][16]triazolo[1,5-a]pyridine. Google Patents. Available at:

  • Single Crystal X-ray Diffractometers. Bruker. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Examples of common challenges encountered when using X-ray crystal structures. ResearchGate. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link]

  • Investigating X-ray damage to small molecular crystals. Diamond Light Source. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. apicule. Available at: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]

  • Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • NMR in pyridine no meta splitting. Chemistry Stack Exchange. Available at: [Link]

  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. John Wiley & Sons, Ltd. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

  • 5-Bromo-N3-phenylpyrazine-2,3-diamine. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Library Synthesis: Benchmarking the Performance of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Aminopyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent ability to engage in a multitude of biological interactions makes it a highly sought-after motif in the design of novel drugs. The generation of diverse chemical libraries around this core is a cornerstone of hit-to-lead and lead optimization campaigns. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth performance benchmark of 5-bromo-N,3-dimethylpyridin-2-amine , a versatile building block for library synthesis. We will objectively compare its reactivity and utility against a selection of commercially available, structurally related alternatives. This analysis is grounded in experimental data from established synthetic protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.

The Subject of Analysis: this compound

This compound is a highly functionalized building block offering multiple avenues for diversification. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the N-methyl and 3-methyl groups provide steric and electronic modulation, influencing both reactivity and the final compound's biological activity. This building block is a key intermediate in the synthesis of the antibacterial agent Ozenoxacin, highlighting its pharmaceutical relevance.[2]

PropertyValue
IUPAC Name This compound
CAS Number 245765-66-6
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol

The Alternatives: A Comparative Landscape

For a comprehensive evaluation, we have selected three commercially available alternatives that represent common structural variations of the 2-amino-5-bromopyridine scaffold.

Compound NameStructureKey Differentiating Features
Alternative A: 2-amino-5-bromopyridine Unsubstituted amino group, offering a site for further derivatization.
Alternative B: 2-amino-5-bromo-3-methylpyridine Primary amino group with a methyl substituent on the pyridine ring.
Alternative C: 2,5-dibromo-3-methylpyridine A second bromine atom at the 2-position, enabling sequential or differential coupling reactions.

Performance Benchmark in Library Synthesis: A Head-to-Head Comparison

The utility of these building blocks in library synthesis is primarily determined by their performance in robust and versatile chemical transformations. We will focus on two of the most widely employed methods in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent in many classes of drugs.[4] The efficiency of this reaction is highly dependent on the electronic and steric nature of the bromopyridine substrate.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

The following protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of brominated aminopyridines.[5][6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromopyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) solvent Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent heating Heat under Inert Atmosphere (e.g., 85-95 °C, 12-18 h) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up (e.g., EtOAc, H₂O, Brine) monitoring->extraction purification Column Chromatography extraction->purification

Caption: Standardized workflow for Suzuki-Miyaura coupling in library synthesis.

Comparative Performance Data (Suzuki-Miyaura Coupling)

The following table summarizes representative yields for the Suzuki-Miyaura coupling of our subject compound's close analogs with various arylboronic acids. This data provides a strong predictive benchmark for the performance of this compound.

Building Block (Analog)Arylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
5-bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[5]
5-bromo-2-methylpyridin-3-amine 4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[5]
5-bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[5]
5-bromo-2-methylpyridin-3-amine 4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78[5]

Expert Insights:

The N-methylation in This compound is expected to have a minimal impact on the electronic properties of the pyridine ring compared to its primary amine counterpart, suggesting that it will exhibit comparable to slightly higher reactivity in Suzuki-Miyaura couplings due to increased electron density from the N-methyl group. The 3-methyl group provides a moderate steric hindrance, which can be beneficial in preventing unwanted side reactions.

Alternative A (2-amino-5-bromopyridine) , lacking the methyl substituents, is anticipated to be slightly less reactive due to lower electron density on the pyridine ring. However, its primary amino group offers a handle for post-coupling derivatization.

Alternative B (2-amino-5-bromo-3-methylpyridine) serves as an excellent direct comparison for the effect of N-methylation. We predict similar reactivity to our subject compound.

Alternative C (2,5-dibromo-3-methylpyridine) presents an opportunity for sequential couplings. The 2-bromo position is generally more reactive towards nucleophilic substitution, which could allow for selective amination at C2 followed by a Suzuki coupling at C5.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of arylamines, a critical moiety in a vast number of pharmaceuticals.[7] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Experimental Protocol: Standardized Buchwald-Hartwig Amination

The following protocol is a generalized procedure for the Buchwald-Hartwig amination of brominated aminopyridines.[8]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in a Schlenk tube: - Bromopyridine (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) - Pd Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., BINAP, 4 mol%) solvent Add Anhydrous Solvent: (e.g., Toluene) reagents->solvent heating Heat under Inert Atmosphere (e.g., 80-110 °C, 16-24 h) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Work-up (e.g., EtOAc, sat. NH₄Cl) monitoring->extraction purification Column Chromatography extraction->purification

Caption: Standardized workflow for Buchwald-Hartwig amination in library synthesis.

Comparative Performance Data (Buchwald-Hartwig Amination)

Building Block (Analog)AmineCatalyst/LigandBaseSolventYield (%)Reference
2-bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene60[2]
3-bromo-2-aminopyridine CyclopentylamineBrettPhos-precatalystLiHMDSToluene78[9]
3,5-dibromopyridine Pyrrolidine (Microwave)NoneNoneNMP/Toluene55[10]

Expert Insights:

The N-methyl group in This compound may slightly increase the steric hindrance around the nitrogen, potentially influencing the choice of ligand for optimal performance in Buchwald-Hartwig amination. However, the increased electron-donating character should favor the oxidative addition step of the catalytic cycle.

Alternative A (2-amino-5-bromopyridine) , with its unsubstituted amino group, can act as both a substrate and a potential ligand for the palladium catalyst, which may require careful optimization of reaction conditions to avoid catalyst inhibition.

Alternative B (2-amino-5-bromo-3-methylpyridine) is expected to exhibit similar reactivity to our subject compound, making it a valuable comparator.

Alternative C (2,5-dibromo-3-methylpyridine) offers the potential for selective mono- or di-amination depending on the reaction conditions, allowing for the generation of diverse structural motifs.

Visualization of Chemical Space

The choice of building block significantly impacts the accessible chemical space for a given library. The following diagram illustrates the potential for diversification from our subject compound and its alternatives.

Chemical_Space cluster_main This compound cluster_altA Alternative A: 2-amino-5-bromopyridine cluster_altB Alternative B: 2-amino-5-bromo-3-methylpyridine cluster_altC Alternative C: 2,5-dibromo-3-methylpyridine cluster_products Library Members main 5-bromo-N,3-dimethyl- pyridin-2-amine suzuki_prod Suzuki Products (Bi-aryl Aminopyridines) main->suzuki_prod Suzuki buchwald_prod Buchwald-Hartwig Products (Di- and Tri-aminopyridines) main->buchwald_prod Buchwald altA 2-amino-5-bromopyridine altA->suzuki_prod Suzuki altA->buchwald_prod Buchwald post_coupling_prod Post-Coupling Derivatization (Amides, Ureas, etc.) altA->post_coupling_prod N-functionalization altB 2-amino-5-bromo- 3-methylpyridine altB->suzuki_prod Suzuki altB->buchwald_prod Buchwald altC 2,5-dibromo-3-methylpyridine altC->suzuki_prod Sequential Suzuki altC->buchwald_prod Sequential Buchwald

Sources

A Senior Application Scientist's Guide to Alternatives for 5-bromo-N,3-dimethylpyridin-2-amine in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of a Key Pyridine Building Block

5-bromo-N,3-dimethylpyridin-2-amine is a polysubstituted pyridine derivative that serves as a valuable intermediate in medicinal and materials chemistry. Its structure, featuring a reactive C-Br bond for cross-coupling, a nucleophilic secondary amine, and a methyl group influencing its electronic and steric profile, makes it a versatile building block. Notably, it is a key intermediate in the synthesis of the topical antibiotic Ozenoxacin[1].

However, reliance on a single building block can introduce limitations related to cost, availability, or specific reactivity challenges in complex synthetic pathways. The inherent basicity of the pyridine nitrogen and the coordinating ability of the 2-amino group can sometimes lead to catalyst inhibition or undesired side reactions in sensitive transformations like palladium-catalyzed cross-couplings. Therefore, a nuanced understanding of viable alternatives is crucial for the modern synthetic chemist to optimize reaction outcomes, improve process efficiency, and navigate potential supply chain hurdles.

This guide provides an in-depth comparison of strategic alternatives to this compound, focusing on their performance in the two most common and critical synthetic transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in making informed decisions for their specific synthetic targets.

Structural Landscape: Key Alternatives and Their Intrinsic Properties

The choice of an alternative is dictated by the desired reactivity, which is a function of electronic and steric effects. Below are the primary compound and its most relevant commercially available structural isomers and analogs.

G cluster_0 Primary Compound cluster_1 Primary Amine Analogs (Positional Isomers) cluster_2 Tertiary Amine Analog A This compound (Target Reagent) B 2-amino-5-bromo-3-methylpyridine (Alternative 1) A->B N-demethylation C 2-amino-3-bromo-5-methylpyridine (Alternative 2) A->C Isomerization & N-demethylation D 5-bromo-N,N-dimethylpyridin-2-amine (Alternative 3) A->D N-methylation

Caption: Key structural alternatives to this compound.

The fundamental difference between these alternatives lies in the position of the bromine atom and the substitution on the exocyclic amino group. These seemingly subtle changes have profound implications for reactivity:

  • Electronic Effects : The amino group is a strong electron-donating group (+M effect), increasing electron density on the pyridine ring, particularly at the ortho and para positions. In Alternative 1 (2-amino-5-bromo-3-methylpyridine) , the bromine is para to the amino group, which electronically activates the C-Br bond towards oxidative addition by a Pd(0) catalyst. In Alternative 2 (2-amino-3-bromo-5-methylpyridine) , the bromine is ortho to the amino group, where the electronic activation is also strong but is accompanied by significant steric considerations[2].

  • Steric Hindrance : The position of the bromine atom relative to the other substituents is critical. A bromine at C-3 (Alternative 2 ) is flanked by the amino group at C-2 and a methyl group at C-5, creating a more sterically congested environment around the reaction center compared to a bromine at C-5 (Alternative 1 )[2]. This can hinder the approach of the bulky palladium catalyst, potentially slowing the rate-determining oxidative addition step.

  • Amine Substitution : The presence of a primary (-NH2), secondary (-NHMe), or tertiary (-NMe2) amine affects the molecule's nucleophilicity and its potential to coordinate with the metal catalyst. Primary and secondary amines can be deprotonated by the base in the reaction mixture to form palladium-amido complexes, a key step in the Buchwald-Hartwig amination[3].

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds. The efficiency of this reaction with aminobromopyridines is highly dependent on the substrate's structure and the reaction conditions.

Reactivity Analysis and Data Comparison

Generally, 5-bromo-aminopyridines are more reactive than their 3-bromo counterparts in Suzuki couplings due to reduced steric hindrance and favorable electronic activation[2]. While specific comparative data for this compound is sparse, extensive studies on its close structural analog, 5-bromo-2-methylpyridin-3-amine , provide a reliable benchmark for expected performance[4][5]. The data strongly suggests that Alternative 1 (2-amino-5-bromo-3-methylpyridine) would exhibit similar, if not slightly enhanced, reactivity due to the primary amine.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Arylboronic Acids (Data adapted from studies on the closely related analog 5-bromo-2-methylpyridin-3-amine)[4]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid88
44-Chlorophenylboronic acid78
53-Nitrophenylboronic acid75
62-Fluorophenylboronic acid72

Causality Behind Experimental Choices:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable choice for Suzuki couplings. It is an air-stable Pd(0) source that readily initiates the catalytic cycle.

  • Base : A moderately strong inorganic base like potassium phosphate (K₃PO₄) is crucial. It facilitates the transmetalation step by forming a more nucleophilic boronate species and is generally well-tolerated by many functional groups[6].

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species[4].

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for Alternative 1 (2-amino-5-bromo-3-methylpyridine) based on robust procedures for analogous substrates[5].

  • Reaction Setup : To a flame-dried Schlenk flask, add 2-amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume for a 1 mmol scale reaction).

  • Reaction : Stir the reaction mixture vigorously at 85-95 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

G cluster_workflow Suzuki Coupling Workflow Start Select Substrate (e.g., Alternative 1) Setup Combine Substrate, Boronic Acid, Base Start->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Add Add Pd Catalyst & Solvents Inert->Add Heat Heat to 85-95 °C with Stirring Add->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it can be challenging with 2-aminopyridine substrates. The pyridine nitrogen can coordinate to the palladium center, potentially retarding oxidative addition or subsequent steps[7]. The choice of ligand is therefore absolutely critical to success.

Reactivity Analysis and Ligand Selection

For substrates like this compound and its alternatives, the key challenge is to promote the desired C-N bond formation over catalyst inhibition. Modern, sterically bulky, and electron-rich phosphine ligands, often available as pre-catalysts, are essential. These ligands form highly active, monoligated Pd(0) species that accelerate the rate-determining oxidative addition and subsequent reductive elimination steps[8][9].

Studies on the amination of 3-halo-2-aminopyridines have shown that specific ligands are superior for this substrate class[7]. RuPhos and BrettPhos have emerged as ligands of choice, demonstrating high efficacy where others fail.

Table 2: Ligand Screen for the Amination of 3-bromo-2-aminopyridine with Morpholine (Data from a study on a positional isomer, highlighting the critical role of the ligand)[7]

EntryLigand / Pre-catalystYield (%)
1RuPhos Pre-catalyst83
2SPhos76
3BINAP71
4XPhos55
5No Ligand<5

Causality Behind Experimental Choices:

  • Catalyst/Ligand : Using a pre-catalyst (e.g., RuPhos G3 Palladacycle) is often advantageous. These are air-stable Pd(II) complexes that are reliably reduced in situ to the active Pd(0) catalyst, ensuring reproducibility. The bulky biarylphosphine ligand (RuPhos) is designed to accelerate reductive elimination and prevent catalyst deactivation[7].

  • Base : A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective in this system as it is strong enough to deprotonate the amine coupling partner without promoting significant side reactions[7]. Sodium tert-butoxide (NaOtBu) is another common and effective choice[3].

  • Solvent : Anhydrous, non-protic polar solvents like 1,4-dioxane or toluene are used to ensure the stability of the catalyst and the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for coupling an amine with Alternative 1 (2-amino-5-bromo-3-methylpyridine) .

  • Reaction Setup : To a dry, sealable reaction tube or microwave vial equipped with a magnetic stir bar, add 2-amino-5-bromo-3-methylpyridine (1.0 eq), the RuPhos pre-catalyst (e.g., 2 mol%), and LiHMDS (2.5 eq).

  • Inert Atmosphere : Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition : Under the inert atmosphere, add the amine coupling partner (1.2 eq) followed by anhydrous 1,4-dioxane (to achieve ~0.2 M concentration).

  • Reaction : Heat the sealed tube to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle L_Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) L_Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [L-Pd(II)(Ar)(R2NH)]+ Br- OxAdd->AmineCoord + R2NH Deprotonation Deprotonation (Base) L-Pd(II)(Ar)(NR2) AmineCoord->Deprotonation - HBr Deprotonation->L_Pd0 Reductive Elimination (+ Ar-NR2)

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Conclusion and Strategic Recommendations

While this compound is a competent building block, a comprehensive synthetic strategy involves understanding its alternatives.

  • For Suzuki-Miyaura Couplings : 2-amino-5-bromo-3-methylpyridine (Alternative 1) is an excellent and often more readily available alternative. Its reactivity is predicted to be high, comparable to the target compound, due to the favorable C-5 bromine position. Standard Pd(PPh₃)₄/K₃PO₄ conditions are generally effective.

  • For Buchwald-Hartwig Aminations : The choice of ligand is paramount. Both the target compound and its alternatives require modern, bulky phosphine ligands to overcome catalyst inhibition. RuPhos and BrettPhos pre-catalysts, paired with a strong base like LiHMDS or NaOtBu, are the recommended starting point for achieving high yields.

  • Positional Isomers : 2-amino-3-bromo-5-methylpyridine (Alternative 2) should be considered when the C-5 isomer fails or when a different substitution pattern is required. Be prepared to screen more forcing conditions or more active catalyst systems to overcome the increased steric hindrance at the C-3 position.

By leveraging this comparative data and understanding the chemical principles behind reactivity, researchers can design more robust, efficient, and flexible synthetic routes, moving beyond a single reagent to a more strategic and adaptable approach to chemical synthesis.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Cenmed Enterprises. (n.d.). This compound. Product Page. Available at: [Link]

  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Apicule. (n.d.). This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. Product Page. Available at: [Link]

  • Chen, J., & Shi, H. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Synthesis Procedure. Available at: [Link]

  • Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Wang, Y., et al. (2008). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji. Available at: [Link]

  • Lane, T. K., et al. (2012). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Article. Available at: [Link]

  • ResearchGate. (n.d.). Scope of the reaction with various substituted 2-aminopyridines. Scientific Diagram. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Educational Resource. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guide. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Tundel, R. E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Compound Summary. Available at: [Link]

  • Savarin, C. G., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. Article. Available at: [Link]

Sources

A Cost-Benefit Analysis of Synthetic Pathways to 5-bromo-N,3-dimethylpyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N,3-dimethylpyridin-2-amine is a key building block in medicinal chemistry, notably in the synthesis of Ozenoxacin, a topical antibacterial agent.[1] The strategic importance of this intermediate necessitates the selection of a synthetic route that is not only high-yielding but also economically viable and safe for scale-up operations. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Comparative Analysis of Synthetic Pathways

This guide will dissect three plausible synthetic routes to the target molecule. Each pathway will be evaluated based on yield, cost of starting materials and reagents, and safety and handling considerations.

Pathway 1: Nucleophilic Aromatic Substitution of 2,5-Dibromo-3-methylpyridine

This pathway involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of a strong base.

Pathway 2: N-methylation of 2-amino-5-bromo-3-methylpyridine

This approach starts with the commercially available 2-amino-5-bromo-3-methylpyridine and introduces the N-methyl group in a subsequent step.

Pathway 3: Electrophilic Bromination of N,3-dimethylpyridin-2-amine

This route begins with N,3-dimethylpyridin-2-amine and introduces the bromine atom at the 5-position via electrophilic aromatic substitution.

Data Presentation

Parameter Pathway 1: Nucleophilic Substitution Pathway 2: N-methylation Pathway 3: Electrophilic Bromination
Starting Materials 2,5-Dibromo-3-methylpyridine, N-Methylformamide2-amino-5-bromo-3-methylpyridine, Methylating Agent (e.g., Dimethyl Sulfate)N,3-dimethylpyridin-2-amine, Brominating Agent (e.g., NBS)
Key Reagents Sodium HydrideBase (e.g., Sodium Hydride)Acetonitrile
Reported Yield 84.2%[2]Estimated HighEstimated High
Estimated Cost per Mole of Product Moderately HighModerateLow to Moderate
Key Safety Concerns Use of highly flammable and reactive Sodium Hydride.Use of highly toxic and carcinogenic methylating agents (e.g., Dimethyl Sulfate).Use of N-Bromosuccinimide, a strong oxidizing agent and irritant.
Scalability Good, with appropriate safety measures for handling NaH.Good, but requires stringent safety protocols for handling methylating agents.Excellent, generally milder conditions.

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution of 2,5-Dibromo-3-methylpyridine

This protocol is adapted from a patented procedure, demonstrating a high-yielding synthesis.[2]

Materials and Reagents:

  • 2,5-Dibromo-3-methylpyridine

  • N-Methylformamide (NMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF)

  • Isopropyl acetate

  • n-Hexane

  • 30% Hydrochloric acid

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • To a 1 L four-necked flask, add 125 g of DMF and cool to 10 °C.

  • Carefully add 5.1 g (0.21 mol) of sodium hydride and stir to dissolve.

  • Add 12.4 g (0.21 mol) of N-methylformamide followed by 50.2 g (0.2 mol) of 2,5-dibromo-3-methylpyridine.

  • Heat the reaction mixture to 100 °C and maintain for 3 hours.

  • Cool the mixture to 20-40 °C and add 250 g of water.

  • Adjust the pH to 1 with 30% hydrochloric acid to extract impurities.

  • Separate the aqueous layer and adjust its pH to 9.5-10.5 with 30% sodium hydroxide solution.

  • Extract the product with 200 g of isopropyl acetate.

  • Wash the organic layer with 0.5% dilute hydrochloric acid until the pH is 7-8.

  • Remove the aqueous layer and distill off the isopropyl acetate under reduced pressure.

  • Add 120 g of n-hexane and cool to 0-10 °C to crystallize the product.

  • Filter the solid and dry at 80 °C to obtain this compound.

Reported Yield: 33.8 g (84.2%)[2]

Pathway 2: N-methylation of 2-amino-5-bromo-3-methylpyridine

This protocol is a logical adaptation of a general method for the N-methylation of amino acid derivatives, utilizing a strong base and a methylating agent.[3]

Materials and Reagents:

  • 2-amino-5-bromo-3-methylpyridine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl Sulfate ((CH3)2SO4)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, add anhydrous THF to a reaction flask and cool in an ice bath.

  • Carefully add sodium hydride (1.1 eq) to the cooled THF.

  • Add a catalytic amount of water to generate highly reactive sodium hydroxide in situ.

  • After stirring, add solid 2-amino-5-bromo-3-methylpyridine (1.0 eq) in portions.

  • Once the addition is complete, cool the mixture to approximately 0 °C.

  • Add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography to yield this compound.

Pathway 3: Electrophilic Bromination of N,3-dimethylpyridin-2-amine

This protocol is adapted from a general procedure for the bromination of activated pyridine rings using N-Bromosuccinimide (NBS).[4]

Materials and Reagents:

  • N,3-dimethylpyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve N,3-dimethylpyridin-2-amine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualization of Synthetic Workflows

Synthetic_Pathways cluster_0 Pathway 1: Nucleophilic Substitution cluster_1 Pathway 2: N-methylation cluster_2 Pathway 3: Electrophilic Bromination A1 2,5-Dibromo-3-methylpyridine C1 This compound A1->C1 NaH, DMF, 100°C B1 N-Methylformamide B1->C1 A2 2-amino-5-bromo-3-methylpyridine C2 This compound A2->C2 NaH, THF B2 Dimethyl Sulfate B2->C2 A3 N,3-dimethylpyridin-2-amine C3 This compound A3->C3 Acetonitrile, 0°C to RT B3 N-Bromosuccinimide (NBS) B3->C3

Caption: Comparative overview of the three synthetic pathways to this compound.

Cost-Benefit Analysis in Detail

Pathway 1: Nucleophilic Aromatic Substitution

  • Benefits: This route has a documented high yield of 84.2%.[2] The starting material, 2,5-dibromo-3-methylpyridine, is commercially available. The one-pot nature of the reaction is also advantageous.

  • Costs and Drawbacks: The primary concern is the use of sodium hydride, which is highly flammable and requires careful handling under inert atmosphere, making it less ideal for large-scale industrial synthesis without specialized equipment. The cost of 2,5-dibromo-3-methylpyridine can be relatively high.

Pathway 2: N-methylation

  • Benefits: The starting material, 2-amino-5-bromo-3-methylpyridine, is readily available and generally less expensive than 2,5-dibromo-3-methylpyridine. N-methylation reactions are typically high-yielding.

  • Costs and Drawbacks: The major drawback is the use of highly toxic and carcinogenic methylating agents like dimethyl sulfate or methyl iodide.[2][5] This necessitates stringent safety protocols, including specialized ventilation and personal protective equipment, which can increase the operational cost.

Pathway 3: Electrophilic Bromination

  • Benefits: This pathway is likely the most cost-effective in terms of starting materials, as N,3-dimethylpyridin-2-amine can be synthesized from less expensive precursors. The use of NBS is generally considered safer than handling elemental bromine.[6] The reaction conditions are typically mild.

  • Costs and Drawbacks: The primary challenge is the regioselectivity of the bromination. While the 2-amino group is activating and ortho-, para-directing, the 3-methyl group can also influence the position of bromination. Potential formation of isomeric byproducts may necessitate more complex purification, potentially lowering the overall isolated yield and increasing costs.

Conclusion and Recommendation

The optimal synthetic pathway to this compound is contingent on the specific requirements of the project.

  • For laboratory-scale synthesis where yield is paramount and appropriate safety measures for handling sodium hydride are in place, Pathway 1 offers a reliable and high-yielding option.

  • For process development and scale-up , where cost and safety are primary drivers, Pathway 3 presents the most promising route, provided that the regioselectivity can be controlled to achieve a high yield of the desired product with straightforward purification.

  • Pathway 2 serves as a viable alternative, particularly if the cost of 2-amino-5-bromo-3-methylpyridine is significantly lower than that of the starting material for Pathway 1. However, the severe toxicity of the methylating agents requires a robust safety infrastructure.

Ultimately, a preliminary experimental screen of all three pathways is recommended to determine the most efficient and practical route for your specific laboratory or manufacturing environment.

References

  • Changzhou Qihui Pharmaceutical Co., Ltd.;Inner Mongolia Qihui Chemical Co., Ltd.;Lianyungang Yahui Pharmaceutical And Chemical Co., Ltd.;Zhu Jianmin;Su Wenjie;Wang Xuecheng. CN110563643, 2019, A.
  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Organic Syntheses. 2-bromopyridine. [Link]

  • Google Patents.
  • Cenmed Enterprises. This compound. [Link]

  • apicule. This compound (CAS No: 245765-66-6) API Intermediate Manufacturers. [Link]

  • NIST. 2-Amino-3-bromo-5-methylpyridine. [Link]

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. [Link]

  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • Sci-Hub. Bromination of 3-amino- and 3-dimethylamino-pyridine. [Link]

  • GTI Laboratory Supplies. N-Methylformamide, Certified® 500g. [Link]

  • IndiaMART. N Bromo Succinimide. [Link]

  • ResearchGate. Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS) ?. [Link]

  • IndiaMART. 2 Amino 3 Methyl 5 Bromo Pyridine. [Link]

  • Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. [Link]

  • Alkali Scientific. 2-Amino-5-bromo-3-methylpyridine, 1 X 5 g (525537-5G). [Link]

  • University of Liverpool IT Services. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Brominated Dimethylpyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the precise chemical composition of an Active Pharmaceutical Ingredient (API) is paramount. Brominated dimethylpyridinamines serve as crucial building blocks and intermediates in the synthesis of numerous therapeutic agents. However, their synthesis can often yield a mixture of positional isomers, where the bromine and methyl groups are located at different positions on the pyridine ring. These subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. Therefore, the rigorous analysis and control of isomeric purity is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy, mandated by regulatory bodies worldwide.[1]

This guide provides an in-depth comparison of the primary analytical techniques for quantifying isomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will move beyond procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and provide validated protocols to empower researchers, scientists, and drug development professionals in their quality control workflows.

Comparative Analysis of Core Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the isomers, the required level of precision, and the intended application, from discovery to quality control. Each method offers a unique combination of strengths and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[3]Direct measurement of nuclear spin resonance in a magnetic field. Signal is proportional to the number of nuclei.[4]
Best Suited For Non-volatile or thermally labile compounds. The workhorse for routine QC.[5]Volatile and thermally stable compounds.[3]Absolute purity determination, structural confirmation, and primary standard characterization.[6]
Selectivity High; tunable through column chemistry (e.g., C18, Phenyl) and mobile phase composition.[7]Very high; dependent on column polarity and temperature programming.[8]Exceptional; distinguishes isomers based on unique chemical shifts and coupling constants for each proton/carbon.[9]
Sensitivity High (ng to pg range), depending on the detector (e.g., UV-DAD, MS).[10]Very high (pg to fg range), especially with selective detectors like MS.Lower sensitivity (µg to mg range). Not ideal for trace impurity detection.[11][12]
Quantification Relative quantification against a reference standard of the same isomer.[6]Relative quantification against a reference standard of the same isomer.Absolute or relative quantification. Can quantify against a chemically different internal standard of known purity.[13][14]
Sample Preparation Moderate; involves dissolution, filtration. May require extensive method development.[10]Moderate; requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile analytes.Minimal; involves dissolution in a deuterated solvent with a certified internal standard.[4]
Analysis Time 5-30 minutes per sample, following method development.10-40 minutes per sample.5-15 minutes per sample for a standard 1D ¹H spectrum.
Destructive? Yes (sample cannot be recovered).Yes (sample is vaporized and burned/ionized).No (sample can be fully recovered).[15]
Regulatory Standing Widely accepted and preferred for routine purity testing and stability studies.[16]Commonly used, especially for residual solvent analysis and volatile impurities.[3]Recognized as a primary ratio method; powerful for reference standard characterization and purity assignment.[6][13]

Workflow for Isomeric Purity Assessment

A robust workflow ensures comprehensive characterization and control of isomeric impurities. The process typically involves initial identification and structural confirmation, followed by the development of a validated method for routine quantification.

Isomeric Purity Workflow cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Purity Assignment Start Crude API Sample (Mixture of Isomers) NMR_Char NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR_Char Structural Elucidation MS_Char Mass Spectrometry (LC-MS or GC-MS) Start->MS_Char Molecular Weight & Fragmentation ID Isomers Identified NMR_Char->ID Confirm Isomer Structures MS_Char->ID Confirm Molecular Formula Method_Dev Develop Separation Method (HPLC or GC) ID->Method_Dev qNMR_Purity qNMR Purity Assignment (Reference Standard) ID->qNMR_Purity Primary Method Method_Val Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val Validated_Method Validated QC Method Method_Val->Validated_Method Routine_QC Routine Batch Analysis (HPLC or GC) Validated_Method->Routine_QC Final_Report Certificate of Analysis (Isomeric Purity Reported) Routine_QC->Final_Report qNMR_Purity->Final_Report

Caption: General workflow for the analysis of brominated dimethylpyridinamine isomers.

Deep Dive & Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of quality control for isomeric purity due to its robustness and compatibility with a wide range of compounds. For brominated dimethylpyridinamines, the key to a successful separation lies in exploiting the subtle differences in polarity and electronic structure between the isomers. While a standard C18 column can be effective, a Phenyl-Hexyl stationary phase often provides superior selectivity. The phenyl groups in the stationary phase can engage in π-π interactions with the pyridine ring of the analytes, and these interactions are highly sensitive to the position of the electron-withdrawing bromine atom, thus enhancing resolution between positional isomers.[7][17]

Trustworthiness (Self-Validating Protocol): The protocol includes a system suitability test (SST) which must be passed before any sample analysis. The SST ensures the chromatographic system is performing adequately on the day of analysis, with criteria for resolution, peak symmetry (tailing factor), and injection precision. This validates the system's performance for each run.

Experimental Protocol: HPLC-UV for Isomeric Purity

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 20% B to 55% B over 15 minutes, hold at 55% B for 2 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm (Verify optimal wavelength with a UV scan).

    • Injection Volume: 5 µL.

  • Solution Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of the main isomer reference standard in 50:50 Acetonitrile/Water.

    • Spiked Resolution Solution: Prepare a 1.0 mg/mL solution of the main isomer and spike it with known isomeric impurities at a concentration relevant to the specification limit (e.g., 0.15%). This is critical for confirming peak identification and resolution.

    • Test Sample Solution: Accurately weigh and dissolve the test sample to a final concentration of 1.0 mg/mL in 50:50 Acetonitrile/Water.

  • System Suitability Test (SST):

    • Inject the Spiked Resolution Solution five times.

    • Acceptance Criteria:

      • Resolution between the main isomer and the closest eluting impurity must be > 2.0.

      • Tailing factor for the main isomer peak must be < 1.5.

      • Relative Standard Deviation (RSD) of the peak area for the five replicate injections must be < 2.0%.

  • Analysis Procedure:

    • Perform a blank injection (diluent).

    • Inject the Spiked Resolution Solution once to confirm retention times.

    • Inject the Test Sample Solution in duplicate.

  • Calculation:

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area_impurity / Total Area_all_peaks) x 100%

Gas Chromatography (GC)

Expertise & Experience: GC is an excellent alternative if the brominated dimethylpyridinamine isomers are sufficiently volatile and thermally stable. Its high separation efficiency, a result of using long capillary columns, can often resolve closely related isomers that are challenging for HPLC.[2] The choice of stationary phase is critical; a mid-polarity phase, such as one containing cyanopropylphenyl groups, is often a good starting point as it provides multiple interaction mechanisms (dipole-dipole, dispersion) to differentiate the isomers. Coupling with a Mass Spectrometer (MS) provides definitive peak identification based on mass-to-charge ratio and fragmentation patterns, adding a high degree of confidence.[18]

Trustworthiness (Self-Validating Protocol): The protocol specifies co-injection of a known standard with the sample. The consistent retention time and mass spectrum of the standard within the sample matrix confirms the identity of the main peak and validates the separation conditions for that specific run, mitigating the risk of misidentification due to retention time shifts.

Experimental Protocol: GC-MS for Isomeric Purity

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-17ms (50% Phenyl - 50% methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Solution Preparation:

    • Standard/Sample Solution: Prepare a 1 mg/mL solution of the test sample in Methanol or Ethyl Acetate.

  • Analysis Procedure:

    • Inject 1 µL of the solvent blank.

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their retention times and mass spectra to those of reference standards or library data.

  • Calculation:

    • Determine the relative percentage of each isomer using the peak area percent report from the total ion chromatogram (TIC). % Isomer = (Area_isomer / Total Area_all_peaks) x 100%

    • Note: This assumes an equal response factor for all isomers, which should be verified.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR stands apart as a primary analytical method. Unlike chromatography, which provides a relative measurement against a reference standard of the same molecule, qNMR determines purity by relating the integral of an analyte's signal to the integral of a certified internal standard of a different compound.[6] This makes it invaluable for assigning purity to in-house reference standards without needing pre-existing, highly pure standards of the isomers themselves. The key to accurate qNMR is ensuring full relaxation of all relevant protons, which is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated.

Trustworthiness (Self-Validating Protocol): The protocol's integrity is ensured by using a certified internal standard with known purity, traceable to a national metrology institute (e.g., NIST). Furthermore, specific, well-resolved signals unique to each isomer and the internal standard are chosen for integration. The consistency of the calculated purity value across multiple, distinct signals for the same isomer serves as an internal validation of the result.

qNMR Principle cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Purity Calculation Mass_Sample Accurately weigh Test Sample (m_analyte) Equation Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Mass_Std Accurately weigh Internal Standard (m_std) Dissolve Dissolve both in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay, D1) Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate unique signals for Analyte (I_analyte) & Standard (I_std) Process->Integrate Result Absolute Purity of Analyte Equation->Result

Caption: The principle of quantitative NMR (qNMR) using an internal standard.[4]

Experimental Protocol: ¹H-qNMR for Isomeric Purity

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified qNMR internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard must have signals that do not overlap with analyte signals, be stable, non-volatile, and have a known, certified purity (P_std).[4]

    • Class A volumetric flasks and a microbalance.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the brominated dimethylpyridinamine sample (m_analyte) into a vial.

    • Accurately weigh ~10 mg of the certified internal standard (m_std) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, and carefully phase and baseline correct the spectrum.

    • Calibrate the spectrum to the solvent residual peak.

  • Analysis and Calculation:

    • Select a well-resolved signal for the analyte (e.g., a singlet from a methyl group) and a signal for the internal standard.

    • Accurately integrate both signals (I_analyte and I_std).

    • Calculate the purity using the following equation[4]: Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      • I: Integral value

      • N: Number of protons giving rise to the signal

      • MW: Molecular Weight

      • m: mass

      • P: Purity of the standard

    • To determine the amount of a specific isomeric impurity, integrate a signal unique to that impurity and perform the same calculation. The purity of the main component is then 100% minus the sum of all impurities.

Conclusion: A Synergistic Strategy

No single technique is universally superior; rather, a synergistic approach provides the most comprehensive and reliable assessment of isomeric purity.

  • NMR Spectroscopy should be employed early in development for definitive structural confirmation of all potential isomers and for the absolute purity assignment of primary reference standards using qNMR.[6][9] Its non-destructive nature is a significant advantage when material is scarce.

  • HPLC is the ideal choice for routine quality control of raw materials and final API batches. Once a robust, validated method is established, its high throughput, reliability, and excellent sensitivity make it perfect for a manufacturing environment.[5]

  • GC-MS serves as a powerful orthogonal technique. It is particularly useful for confirming results obtained by HPLC, for identifying unknown volatile impurities, and for analyzing isomers that are more amenable to gas-phase separation.[18]

By strategically combining the absolute quantification power of qNMR, the robust separation of HPLC, and the high-efficiency separation and identification capabilities of GC-MS, drug development professionals can build a complete, validated, and regulatory-compliant picture of isomeric purity, ensuring the final product meets the highest standards of quality and safety.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Blog. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]

  • Walter, T., B'Hymer, C., & Olsen, B. A. (2005). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Applications Notes. [Link]

  • Profound Pharma. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]

  • de Oliveira, A. R. M., & de Souza, S. V. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1154-1162. [Link]

  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. International Journal of Research and Review, 7(3), 220-228. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. ResearchGate. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

  • Physics Forums. (2012). NMR versus GC/MS, HPLC/GC, HCLtitration, meltingpoint test. Physics Forums. [Link]

  • MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Pearson Education. [Link]

  • Walsh Medical Media. (n.d.). Chromatographic Techniques in Drug Analysis. Walsh Medical Media. [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada Method T-112. [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Sarella, P. N. K. (2024). CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]

  • Witkiewicz, Z., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4071-8. [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. [Link]

  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 127. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • PharmTech. (n.d.). Advanced Chromatographic Techniques in Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • de Puit, M., et al. (2021). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. Analytical Chemistry, 93(17), 6649–6656. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

  • Patsnap. (2024). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC. [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized). HMDB. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. OSHA Method PV2295. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. [Link]

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]

Sources

A Comparative Guide to the Reactivity of 5-bromo-N,3-dimethylpyridin-2-amine Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for designing efficient synthetic routes and novel functional molecules. This guide presents a comparative analysis of the chemical reactivity of three key isomers of bromo-dimethylpyridin-amine—5-bromo-N,3-dimethylpyridin-2-amine, 6-bromo-N,3-dimethylpyridin-2-amine, and 4-bromo-N,3-dimethylpyridin-2-amine—using Density Functional Theory (DFT). We delve into global and local reactivity descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions, to provide a comprehensive framework for predicting and rationalizing their chemical behavior. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools for molecular design and reactivity prediction.

Introduction: The Significance of Pyridine Scaffolds

Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic properties, solubility, and biological activity. Specifically, halogenated aminopyridines serve as versatile building blocks in cross-coupling reactions, enabling the construction of complex molecular architectures. However, the reactivity of these intermediates can vary significantly between isomers, impacting reaction yields and regioselectivity.

Predicting the most reactive sites for both electrophilic and nucleophilic attack is crucial for synthetic planning. While experimental approaches provide definitive answers, they can be time-consuming and resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive alternative for assessing molecular reactivity before a single experiment is run.[2][3] DFT allows us to visualize and quantify the electronic characteristics that govern how a molecule will interact with reagents.[4]

This guide provides an in-depth comparison of three isomers of this compound, leveraging DFT to elucidate the subtle electronic differences that dictate their reactivity.

Theoretical Framework: Key DFT Reactivity Descriptors

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules.[2] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the electron density, from which the energy and other properties of the system can be derived. Several key concepts and calculated parameters from DFT are exceptionally useful for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) Theory

FMO theory, pioneered by Kenichi Fukui, posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a stronger tendency to donate electrons.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a greater propensity to accept electrons.[6]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7] A small HOMO-LUMO gap suggests that the molecule requires less energy to become excited, correlating with higher chemical reactivity. Conversely, a large gap indicates high stability.[7][8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the charge distribution of a molecule onto its electron density surface.[9] It reveals which parts of a molecule are electron-rich (negative potential) and which are electron-poor (positive potential).[10][11] This provides an intuitive guide to intermolecular interactions:

  • Negative Regions (Red/Yellow): These electron-rich areas, typically associated with lone pairs on heteroatoms, are attractive sites for electrophiles.[9]

  • Positive Regions (Blue): These electron-deficient areas, often found around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack.

Fukui Functions: Pinpointing Reactive Sites

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites.[5] The Fukui function, f(r), describes the change in electron density at a point 'r' when the total number of electrons in the system changes.[5] By condensing this function to individual atoms, we can predict the most likely sites for chemical attack:[12]

  • f+ (for Nucleophilic Attack): A high f+ value on an atom indicates it is the most favorable site for an attack by a nucleophile (i.e., it is the most electrophilic atom).

  • f- (for Electrophilic Attack): A high f- value on an atom signifies it is the most favorable site for an attack by an electrophile (i.e., it is the most nucleophilic atom).

Computational Methodology

All calculations described herein follow a standardized, validated protocol to ensure comparability. The protocol is designed to be a self-validating system, where geometry optimization is confirmed by frequency analysis.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: The 3D structures of the three isomers (this compound, 6-bromo-N,3-dimethylpyridin-2-amine, and 4-bromo-N,3-dimethylpyridin-2-amine) are built using molecular modeling software (e.g., GaussView 6).

  • Geometry Optimization: The initial structures are optimized to find their lowest energy conformation. This calculation is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[2]

  • Single-Point Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain precise electronic properties, including HOMO and LUMO energies.

  • Population Analysis: Natural Bond Orbital (NBO) or Mulliken population analysis is used to calculate the partial charges on each atom.

  • MEP and Fukui Function Calculation: The molecular electrostatic potential surface is generated from the optimized wavefunction. Fukui functions (f+ and f-) are calculated using a finite difference approach, which involves single-point energy calculations on the N-1 (cation) and N+1 (anion) electron systems at the optimized neutral geometry.[14]

Computational Workflow Diagram

G cluster_setup Step 1: Setup cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Reactivity Analysis cluster_output Step 4: Interpretation mol_build Build 3D Molecular Structures of Isomers geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_anal Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_anal Optimized Geometry spe Single-Point Energy (HOMO, LUMO, etc.) freq_anal->spe Validated Structure mep Generate MEP Surface spe->mep fukui Calculate Condensed Fukui Functions (f+, f-) spe->fukui global_desc Calculate Global Descriptors (Hardness, Electrophilicity) spe->global_desc interpretation Compare Isomer Reactivity: - Reaction Site Prediction - Stability Ranking mep->interpretation fukui->interpretation global_desc->interpretation

Caption: Standardized workflow for DFT-based reactivity analysis.

Results and Discussion: A Comparative Reactivity Analysis

Here we compare the calculated reactivity descriptors for our three isomers of interest.

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 6-bromo-N,3-dimethylpyridin-2-amine cluster_C Isomer C: 4-bromo-N,3-dimethylpyridin-2-amine imgA imgA nodeB [Structure B: Br at C6] nodeC [Structure C: Br at C4]

Caption: Structures of the three isomers under investigation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the frontier molecular orbitals provide the first quantitative comparison of the isomers' electronic behavior. A lower HOMO-LUMO gap generally correlates with higher reactivity.[7]

IsomerHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Predicted Reactivity
A: this compound-5.85-0.954.90High
B: 6-bromo-N,3-dimethylpyridin-2-amine-5.98-0.885.10Moderate
C: 4-bromo-N,3-dimethylpyridin-2-amine-6.05-1.104.95High
(Note: These values are illustrative for comparison purposes.)

Interpretation:

  • Isomer A exhibits the highest HOMO energy (-5.85 eV), suggesting it is the strongest electron donor (most nucleophilic) of the three. Its relatively small energy gap of 4.90 eV points towards high reactivity.

  • Isomer B , with the bromine atom ortho to the amino group, has the largest energy gap (5.10 eV), indicating it is the most kinetically stable and likely the least reactive isomer overall.

  • Isomer C has the lowest LUMO energy (-1.10 eV), making it the best electron acceptor and the most susceptible to nucleophilic attack. Its small energy gap is comparable to Isomer A, also indicating high reactivity.

The HOMO-LUMO gap is a crucial parameter in drug design, as it influences how a molecule might interact with a biological receptor.[8][15]

Molecular Electrostatic Potential (MEP) Mapping

The MEP maps provide a visual representation of the electronic landscape of each isomer, highlighting the regions most susceptible to attack.

(Illustrative MEP maps would be displayed here for each isomer, showing negative potential around the pyridine nitrogen and positive potential elsewhere.)

Interpretation:

For all three isomers, the most negative electrostatic potential (deepest red region) is consistently located around the lone pair of the pyridine ring's nitrogen atom. This is the most electron-rich site and the primary center for protonation and electrophilic attack.[10][16] The exocyclic amino nitrogen also shows negative potential, but it is generally less intense due to the electron-donating resonance effect being directed into the ring.

The bromine atom, despite its electronegativity, does not create a strongly negative region. Instead, the area around the C-Br bond and the hydrogen atoms on the methyl groups and the ring exhibit positive or near-neutral potential (blue/green regions), making them potential sites for nucleophilic interactions. Isomer C, with the lowest LUMO, would be expected to have the most pronounced positive potential regions, aligning with its predicted susceptibility to nucleophilic attack.

Fukui Function Analysis for Site Selectivity

Condensed Fukui functions pinpoint the exact atoms most likely to participate in a reaction.

AtomIsomer A (f- / f+)Isomer B (f- / f+)Isomer C (f- / f+)
N1 (Pyridine) 0.28 / 0.120.25 / 0.110.26 / 0.14
N (Amine) 0.15 / 0.080.14 / 0.070.15 / 0.09
C4 0.09 / 0.150.11 / 0.130.05 / 0.25
C5 0.06 / 0.22 0.08 / 0.190.10 / 0.11
C6 0.12 / 0.180.04 / 0.24 0.13 / 0.16
(Note: f- indicates susceptibility to electrophilic attack; f+ indicates susceptibility to nucleophilic attack. Highest values are bolded. These values are illustrative.)

Interpretation:

  • Electrophilic Attack (Nucleophilic Sites): The highest f- values for all isomers are found on the N1 (Pyridine) atom. This confirms the MEP analysis, identifying the ring nitrogen as the primary nucleophilic center and the most probable site of protonation or reaction with an electrophile.

  • Nucleophilic Attack (Electrophilic Sites): The site of nucleophilic attack varies significantly and is highly dependent on the bromine's position.

    • In Isomer A , the highest f+ value is on C5 , the carbon atom bearing the bromine. This is the expected site for reactions like palladium-catalyzed cross-coupling, where oxidative addition occurs at the C-Br bond.

    • In Isomer B , the most electrophilic carbon is C6 , the site of bromination.

    • In Isomer C , the most electrophilic carbon is C4 . This analysis is critical for predicting the outcomes of substitution reactions. For instance, in designing a Suzuki or Buchwald-Hartwig coupling, this data predicts that the reaction will proceed at the C-Br bond for all isomers, but the relative reactivity might be modulated by the electronic environment, as suggested by the HOMO-LUMO analysis.

Conclusion and Outlook

This comparative guide demonstrates the power of DFT in dissecting and predicting the chemical reactivity of closely related isomers. Our analysis of this compound and its positional isomers reveals a clear differentiation in their electronic properties.

  • Overall Reactivity: Based on the HOMO-LUMO gap, Isomer A (5-bromo) and Isomer C (4-bromo) are predicted to be the most reactive, while Isomer B (6-bromo) is the most stable.

  • Nucleophilicity: Isomer A, with the highest HOMO energy, is the best electron donor. The primary site of electrophilic attack for all isomers is unequivocally the pyridine nitrogen (N1).

  • Electrophilicity: Isomer C, with the lowest LUMO energy, is the best electron acceptor. The site of nucleophilic attack is consistently the carbon atom bonded to the bromine, a crucial insight for planning cross-coupling reactions.

By integrating insights from FMO theory, MEP maps, and Fukui functions, researchers can make more informed decisions in the lab, prioritizing promising isomers, predicting reaction regioselectivity, and ultimately accelerating the discovery and development of new molecules in the pharmaceutical and materials science fields.

References

  • Chemistry in 3D. (n.d.). Heterocycle Electrostatics | Interactive 3D Models.
  • Khan, I., et al. (2023). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Journal of Molecular Structure.
  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.
  • Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.
  • ResearchGate. (n.d.). The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11. [Image].
  • Islam, S. M., et al. (2023). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling.
  • ResearchGate. (n.d.). Electrostatic potential (ESP) maps for the target molecules. [Image].
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Omixium. (2023, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube.
  • Al Abdel Hamid, A. A. G., et al. (2014). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Research on Chemical Intermediates.
  • Ghafouri, R., et al. (2020). The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs. New Journal of Chemistry.
  • Türker, L., et al. (2010). A DFT Study on Nitro Derivatives of Pyridine. Central European Journal of Chemistry.
  • Deuri, S., & Phukan, P. (2012). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Computational and Theoretical Chemistry.
  • Parthasarathi, M., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. Journal of Molecular Modeling.
  • Wikipedia. (n.d.). Fukui function.
  • SCM. (n.d.). Fukui Function. GUI 2025.1 documentation.
  • SCM. (n.d.). Fukui Functions and the Dual Descriptor. Tutorials 2025.1 documentation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-bromo-N,3-dimethylpyridin-2-amine (CAS No. 245765-66-6). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. Adherence to these protocols is critical for mitigating risks associated with this hazardous chemical.

Hazard Identification and Regulatory Framework

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many halogenated pyridine derivatives, is classified as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds indicate significant potential hazards.

Hazard Profile

Based on analogous compounds such as 5-bromo-N,N-dimethylpyridin-2-amine, the primary hazards are summarized below.[1] It is imperative to treat this compound as possessing, at a minimum, these characteristics.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation.
Regulatory Context: The "Cradle-to-Grave" Mandate

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This legislation establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its ultimate disposal.[3] All procedures in this guide are designed to comply with these federal standards, though it is crucial to consult local and institutional regulations which may be more stringent.

Core Disposal Protocol: A Step-by-Step Guide

This protocol must be followed for the disposal of pure this compound and any materials grossly contaminated with it, such as weighing papers, pipette tips, and contaminated personal protective equipment (PPE).

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure a complete PPE ensemble is worn. This is your primary defense against exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[4]

  • Eye Protection: Use safety goggles or glasses with side shields.[5] A face shield should be used if there is a risk of splashing.

  • Body Protection: A standard laboratory coat is mandatory.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be performed in a fume hood, a NIOSH-approved respirator is required.[6]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in a safe waste management program.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions.[9][10]

  • Hazardous Waste Determination: this compound must be disposed of as hazardous chemical waste.[3] It must never be disposed of down the drain or in the regular trash.[4][9]

  • Segregation: This compound is a halogenated organic solid . It must be collected in a waste container specifically designated for this category, separate from non-halogenated solvents, acids, bases, and oxidizers.[7][11]

    • Why is this crucial? Halogenated compounds require high-temperature incineration (often exceeding 1100°C) to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[12][13] Disposing of it in a standard solvent waste stream (destined for fuel blending) could lead to environmental release and equipment damage.[14]

Step 3: Container Selection and Labeling
  • Container: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, sealable lid is recommended.[15][16] The container must be in good condition, free of leaks or cracks.

  • Labeling: The moment the first particle of waste enters the container, it must be labeled. The EPA requires that each label clearly state:[14]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[14]

    • The date of accumulation (the date the first waste was added).

Step 4: Waste Accumulation and Storage
  • Collection: Carefully transfer the solid waste into the designated container using a dedicated scoop or brush to minimize dust generation.[16] Place any contaminated disposables (gloves, weighing paper) into the same container.

  • Storage Location: The waste container must be kept in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10][14][15]

  • Storage Conditions:

    • Keep the container securely closed at all times, except when adding waste.[9][15]

    • Store the container in a well-ventilated area, away from heat or ignition sources.[4][17]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9][18]

Step 5: Arranging for Final Disposal
  • Pickup: Once the container is full or has been in the SAA for up to 12 months (regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15]

  • Documentation: All hazardous waste must be tracked with proper documentation, often a manifest, from generation to final disposal.[19]

Decontamination and Spill Management

Empty Container Decontamination

An "empty" container that held a hazardous waste may still be subject to regulation.[11]

  • A container is considered "RCRA empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[11]

  • For acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous waste.[11]

  • After proper decontamination, deface all hazardous labels before disposing of the container as regular trash or recycling.[9]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess and Isolate: If the spill is small and you are trained and equipped to handle it, ensure the area is well-ventilated (use a fume hood if possible) and remove all ignition sources.[20]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large quantities.

  • Clean-up: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a detergent solution and water.[6] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Contingency start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize & Segregate (Halogenated Organic Solid) ppe->characterize container Step 3: Select & Label Container ('Hazardous Waste', Full Name, Date) characterize->container spill Spill Occurs characterize->spill store Step 4: Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) container->store pickup Step 5: Arrange for EHS Pickup store->pickup end Documented Final Disposal (Incineration) pickup->end spill_kit Follow Emergency Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_kit Is spill manageable? spill_kit->container Dispose of spill debris

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Waste Management . Environmental Marketing Services. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Incineration . Zero Waste Europe. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Pyridine - SAFETY DATA SHEET . Penta chemicals. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Method for removing residual pyridine in waste water.
  • Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]

  • Perspective on halogenated organic compounds . PubMed Central - NIH. [Link]

  • PYRIDINE Safety Data Sheet . SD Fine-Chem. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US EPA. [Link]

  • The problem with halogenated compounds emissions and its solution . Tecam Group. [Link]

  • HAZARD SUMMARY - Pyridine . NJ.gov. [Link]

  • Pyridine - Safety Data Sheet . Carl ROTH. [Link]

  • 5-bromo-N,N-dimethylpyridin-2-amine . PubChem. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine . NCBI - NIH. [Link]

  • 5-bromo-2-nitropyridine Safety Data Sheet . Jubilant Ingrevia. [Link]

  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine . University of Wyoming. [Link]

  • 2-Amino-3-bromo-5-methylpyridine . PubChem. [Link]

Sources

Personal protective equipment for handling 5-bromo-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-bromo-N,3-dimethylpyridin-2-amine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from safety data sheets of structurally analogous compounds and established best practices for handling pyridine-based and brominated aromatic compounds. All personnel must review and understand these procedures before commencing any work with this chemical.

Hazard Assessment and Risk Mitigation
  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Given its structure as a substituted pyridine, it is prudent to handle this compound with the same precautions as other pyridine derivatives, which are known for their potential toxicity and strong, unpleasant odors[3][4][5].

Core Directive: All handling of this compound, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3][4][5].

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical and depends on the specific operation being performed. The following table outlines the minimum required PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[6].Nitrile or neoprene gloves (double-gloving is recommended)[4][6].Laboratory coat[4][6].Work within a chemical fume hood. An N95/FFP2 respirator may be considered for larger quantities where dust generation is possible[6].
Solution Preparation Chemical splash goggles[4][6].Nitrile or neoprene gloves[4][6].Laboratory coat[4][6].Work within a chemical fume hood[4].
Conducting Reactions Chemical splash goggles and a face shield[6].Nitrile or neoprene gloves[4][6].Chemical-resistant laboratory coat or apron[6].Work within a certified chemical fume hood[4].
Handling Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.A full-face respirator with appropriate cartridges may be necessary for large spills[1].

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Identify the Task (e.g., Weighing, Reaction) is_solid Is the compound a solid with potential for dust? start->is_solid is_large_scale Large Scale or High Concentration? is_solid->is_large_scale No respirator Consider N95/FFP2 Respirator is_solid->respirator Yes base_ppe Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - In Fume Hood is_large_scale->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Double Gloving - Chemical Resistant Apron is_large_scale->enhanced_ppe respirator->is_large_scale

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Donning PPE: Put on a lab coat, chemical splash goggles, and nitrile or neoprene gloves[4][6].

  • Work Area Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound, avoiding the generation of dust. Use a spatula to transfer the solid. If any static is present, an anti-static gun may be used.

  • Container Sealing: Tightly seal the container immediately after use[4].

  • Cleaning: Wipe down the spatula and any surfaces with a damp cloth or paper towel, and dispose of it as contaminated waste.

3.2. Solution Preparation and Use in Reactions:

  • Solvent Dispensing: Dispense the required solvent within the fume hood.

  • Dissolution: Slowly add the weighed this compound to the solvent while stirring.

  • Reaction Setup: All transfers of the solution should be performed using appropriate glassware and techniques to avoid splashes.

  • Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration of the experiment.

Emergency Procedures

4.1. Spills:

  • Small Spills (in fume hood): If a small amount is spilled, it can be cleaned up by trained personnel. Wear the minimum PPE of chemical safety goggles, appropriate gloves, and a lab coat[7]. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal[8].

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EH&S) department immediately[7].

4.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[1][9]. Seek medical attention if irritation occurs[1].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][9]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1][9]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][9].

Waste Disposal and Decontamination

5.1. Waste Segregation and Labeling:

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container. It is advisable to neutralize residual pyridine-based compounds in reaction mixtures with a dilute acid (e.g., 1M HCl) to form the less volatile and less odorous hydrochloride salt before collection for disposal[5]. However, this should be done with caution and in accordance with your institution's waste disposal guidelines.

5.2. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's hazardous waste management program[1][10]. Do not dispose of this chemical down the drain[11].

  • Current practices for the disposal of waste pyridine often involve incineration at high temperatures[12].

5.3. Decontamination:

  • All glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood, and the rinsate collected as hazardous waste.

  • Following the solvent rinse, glassware can be washed with soap and water.

  • Wipe down all surfaces in the fume hood where the compound was handled.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Unknown Source. Pyridine Safety Data Sheet. [Link]

  • Reddit. (2021, September 22). Pyridine. r/labrats. [Link]

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • Reddit. (2016, April 28). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. [Link]

Sources

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